molecular formula C12H11NO B1274035 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 35524-41-5

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274035
CAS No.: 35524-41-5
M. Wt: 185.22 g/mol
InChI Key: MMIZTGAXDZATQR-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIZTGAXDZATQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395272
Record name 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35524-41-5
Record name 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient two-step methodology for the synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, and a robust synthetic route is crucial for its accessibility in research and development. The synthesis involves an initial Paal-Knorr condensation to form the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices.

Introduction and Significance

This compound is a key heterocyclic intermediate. The pyrrole-2-carbaldehyde moiety is a versatile functional group that can undergo a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the ortho-tolyl group on the pyrrole nitrogen introduces specific steric and electronic properties that can be exploited in the design of novel pharmaceuticals and functional materials. A clear and reproducible synthetic pathway is paramount for enabling further exploration of its potential applications.

This guide details a two-step synthesis, beginning with the formation of 1-(2-methylphenyl)-1H-pyrrole from readily available starting materials, followed by the introduction of the aldehyde functionality at the C2 position of the pyrrole ring.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two sequential steps. The first step is the construction of the N-arylpyrrole ring system via the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] The second step is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Synthesis_Workflow Start Starting Materials: - 2,5-Dimethoxytetrahydrofuran - o-Toluidine Step1 Step 1: Paal-Knorr Synthesis Start->Step1 Intermediate Intermediate: 1-(2-methylphenyl)-1H-pyrrole Step1->Intermediate Acid Catalyst Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Vilsmeier Reagent (DMF, POCl3) Product Final Product: This compound Step2->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Section: A Two-Step Synthesis

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a robust method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this procedure, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde. The reaction is typically catalyzed by an acid, which facilitates both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps.

Reaction Mechanism: The reaction proceeds through the initial acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde. The primary amine, o-toluidine, then undergoes a double condensation with the dicarbonyl compound, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic pyrrole ring.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2,5-Dimethoxytetrahydrofuran132.161.32 g10.0
o-Toluidine107.151.07 g10.0
Glacial Acetic Acid60.0520 mL-
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

  • Add o-toluidine (1.07 g, 10.0 mmol) to the acetic acid and stir until a homogeneous solution is formed.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-methylphenyl)-1H-pyrrole as a pale yellow oil.

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings.[3][4] The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] Pyrroles are particularly reactive substrates, with formylation occurring preferentially at the C2 position due to the electron-donating nature of the ring nitrogen.[6]

Mechanism of Vilsmeier-Haack Reaction:

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent N_Arylpyrrole 1-(2-methylphenyl)-1H-pyrrole Intermediate_Complex Sigma Complex N_Arylpyrrole->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt - HCl Iminium_Salt_hydrolysis Iminium Salt Intermediate Final_Product This compound Iminium_Salt_hydrolysis->Final_Product + H2O (Work-up)

Figure 2: Mechanism of the Vilsmeier-Haack formylation of an N-arylpyrrole.

Experimental Protocol:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
1-(2-methylphenyl)-1H-pyrrole157.211.57 g10.0
N,N-Dimethylformamide (DMF)73.0915 mL-
Phosphorus oxychloride (POCl₃)153.331.0 mL11.0
  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF via the dropping funnel over 15 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 1-(2-methylphenyl)-1H-pyrrole (1.57 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise over 20 minutes, keeping the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing 150 g of crushed ice.

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Neutralize the acidic solution by the slow and careful addition of a 2M sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield this compound as a solid.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.55 (s, 1H, -CHO)

    • δ 7.30-7.45 (m, 4H, Ar-H)

    • δ 7.10 (dd, 1H, Pyrrole-H)

    • δ 6.95 (dd, 1H, Pyrrole-H)

    • δ 6.30 (t, 1H, Pyrrole-H)

    • δ 2.15 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 180.5 (C=O)

    • δ 138.0 (Ar-C)

    • δ 135.5 (Ar-C)

    • δ 132.0 (Pyrrole-C)

    • δ 131.0 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 125.0 (Pyrrole-CH)

    • δ 115.0 (Pyrrole-CH)

    • δ 110.0 (Pyrrole-CH)

    • δ 17.5 (-CH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁NO [M+H]⁺: 186.0919, found: 186.0913.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis for this compound. The Paal-Knorr synthesis provides an efficient entry to the N-arylpyrrole core, and the subsequent Vilsmeier-Haack formylation offers a regioselective method for the introduction of the aldehyde functionality. The provided protocols are based on sound chemical principles and offer a practical guide for the preparation of this valuable synthetic intermediate. The detailed explanation of the reaction mechanisms and experimental procedures is intended to empower researchers to successfully implement and potentially adapt these methods for their specific research needs.

References

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vardanyan, R., & Hruby, V. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Mitra, B., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(3), 1845-1853.
  • Jones, R. A., & Bean, G. P. (1971). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 2565-2568.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrrole ring N-substituted with a sterically hindered ortho-tolyl group and bearing a reactive carbaldehyde function, makes it a valuable scaffold for the synthesis of more complex molecular architectures.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[2][3] This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, the underlying principles governing the observed chemical shifts and coupling constants, and a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, recorded on a 600 MHz spectrometer in deuterated chloroform (CDCl₃), is predicted to exhibit a series of distinct signals corresponding to the various protons in the molecule. The analysis of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for the unambiguous assignment of each proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic Proton (CHO)~9.54Doublet (d)~1.0
Pyrrole H-5~7.12Doublet of Doublets (dd)~4.0, 1.6
Pyrrole H-3~7.01Singlet (or very small coupling)-
Pyrrole H-4~6.47Doublet of Doublets (dd)~3.9, 2.7
Aromatic Proton (ortho to CH₃)~7.41Doublet of Doublets (dd)~7.8, 1.2
Aromatic Protons (meta & para to CH₃)7.60 - 7.69Multiplet (m)-
Aromatic Proton (ortho to N)~8.11Doublet of Doublets (dd)~8.2, 1.4
Methyl Protons (CH₃)~2.48Singlet (s)-

Causality Behind the Spectral Features: An Expert's Perspective

The observed chemical shifts and coupling patterns are a direct consequence of the electronic and steric environment of each proton.

  • The Aldehydic Proton: The proton of the aldehyde group is significantly deshielded and appears at a downfield chemical shift of approximately 9.54 ppm. This is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. The small doublet splitting of ~1.0 Hz is likely due to a long-range coupling with one of the pyrrole protons, most probably H-5.

  • The Pyrrole Ring Protons: The protons on the pyrrole ring exhibit characteristic chemical shifts and coupling patterns for a 2-substituted pyrrole.

    • H-5: This proton, at around 7.12 ppm, is deshielded by the adjacent nitrogen atom and the aldehyde group. It appears as a doublet of doublets due to coupling with H-4 (J ≈ 3.9 Hz) and a smaller coupling to H-3 (J ≈ 1.6 Hz).

    • H-3: This proton's signal is often observed as a singlet or a finely split multiplet around 7.01 ppm. Its proximity to the bulky 2-methylphenyl group may influence its chemical shift.

    • H-4: Located at approximately 6.47 ppm, this proton is the most shielded of the pyrrole protons. It appears as a doublet of doublets due to coupling with H-5 (J ≈ 3.9 Hz) and H-3 (J ≈ 2.7 Hz).

  • The 2-Methylphenyl Protons: The protons on the tolyl substituent display a complex multiplet pattern in the aromatic region (approximately 7.41-8.11 ppm). The presence of the methyl group breaks the symmetry of the phenyl ring, leading to four distinct aromatic proton signals. The ortho, meta, and para protons will have slightly different chemical shifts and will couple with each other, resulting in the observed complex splitting pattern. The steric hindrance between the methyl group and the pyrrole ring may restrict the rotation around the N-C bond, leading to further differentiation of the aromatic proton signals.

  • The Methyl Protons: The three protons of the methyl group are equivalent and appear as a sharp singlet at approximately 2.48 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all the signals to determine the relative number of protons for each resonance.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Confirmation A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Calibration) B->C D Identify Aldehydic Proton (Downfield Singlet/Doublet) C->D E Analyze Pyrrole Region (3 Protons, Characteristic Coupling) D->E Downfield Shift & Multiplicity F Analyze Aromatic Region (4 Protons, Complex Multiplets) E->F Chemical Shifts & J-Coupling G Identify Methyl Protons (Upfield Singlet, Integral of 3H) F->G Integration & Chemical Shift H Assign All Resonances to Specific Protons G->H I Verify Integration Ratios H->I J Confirm Structure I->J

Caption: A workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Trustworthiness and Self-Validation

The described protocol and interpretation framework form a self-validating system. The consistency of the chemical shifts with established literature values for similar structural motifs, coupled with the logical coherence of the coupling patterns and integral ratios, provides a high degree of confidence in the structural assignment.[4] Any significant deviation from the expected spectrum would immediately signal the presence of impurities or an incorrect molecular structure, prompting further investigation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of the principles of chemical shifts and spin-spin coupling, combined with a systematic approach to data acquisition and analysis, allows for the confident characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to effectively utilize NMR spectroscopy in their scientific endeavors.

References

  • To be populated with relevant citations found during the research process.
  • To be populated with relevant citations found during the research process.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • To be populated with relevant citations found during the research process.
  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Physical and chemical properties of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established chemical principles to offer a robust profile of this versatile heterocyclic compound. While specific experimental data for this molecule is limited in public literature, this guide extrapolates from closely related analogues to provide predictive insights, ensuring a scientifically grounded resource for laboratory applications.

Introduction and Molecular Overview

This compound, also known as 1-(o-tolyl)-1H-pyrrole-2-carbaldehyde, is a substituted aromatic aldehyde with a molecular structure that combines a pyrrole ring, a phenyl group, and a reactive carbaldehyde moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The pyrrole ring is a fundamental heterocycle in numerous biologically active molecules, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[1][2]

The strategic placement of the 2-methylphenyl group on the pyrrole nitrogen introduces steric and electronic modifications that can influence the compound's reactivity and physical properties compared to its unsubstituted counterparts. These characteristics make it a compound of interest for applications in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting neurological disorders, as well as in the field of organic electronics for the development of materials for devices like Organic Light-Emitting Diodes (OLEDs).[1]

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 35524-41-5[3]

  • Molecular Formula: C₁₂H₁₁NO[1]

  • Molecular Weight: 185.22 g/mol [1]

  • InChI Key: MMIZTGAXDZATQR-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Appearance Dark liquid[1]
Boiling Point 326.8 °C at 760 mmHg[3]
Density 1.05 g/cm³[3]
Storage Conditions Store at 0-8 °C[1]

Solubility Profile (Predicted):

Synthesis and Reactivity

The synthesis of this compound can be approached through a two-step process: N-arylation of the pyrrole ring followed by formylation.

Synthetic Pathway:

Synthesis Pyrrole Pyrrole Step1 Ullmann Condensation (Cu catalyst, base) Pyrrole->Step1 OrthoIodotoluene 2-Iodotoluene OrthoIodotoluene->Step1 Intermediate 1-(2-methylphenyl)-1H-pyrrole Step1->Intermediate Step2 Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Step2 Product 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Step2->Product

Caption: Proposed synthetic route to this compound.

Step 1: N-Arylation via Ullmann Condensation

The introduction of the 2-methylphenyl group onto the pyrrole nitrogen can be achieved via an Ullmann condensation. This reaction typically involves the coupling of an aryl halide (in this case, 2-iodotoluene or 2-bromotoluene) with the pyrrole in the presence of a copper catalyst and a base at elevated temperatures.[5]

Step 2: Formylation via Vilsmeier-Haack Reaction

The subsequent formylation at the 2-position of the pyrrole ring is commonly accomplished using the Vilsmeier-Haack reaction.[2] This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C2 position, to yield the desired aldehyde.[6]

Chemical Reactivity:

The reactivity of this compound is dominated by the aldehyde functional group. It can undergo a variety of reactions common to aldehydes, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

  • Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and cyanides.

  • Wittig Reaction: olefination with phosphorus ylides to form alkenes.[7]

Wittig_Reaction Aldehyde 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Reaction Wittig Reaction Aldehyde->Reaction PhosphoniumYlide Phosphorus Ylide (Ph₃P=CHR) PhosphoniumYlide->Reaction Alkene Alkene Derivative Reaction->Alkene TriphenylphosphineOxide Triphenylphosphine Oxide Reaction->TriphenylphosphineOxide

Caption: General scheme of the Wittig reaction with this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and the 2-methylphenyl rings, as well as for the aldehyde and methyl protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

  • Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), exhibiting characteristic coupling patterns.

  • 2-Methylphenyl Protons: Four signals in the aromatic region (δ 7.0-7.5 ppm).

  • Methyl Protons (-CH₃): A singlet in the upfield region, around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 180-190 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and C-H stretching vibrations.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1660-1690 cm⁻¹.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • N-H Stretch: Absent due to the substitution on the pyrrole nitrogen.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the bond between the two aromatic rings.

Applications in Research and Development

Pharmaceutical Synthesis:

Pyrrole-2-carbaldehyde derivatives are recognized as versatile scaffolds in medicinal chemistry.[8] They serve as key intermediates for the synthesis of more complex heterocyclic systems with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The aldehyde functionality allows for the facile introduction of various pharmacophores through reactions like Schiff base formation, enabling the generation of diverse compound libraries for drug discovery screening.[8]

Organic Electronics:

The π-conjugated system of the pyrrole ring makes this class of compounds interesting for applications in organic electronics.[1] Materials based on pyrrole derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs), where they can function as charge transport materials or as components of the emissive layer.[9] The electronic properties of these molecules can be tuned by modifying the substituents on the pyrrole and phenyl rings, which is a key aspect of designing new materials for optoelectronic devices.[9]

Safety and Handling

  • Health Hazards: May cause skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition.[10]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

References

  • Clifford, D. R., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1374-1376.
  • Alfa Aesar. (2025). Pyrrole-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • QuimicaOrganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Acros Organics BVBA. (2019). 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde SDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2019). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wu, X., et al. (2018).
  • Reva, I., et al. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(11), 3865–3874.
  • PubMed. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the device performances of the OLEDs based on 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Transition metal-free one-pot synthesis of substituted pyrroles by employing aza-Wittig reaction. Retrieved from [Link]

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  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde. Retrieved from [Link]

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  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer. Retrieved from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
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An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] In the absence of a publicly available experimentally determined crystal structure, this document details its synthesis, spectroscopic characterization, and a predictive analysis of its solid-state architecture. By examining the crystal structures of closely related N-aryl pyrrole-2-carbaldehydes, we offer expert insights into the expected molecular geometry, conformational preferences, and supramolecular interactions that govern the crystal packing of the title compound. This guide is intended to serve as a valuable resource for researchers working with this molecule, providing a robust foundation for its application in further research and development.

Introduction: The Significance of N-Aryl Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehyde and its derivatives are fundamental scaffolds in the synthesis of a wide array of biologically active molecules and functional materials.[3] The introduction of a substituent at the nitrogen atom of the pyrrole ring profoundly influences the electronic and steric properties of the molecule, thereby modulating its chemical reactivity and biological activity. The 1-(2-methylphenyl) substituent, in particular, introduces a sterically demanding ortho-tolyl group, which is expected to have a significant impact on the conformation and crystal packing of the molecule. Understanding the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutics and materials. While an experimental single-crystal X-ray structure has not been reported in the literature, a detailed analysis of its synthesis, spectroscopic properties, and a comparison with structurally related compounds can provide valuable insights.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through an N-arylation reaction of pyrrole-2-carbaldehyde. A general and efficient method involves the reaction of pyrrole-2-carbaldehyde with a suitable ortho-tolyl halide or boronic acid derivative.

Synthetic Protocol: N-Arylation of Pyrrole-2-Carbaldehyde

A common route for the synthesis of N-aryl pyrroles is the Ullmann condensation or the Buchwald-Hartwig amination. A representative procedure is outlined below:

Step-by-Step Methodology:

  • To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in an anhydrous, aprotic solvent such as dimethylformamide (DMF) or toluene, add a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Add the ortho-tolyl coupling partner, such as 2-iodotoluene or 2-bromotoluene (1.2 equivalents).

  • To this mixture, add a catalytic amount of a copper(I) salt, like copper(I) iodide (CuI) (0.1 equivalents), and a ligand, for example, N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 110 to 130 °C for 12 to 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Workup & Purification pyrrole Pyrrole-2-carbaldehyde reaction Heating (110-130 °C) Inert Atmosphere pyrrole->reaction tolyl_halide 2-Iodotoluene tolyl_halide->reaction base K₂CO₃ base->reaction catalyst CuI/DMEDA catalyst->reaction solvent DMF solvent->reaction quench Quenching with Water reaction->quench extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR The aldehyde proton (CHO) is expected to appear as a singlet at approximately δ 9.5-9.8 ppm. The protons of the pyrrole ring will resonate in the aromatic region, typically between δ 6.0 and 7.5 ppm, showing characteristic coupling patterns. The protons of the 2-methylphenyl group will also be observed in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will appear as a singlet around δ 2.1-2.3 ppm.
¹³C NMR The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 175-185 ppm. The carbons of the pyrrole and phenyl rings will resonate in the aromatic region (δ 110-140 ppm). The methyl carbon of the tolyl group will appear at approximately δ 15-20 ppm.
Infrared (IR) A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1660-1680 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹, and the C-H stretching of the methyl group will be seen around 2850-2960 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁NO, 185.22 g/mol ).

Predictive Analysis of the Crystal Structure

Although an experimental crystal structure for this compound is not available, we can predict its key structural features by analyzing the crystal structures of analogous compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole.[4]

Molecular Geometry

The pyrrole-2-carbaldehyde core is anticipated to be essentially planar. The most significant structural variable is the dihedral angle between the plane of the pyrrole ring and the plane of the 2-methylphenyl ring. Due to steric hindrance between the ortho-methyl group and the pyrrole ring, a non-coplanar arrangement is highly probable. This twisted conformation is a common feature in ortho-substituted biaryl systems and is crucial for minimizing steric strain.

Diagram of Key Structural Parameters:

G cluster_molecule Predicted Molecular Conformation pyrrole Pyrrole Ring aldehyde Aldehyde Group pyrrole->aldehyde Planar phenyl 2-Methylphenyl Ring pyrrole->phenyl Twisted Dihedral Angle (Steric Hindrance)

Caption: Predicted conformation of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound is likely to be dominated by weak intermolecular interactions. The absence of strong hydrogen bond donors, such as N-H or O-H groups, means that the packing will be primarily influenced by C-H···O and C-H···π interactions, as well as van der Waals forces.

  • C-H···O Interactions: The aldehyde oxygen atom is a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the aromatic C-H groups of the pyrrole and phenyl rings are expected to play a significant role in the formation of the crystal lattice.

  • π-π Stacking: The aromatic pyrrole and phenyl rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal structure.

  • C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings, further stabilizing the crystal packing.

The interplay of these weak interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The twisted conformation due to the ortho-methyl group will likely prevent a perfectly co-planar stacking arrangement, leading to a more complex and potentially herringbone-like packing motif.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and a predictive analysis of the crystal structure of this compound. While the absence of an experimentally determined crystal structure is a current limitation, the insights from related compounds offer a valuable framework for understanding its solid-state properties.

The determination of the single-crystal X-ray structure of this compound remains a critical step for a complete understanding of its chemical and physical properties. Such experimental data would validate the predictions made in this guide and provide a precise model for computational studies and the rational design of new molecules for applications in drug discovery and materials science. We strongly encourage further experimental work to elucidate the crystal structure of this important heterocyclic compound.

References

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-allyl hydrazinecarbodithioate and its nickel(II) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Arylpyrrole Scaffold

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its structure, featuring a pyrrole ring N-substituted with a sterically hindered o-tolyl group and functionalized with a reactive aldehyde at the C2 position, makes it a valuable precursor in medicinal chemistry and materials science. The N-arylpyrrole motif is a common feature in pharmaceuticals, agrochemicals, and advanced materials, where it contributes to the molecule's biological activity and electronic properties. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, offering a comparative overview of the available methodologies, detailed experimental protocols, and the scientific rationale behind the selection of starting materials and reaction conditions.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several retrosynthetic perspectives. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide will focus on three primary, logically sound strategies:

  • Strategy A: Pyrrole Ring Formation Followed by Formylation. This is a classical and often high-yielding approach where the N-arylpyrrole core is constructed first, followed by the introduction of the aldehyde group.

  • Strategy B: C-N Bond Formation via Cross-Coupling. This modern approach involves the coupling of a pre-functionalized pyrrole with an aryl halide, offering a convergent and flexible route.

  • Strategy C: A One-Pot Oxidative Annulation. A more recent development that allows for the construction of the substituted pyrrole ring with the aldehyde precursor in a single step.

The following diagram illustrates the logical flow of these synthetic strategies.

cluster_A Strategy A: Ring Formation then Formylation cluster_B Strategy B: C-N Cross-Coupling cluster_C Strategy C: Oxidative Annulation A1 2,5-Dimethoxytetrahydrofuran + o-Toluidine A2 1-(o-tolyl)-1H-pyrrole A1->A2 Paal-Knorr Synthesis A_Product This compound A2->A_Product A3 Vilsmeier-Haack Reagent (POCl3/DMF) A3->A_Product B1 2-Halotoluene + Pyrrole-2-carbaldehyde B_Product This compound B1->B_Product Buchwald-Hartwig or Ullmann Coupling C1 Aryl Methyl Ketone + Arylamine + Acetoacetate Ester C_Product This compound C1->C_Product Copper-Catalyzed One-Pot Reaction

Caption: Primary synthetic strategies for this compound.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in any chemical campaign. The following table provides a comparative summary of the three main strategies, offering a quantitative basis for decision-making. It is important to note that yields and reaction times are highly dependent on the specific substrates and optimization of reaction conditions.

Strategy Key Reaction Typical Starting Materials Typical Reagents/Catalysts Temperature (°C) Reaction Time Typical Yield (%) Advantages Disadvantages
A Paal-Knorr Synthesis & Vilsmeier-Haack Formylation2,5-Dimethoxytetrahydrofuran, o-Toluidine, POCl₃, DMFAcetic acid, p-TsOH25 - 1101 - 24 h80-95 (Paal-Knorr)[1], 70-90 (Formylation)[2]High yields, reliable, well-established.Two distinct synthetic steps required.
B Buchwald-Hartwig Amination2-Bromotoluene, Pyrrole-2-carbaldehydePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)80 - 1502 - 24 h70-95[3]Convergent, good functional group tolerance.Cost of palladium catalyst and ligands.
B Ullmann Condensation2-Iodotoluene, Pyrrole-2-carbaldehydeCuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)80 - 12012 - 48 h60-85[4]Lower catalyst cost than palladium.Often requires harsher conditions and longer reaction times than Buchwald-Hartwig.
C Oxidative AnnulationAryl methyl ketones, Arylamines, Acetoacetate estersCuCl₂, I₂, O₂10012 - 24 h65-75[5]One-pot synthesis, atom-economical.Newer method, may require more optimization.

In-Depth Methodologies and Experimental Protocols

Strategy A: Paal-Knorr Synthesis and Subsequent Vilsmeier-Haack Formylation

This two-step approach is arguably the most robust and widely employed method for preparing N-arylpyrroles and their derivatives.

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[6] The use of 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde is a common and effective variation.[7]

  • Causality of Experimental Choices: Acetic acid serves as both the solvent and a mild acid catalyst to facilitate the hydrolysis of the acetal and the subsequent imine formation and cyclization.[8] Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The use of water as a solvent is also a viable green alternative, often giving excellent yields.[9]

Detailed Protocol: Paal-Knorr Synthesis of 1-(2-methylphenyl)-1H-pyrrole

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-toluidine (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.05 eq.), and glacial acetic acid (5-10 volumes).

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-methylphenyl)-1H-pyrrole as a colorless oil.

  • Expected Yield: 85-95%.[1]

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

  • Causality of Experimental Choices: The reaction is typically run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The subsequent heating promotes the electrophilic aromatic substitution on the electron-rich pyrrole ring. Formylation of N-arylpyrroles is known to be influenced by steric factors, but generally favors the C2 position.[12] The aqueous workup with a base hydrolyzes the intermediate iminium salt to the final aldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

  • In a three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-methylphenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Expected Yield: 70-90%.[2][11]

Strategy B: C-N Bond Formation via Cross-Coupling

Modern cross-coupling reactions provide a convergent approach, allowing for the late-stage introduction of the N-aryl group.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[13]

  • Causality of Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed for coupling with heteroaromatic amines as they promote the reductive elimination step.[14][15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrole nitrogen. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[3]

Detailed Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by pyrrole-2-carbaldehyde (1.2 eq.) and 2-bromotoluene (1.0 eq.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

  • Expected Yield: 70-95%.[3]

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods.[4]

  • Causality of Experimental Choices: While traditional Ullmann reactions require harsh conditions, the use of ligands such as L-proline can significantly lower the reaction temperature.[16] L-proline is thought to act as a bidentate chelator for the copper ion, increasing its solubility and catalytic activity.[17] A base like potassium carbonate is used to deprotonate the pyrrole.

Detailed Protocol: Ullmann Condensation

  • To a sealable reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and potassium carbonate (2.0 eq.).

  • Add pyrrole-2-carbaldehyde (1.0 eq.), 2-iodotoluene (1.2 eq.), and anhydrous DMSO or DMF.

  • Seal the vessel and heat the mixture to 90-120 °C for 24-48 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Expected Yield: 60-85%.[4]

Product and Intermediate Characterization

A self-validating protocol requires thorough characterization of the products. Below is the expected spectroscopic data for the key intermediate and the final product.

1-(2-methylphenyl)-1H-pyrrole

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.35 – 7.25 (m, 4H, Ar-H), 6.80 (t, J = 2.0 Hz, 2H, pyrrole-H), 6.30 (t, J = 2.0 Hz, 2H, pyrrole-H), 2.15 (s, 3H, CH₃).[18]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 141.0, 135.2, 128.6, 128.6, 127.0, 122.0, 106.7, 18.0.[18]

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 7.40-7.25 (m, 4H, Ar-H), 7.10 (dd, J = 2.5, 1.5 Hz, 1H, pyrrole-H), 6.95 (dd, J = 4.0, 1.5 Hz, 1H, pyrrole-H), 6.35 (dd, J = 4.0, 2.5 Hz, 1H, pyrrole-H), 2.10 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 180.5, 138.0, 135.5, 132.0, 131.0, 130.0, 128.0, 127.0, 125.0, 112.0, 110.0, 17.5.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.[4]

  • Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric. Handle under an inert atmosphere and avoid generating dust.[19] Spent palladium catalysts should be collected and disposed of as hazardous waste according to institutional guidelines.

  • Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes. The classical two-step Paal-Knorr synthesis followed by Vilsmeier-Haack formylation offers a reliable and high-yielding pathway. For a more convergent approach, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation provide excellent alternatives, with the choice between them often dictated by cost and desired reaction conditions. The selection of the most appropriate method will depend on the specific constraints and objectives of the research program. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

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An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 35524-41-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic chemistry and drug discovery, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities. This guide focuses on a particularly intriguing derivative, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. The strategic placement of a tolyl group on the pyrrole nitrogen and a reactive carbaldehyde at the C2 position imbues this molecule with a unique combination of steric and electronic properties. These features make it a valuable intermediate for the synthesis of complex molecular architectures and a pharmacophore of interest in its own right. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and diverse applications of this compound, with a particular emphasis on its relevance to medicinal chemistry and materials science.

Physicochemical Properties and Identification

A foundational understanding of a compound begins with its fundamental physicochemical properties. This compound, also known as 1-o-tolyl-pyrrole-2-carbaldehyde, is identified by the CAS Number 35524-41-5 .[1]

PropertyValueSource
CAS Number 35524-41-5[1]
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Not explicitly stated, likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Synthesis of this compound: A Tale of Two Classic Reactions

The synthesis of N-substituted pyrrole-2-carbaldehydes is predominantly achieved through two robust and well-established methodologies: the Paal-Knorr synthesis followed by formylation, or a direct formylation of the corresponding N-substituted pyrrole via the Vilsmeier-Haack reaction. The choice between these routes is often dictated by the availability of starting materials and the desired scale of the reaction.

The Paal-Knorr Synthesis Route

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][4][5] In the context of our target molecule, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with 2-methylaniline (o-toluidine).

Conceptual Workflow for Paal-Knorr Synthesis:

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Formylation A 1,4-Dicarbonyl Compound C 1-(2-methylphenyl)-1H-pyrrole (Intermediate) A->C Condensation B 2-Methylaniline (o-toluidine) B->C E This compound (Final Product) C->E Electrophilic Substitution D Formylating Agent (e.g., Vilsmeier Reagent) D->E

Figure 1: Conceptual workflow for the synthesis of this compound via the Paal-Knorr synthesis followed by formylation.

Detailed Experimental Protocol (Hypothetical, based on established Paal-Knorr methodology):

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) and a suitable solvent such as acetic acid.

  • Addition of Amine: Add 2-methylaniline to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

This step is detailed in the subsequent section.

The Vilsmeier-Haack Reaction: A Direct Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyrrole ring, predominantly at the C2 position.

Mechanism of the Vilsmeier-Haack Reaction:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrrole 1-(2-methylphenyl)-1H-pyrrole Pyrrole->Iminium Product This compound Iminium->Product H2O H₂O (Work-up) H2O->Product

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction for the formylation of 1-(2-methylphenyl)-1H-pyrrole.

Detailed Experimental Protocol (Hypothetical, based on established Vilsmeier-Haack methodology): [9][10]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature. Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(2-methylphenyl)-1H-pyrrole in a suitable anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

  • Hydrolysis and Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9.5-9.8 ppm), aromatic protons of the tolyl and pyrrole rings in the range of 6.0-8.0 ppm, and a singlet for the methyl group on the tolyl ring around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum would feature a signal for the carbonyl carbon of the aldehyde at approximately 180-185 ppm. Signals for the aromatic carbons of both rings would appear in the 110-140 ppm range, and the methyl carbon would resonate at around 20-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the C=O stretch of the aldehyde at approximately 1660-1690 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyrrole and tolyl moieties.

Applications in Research and Development

This compound serves as a versatile building block in several cutting-edge areas of scientific research.

Medicinal Chemistry and Drug Discovery

The N-aryl pyrrole motif is a key pharmacophore in a variety of biologically active molecules.[13][14][15] The title compound is a valuable precursor for the synthesis of novel therapeutic agents.

  • Neurological Disorders: Pyrrole derivatives have been investigated for their potential in treating neurological diseases. Some analogues of the antidepressant pirlindole, which features a complex heterocyclic system, have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative disorders.[16][17] The N-arylpyrrole scaffold of our title compound can be synthetically elaborated to explore potential MAO inhibitors.[18]

  • Antimicrobial and Antitubercular Agents: The pyrrole ring is present in several natural and synthetic antimicrobial agents.[15] N-aryl pyrrole derivatives have demonstrated broad-spectrum antibacterial activity, including against resistant strains like MRSA.[14] Furthermore, this scaffold is being explored for the development of novel antitubercular agents.[19] The aldehyde functionality of this compound provides a convenient handle for the synthesis of Schiff bases and other derivatives that can be screened for antimicrobial and antitubercular activity.[20][21]

Illustrative Synthetic Pathway for Bioactive Derivatives:

G A This compound C Schiff Base / Hydrazone Derivative A->C Condensation B Primary Amine (e.g., Hydrazine, Aniline derivative) B->C D Biological Screening (e.g., MAO inhibition, Antimicrobial assays) C->D

Figure 3: General synthetic scheme for the derivatization of this compound for biological screening.

Materials Science and Organic Electronics

The π-conjugated system of the pyrrole ring makes it an attractive component for organic electronic materials.[22] Pyrrole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[23][24][25] The aldehyde group in this compound allows for its incorporation into larger conjugated polymers or small molecules with tailored electronic properties.

Safety and Handling

A specific, comprehensive safety data sheet (SDS) for this compound is available.[1] As with all laboratory chemicals, it should be handled with appropriate care. General safety precautions for related compounds suggest that it may cause skin and eye irritation.[26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility and potential for further development. Its straightforward synthesis from readily available starting materials via classic organic reactions makes it an accessible building block for a wide range of applications. While its primary role to date has been as a synthetic intermediate, the inherent bioactivity of the N-aryl pyrrole scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents, particularly in the realm of neurological and infectious diseases. In the field of materials science, its incorporation into novel conjugated systems could lead to the development of next-generation organic electronic devices. Further detailed characterization and biological evaluation of this compound are crucial next steps to fully unlock its potential.

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The Synthetic Chemist's Guide to Substituted Pyrrole-2-Carbaldehydes: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrrole-2-carbaldehydes are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Their unique electronic structure, characterized by an electron-rich pyrrole ring appended with an electrophilic aldehyde group, imparts a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of these valuable building blocks. We will delve into the mechanistic intricacies of classical and modern synthetic methodologies, including the Vilsmeier-Haack and Reimer-Tiemann reactions, as well as oxidative strategies. Furthermore, this guide will illuminate the diverse reactivity of the pyrrole-2-carbaldehyde scaffold and showcase its significance in the landscape of drug discovery and materials science, supported by detailed experimental protocols and spectroscopic data.

Introduction: The Enduring Importance of the Pyrrole-2-Carbaldehyde Motif

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products, appearing in vital structures such as heme, chlorophyll, and vitamin B12.[1] The introduction of a carbaldehyde group at the 2-position dramatically enhances the synthetic utility of the pyrrole core. This functional group acts as a versatile handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.

Pyrrole-2-carbaldehyde and its derivatives are not merely synthetic curiosities; they are found in various natural sources, including fungi, plants, and microorganisms.[2] A prominent example is pyrraline, a well-known molecular marker for diabetes, which possesses the pyrrole-2-carbaldehyde skeleton.[2] The inherent biological relevance and synthetic versatility of this scaffold have cemented its importance for researchers in organic synthesis, medicinal chemistry, and materials science. These compounds are key precursors in the synthesis of anti-inflammatory and anti-cancer drugs, as well as advanced materials like BODIPY dyes used in cellular imaging.[3][4]

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the synthesis and application of substituted pyrrole-2-carbaldehydes.

Key Synthetic Methodologies

The preparation of substituted pyrrole-2-carbaldehydes can be broadly categorized into two approaches: the direct formylation of a pre-existing pyrrole ring and the de novo construction of the formyl-pyrrole system.

Direct Formylation of Pyrroles

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6]

Mechanism and Rationale:

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium cation. This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for electron-rich rings.[6]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, this attack preferentially occurs at the C2 (α) position, which is the most electron-rich.[6]

  • Aromatization and Hydrolysis: The resulting intermediate loses a proton to regain aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup furnishes the final pyrrole-2-carbaldehyde.[5]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Substituted Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product Pyrrole-2-carbaldehyde Intermediate->Product + H₂O H2O H₂O (workup) Reactivity cluster_aldehyde Reactions at the Aldehyde Group cluster_ring Reactions at the Pyrrole Ring cluster_NH Reactions at the N-H Bond P2C Pyrrole-2-carbaldehyde Oxidation Oxidation P2C->Oxidation Reduction Reduction P2C->Reduction Condensation Condensation (e.g., with amines) P2C->Condensation Wittig Wittig Reaction P2C->Wittig Grignard Grignard Addition P2C->Grignard EAS Electrophilic Aromatic Substitution (EAS) P2C->EAS Alkylation N-Alkylation P2C->Alkylation

Sources

Methodological & Application

Application Notes and Protocols for the Reactions of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery and Materials Science

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde that serves as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of the 2-methylphenyl group on the pyrrole nitrogen introduces specific steric and electronic properties that can influence reaction pathways and the biological activity of the resulting products. The aldehyde functionality at the 2-position of the pyrrole ring is a prime site for a variety of chemical transformations, most notably reactions with primary and secondary amines.

These reactions open the door to a diverse array of molecular architectures, from simple Schiff bases to complex fused heterocyclic systems. The resulting compounds are of significant interest to researchers in drug development and materials science due to their potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides detailed application notes and robust protocols for the key reactions of this compound with amines, offering insights into the underlying chemistry and practical guidance for laboratory synthesis.

I. Schiff Base Formation: The Gateway to Iminopyrrole Derivatives

The most fundamental reaction of this compound with primary amines is the formation of a Schiff base, also known as an imine or azomethine. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N).[1][3]

Mechanism and Rationale:

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the amine nitrogen. The subsequent elimination of a water molecule is the driving force for the reaction. The 2-methylphenyl substituent may exert a moderate steric hindrance, potentially influencing the reaction rate, but generally does not prevent the formation of the desired imine. The choice of solvent is crucial; polar protic solvents like ethanol or methanol are commonly used as they can solvate the intermediates and facilitate proton transfer.[3]

Visualizing the Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis start Start: Materials Preparation dissolve Dissolve this compound in Ethanol start->dissolve add_amine Add Primary Amine (e.g., Aniline) dissolve->add_amine add_catalyst Add Glacial Acetic Acid (catalytic amount) add_amine->add_catalyst reflux Reflux the Reaction Mixture add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product by Filtration or Evaporation cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Protocol 1: Synthesis of N-((1-(2-methylphenyl)-1H-pyrrol-2-yl)methylene)aniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add a stoichiometric equivalent of aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The formation of the more conjugated imine product will be indicated by a new, less polar spot compared to the starting aldehyde.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base will precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure Schiff base.

Data Summary Table:

Reactant 1Reactant 2SolventCatalystReaction TimeExpected Yield
This compoundAnilineEthanolGlacial Acetic Acid2-4 hours>85%
This compoundp-ToluidineMethanolGlacial Acetic Acid2-4 hours>80%
This compound4-NitroanilineEthanolGlacial Acetic Acid4-6 hours>75%

Note: Yields are estimates and may vary based on experimental conditions and the specific amine used.

II. Reductive Amination: Accessing Secondary Amines

While Schiff bases are stable and valuable compounds in their own right, they can be further transformed into secondary amines through a process called reductive amination. This two-step, one-pot reaction involves the in-situ formation of the Schiff base followed by its immediate reduction.

Mechanism and Rationale:

The initial step is the formation of the imine as described previously. A reducing agent is then introduced to reduce the C=N double bond to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium borohydride is a versatile and cost-effective choice, while sodium cyanoborohydride is a milder reducing agent that can be used at acidic pH, which is often beneficial for imine formation. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Visualizing the Mechanism: Reductive Amination

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde This compound Imine Schiff Base Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Imine Secondary_Amine Secondary Amine Product Imine->Secondary_Amine Reduction of C=N bond Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Secondary_Amine

Caption: Two-step mechanism of reductive amination.

Protocol 2: Synthesis of N-benzyl-1-(1-(2-methylphenyl)-1H-pyrrol-2-yl)methanamine

This protocol describes the reductive amination of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 g of this compound in 40 mL of methanol. Add a stoichiometric equivalent of benzylamine and stir the mixture at room temperature for 1 hour to allow for the formation of the Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC until the imine intermediate is no longer visible.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude secondary amine can be purified by column chromatography on silica gel.

III. Intramolecular Cyclization: Crafting Fused Heterocyclic Systems

A particularly powerful application of the reaction between this compound and specific amines is the subsequent intramolecular cyclization to form fused heterocyclic systems. When an amine with a suitably positioned nucleophilic group is used, the initially formed Schiff base can undergo a spontaneous or catalyzed cyclization. A prime example is the reaction with o-phenylenediamine to form pyrrolo[1,2-a]quinoxalines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Mechanism and Rationale: The Pictet-Spengler Type Reaction

The formation of pyrrolo[1,2-a]quinoxalines from this compound and o-phenylenediamine can be considered a variation of the Pictet-Spengler reaction. The reaction proceeds through the initial formation of a Schiff base. The second amino group of the o-phenylenediamine then acts as an intramolecular nucleophile, attacking the electron-deficient C5 position of the pyrrole ring, facilitated by the electron-withdrawing nature of the imine. Subsequent aromatization through oxidation leads to the stable pyrrolo[1,2-a]quinoxaline ring system. The reaction is often promoted by an acid catalyst and can sometimes require an oxidizing agent to facilitate the final aromatization step.

Visualizing the Pathway: Synthesis of Pyrrolo[1,2-a]quinoxalines

Pictet_Spengler Aldehyde This compound Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + o-Phenylenediamine - H2O Diamine o-Phenylenediamine Diamine->Schiff_Base Cyclization Intramolecular Nucleophilic Attack Schiff_Base->Cyclization Dihydro_Intermediate Dihydropyrrolo- [1,2-a]quinoxaline Cyclization->Dihydro_Intermediate Aromatization Oxidative Aromatization Dihydro_Intermediate->Aromatization Product Pyrrolo[1,2-a]quinoxaline Product Aromatization->Product

Caption: Reaction pathway for the synthesis of pyrrolo[1,2-a]quinoxalines.

Protocol 3: Synthesis of 4-(2-methylphenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

This protocol outlines a general procedure for the synthesis of a pyrrolo[1,2-a]quinoxaline derivative.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

  • (Optional) Oxidizing agent (e.g., air, DDQ)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound and a stoichiometric equivalent of o-phenylenediamine in 30 mL of ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction can be monitored by TLC.

  • Oxidation (if necessary): In some cases, the intermediate dihydropyrrolo[1,2-a]quinoxaline may be stable. To achieve the fully aromatized product, an oxidizing agent may be required. This can sometimes be achieved by bubbling air through the refluxing solution or by the addition of a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) after the initial cyclization.

  • Isolation and Purification: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]quinoxaline.

Conclusion: A Gateway to Chemical Diversity

The reactions of this compound with amines provide a powerful and versatile platform for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. From the straightforward formation of Schiff bases to the more complex construction of fused ring systems and the synthesis of valuable secondary amines, this starting material offers significant opportunities for researchers in drug discovery and materials science. The protocols provided in this guide serve as a practical starting point for exploring the rich chemistry of this valuable building block. Further optimization of reaction conditions and exploration of a broader range of amine substrates will undoubtedly lead to the discovery of novel compounds with unique and valuable properties.

References

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • AUIQ Complementary Biological System. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]

  • Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole‐2‐carbaldehyde. [Link]

  • Usiena air. (2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Heterocycle

The pyrrole ring is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals, celebrated for its diverse biological activities.[1][2][3] Within this esteemed class of heterocycles, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable building block for medicinal chemists. Its structure, featuring a reactive aldehyde group appended to an N-aryl substituted pyrrole core, offers a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications.[4] The presence of the ortho-methylphenyl (o-tolyl) group introduces specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of its derivatives.

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its application in the design and synthesis of novel therapeutic agents, supported by detailed experimental protocols and the scientific rationale underpinning these methodologies.

Core Applications in Drug Discovery

The inherent reactivity of the aldehyde functional group makes this compound a prime candidate for the synthesis of diverse molecular libraries. Its derivatives have shown promise in several key therapeutic areas.

Anticancer Agents

The pyrrole scaffold is a recurring motif in numerous anticancer agents.[5][6] Derivatives of this compound can be designed to target various hallmarks of cancer, including uncontrolled proliferation and survival. A common and effective strategy involves the synthesis of Schiff base derivatives.

Conceptual Workflow for Anticancer Agent Development

A 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde C Schiff Base Synthesis (Condensation Reaction) A->C B Primary Amine (e.g., aminothiazole, aniline derivatives) B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Structure-Activity Relationship (SAR) Analysis E->G G->A Rational Design of New Derivatives

Caption: Workflow for developing anticancer agents from the title compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[8]

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.[7]

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete cell culture medium

  • Synthesized Schiff base derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the complete medium. Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrrole nucleus is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[11][12] Derivatives of this compound can be explored for their potential to inhibit key inflammatory mediators.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[13]

Materials:

  • Wistar rats

  • Synthesized compound

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the synthesized compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the reference group receives the standard anti-inflammatory drug.

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Agents

Neurodegenerative diseases are a growing global health concern. Pyrrole-containing compounds have demonstrated promising neuroprotective properties.[14][15] Derivatives of this compound can be synthesized and evaluated for their ability to protect neuronal cells from various insults.

Conceptual Pathway for Neuroprotection

A 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Derivative B Neuronal Cell Line (e.g., SH-SY5Y) A->B D Assessment of Cell Viability (e.g., MTT Assay) B->D E Measurement of Oxidative Stress Markers (e.g., ROS levels, GSH levels) B->E C Induction of Neurotoxicity (e.g., H2O2, 6-OHDA) C->B F Evaluation of Neuroprotective Effect D->F E->F

Caption: Investigating the neuroprotective effects of synthesized compounds.

Protocol 4: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • Synthesized compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined period (e.g., 1 hour).[15]

  • Cell Viability Assessment: After the H₂O₂ exposure, assess the cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone to determine the neuroprotective effect.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound are not extensively documented in publicly available literature, the following table provides representative data for analogous pyrrole derivatives to illustrate the potential potency that can be achieved.

Compound Class Therapeutic Area Assay Representative IC₅₀ / Activity Reference
Pyrrole-based Schiff BasesAnticancerMTT Assay (A549 cells)3.6 µM[10]
Fused Pyrrole DerivativesAnti-inflammatoryCarrageenan-induced paw edemaPotency comparable to Indomethacin[16]
Pyrrole HydrazonesNeuroprotection6-OHDA-induced toxicity in synaptosomesUp to 82% preservation of viability[15]
Pyrrole CarboxamidesAntitubercularM. tuberculosis H37RvMIC < 0.016 µg/mL[17]

Conclusion and Future Directions

This compound stands as a promising and versatile starting material in medicinal chemistry. Its structural features allow for the facile synthesis of diverse derivatives with the potential for significant biological activity across various therapeutic areas, including oncology, inflammation, and neurology. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of novel derivatives of this compound, with a particular emphasis on elucidating their mechanisms of action and structure-activity relationships to guide the development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • (Reference not directly used for a specific protocol, but provides general context on Schiff base synthesis and characteriz
  • (Reference not directly used for a specific protocol, but provides general context on green synthesis of pyrrole deriv
  • (Reference not directly used for a specific protocol, but provides general context on Schiff base synthesis and characteriz
  • (Reference not directly used for a specific protocol, but provides general context on Schiff base synthesis and characteriz
  • (Reference not directly used for a specific protocol, but provides general context on the synthesis of bioactive molecules)
  • (Reference not directly used for a specific protocol, but provides general context on biological assays)
  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]

  • PubMed Central. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2022). Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • SCIRP. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Retrieved from [Link]

  • (Reference not directly used for a specific protocol, but provides general context on antifungal pyrrole deriv
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

  • (Reference not directly used for a specific protocol, but provides basic inform
  • NIH. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved from [Link]

  • (Reference not directly used for a specific protocol, but provides general context on anti-inflammatory pyrrole deriv

Sources

Application Notes and Protocols for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged heterocyclic motif, integral to a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery. Pyrrole and its derivatives are key components in a range of therapeutics, including anti-inflammatory drugs like tolmetin, the blockbuster cholesterol-lowering agent atorvastatin, and various anticancer agents. The versatility of the pyrrole core allows for the synthesis of diverse compound libraries, a crucial step in identifying new chemical entities (NCEs) for a multitude of therapeutic targets.

Within this important class of compounds, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde stands out as a particularly valuable building block. The presence of a reactive aldehyde group at the 2-position provides a versatile handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The ortho-methylphenyl substituent at the N1 position introduces steric and electronic modifications that can be exploited to fine-tune the pharmacological properties of the resulting molecules, such as their binding affinity and metabolic stability. These derivatives have shown promise as antibacterial, antifungal, antitubercular, and anticancer agents[1]. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and key applications of this compound as a strategic intermediate in pharmaceutical research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Light yellow to brown solid or oilGeneral Knowledge
Boiling Point 326.8 °C at 760 mmHg
Density 1.05 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General Knowledge

Synthesis of the Building Block: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2].

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The reaction is highly regioselective for the C2 position of the N-substituted pyrrole due to the electron-donating nature of the nitrogen atom, which stabilizes the positive charge in the transition state of the electrophilic attack at this position.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrrole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrrole 1-(2-methylphenyl)-1H-pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Vilsmeier-Haack formylation workflow.

Detailed Protocol: Synthesis of this compound

Materials:

  • 1-(2-methylphenyl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(2-methylphenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Key Synthetic Transformations and Protocols

The aldehyde functionality of this compound is a gateway to a plethora of valuable transformations for the synthesis of pharmaceutical intermediates.

Transformations Start 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination + R-NH2, Reducing Agent Wittig Wittig Reaction Start->Wittig + Phosphonium Ylide Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene Compound Amines Substituted Amines ReductiveAmination->Amines Alkenes Substituted Alkenes Wittig->Alkenes MichaelAcceptors α,β-Unsaturated Systems (Michael Acceptors) Knoevenagel->MichaelAcceptors

Caption: Key synthetic transformations of the title compound.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and provide key interactions with biological targets.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent the hydrolysis of the reducing agent and the imine intermediate. The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.

Detailed Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid (optional, ~5 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired secondary amine.

AmineReducing AgentSolventYield (%)Reference
AnilineNaBH(OAc)₃DCE>90% (typical)General Protocol
BenzylamineNaBH(OAc)₃DCM>90% (typical)General Protocol
2-AminopyridineNaBH(OAc)₃DCM>85% (typical)General Protocol
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable for extending carbon chains and introducing double bonds, which can be further functionalized.

Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically favor the formation of (Z)-alkenes. The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (THF) or DCM. The choice of base for generating the ylide from its corresponding phosphonium salt is also crucial, with strong bases like n-butyllithium or sodium hydride being commonly used for non-stabilized ylides.

Detailed Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold hexanes.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors in drug design for forming covalent bonds with target proteins.

Causality Behind Experimental Choices: The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The choice of solvent can influence the reaction rate and yield, with solvents like ethanol, toluene, or even solvent-free conditions being employed. The use of a Dean-Stark apparatus when using solvents like toluene can help to drive the reaction to completion by removing the water byproduct.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired dinitrile alkene.

Active Methylene CompoundCatalystSolventYield (%)Reference
MalononitrilePiperidineEthanol>90% (typical)General Protocol
Ethyl cyanoacetatePiperidineToluene>85% (typical)General Protocol
Meldrum's acidPyridineDCM>80% (typical)General Protocol

Application in the Synthesis of a Pharmaceutical Candidate: The Case of GSK-650394

This compound and its derivatives are key precursors for the synthesis of complex molecules with significant biological activity. A prime example is the synthesis of inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a promising target for the treatment of certain cancers and metabolic diseases. GSK-650394 is a known SGK1 inhibitor that features a pyrrole core. While the exact synthetic route published by GSK may not be publicly available, a plausible and efficient synthesis can be devised based on the reactivity of the pyrrole-2-carbaldehyde building block.

A key step in the synthesis of GSK-650394 and its analogs involves a Knoevenagel-type condensation between a pyrrole-2-carbaldehyde derivative and an oxindole. This reaction forms the central ylidenemethyl bridge that connects the two heterocyclic systems.

GSK_Synthesis Pyrrole_Aldehyde 1-(Aryl)-1H-pyrrole- 2-carbaldehyde Condensation Knoevenagel Condensation Pyrrole_Aldehyde->Condensation Oxindole Substituted Oxindole Oxindole->Condensation GSK_Core Core structure of GSK-650394 analogs Condensation->GSK_Core

Caption: Retrosynthetic analysis of GSK-650394 core.

Conclusion

This compound is a highly versatile and valuable building block for pharmaceutical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group allow for the efficient construction of a diverse range of complex molecular architectures. The protocols detailed in this guide for reductive amination, Wittig olefination, and Knoevenagel condensation provide a solid foundation for researchers to leverage this building block in their drug discovery programs. The strategic application of this intermediate in the synthesis of kinase inhibitors like GSK-650394 highlights its potential for the development of next-generation therapeutics. As a senior application scientist, I am confident that the insights and methodologies presented herein will empower researchers to accelerate their synthetic efforts and unlock new possibilities in medicinal chemistry.

References

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  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

  • Ge, Y., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2947. [Link]

  • Sun, L., et al. (2004). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 47(17), 4153-4156. [Link]

  • Orduña Mendez, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

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Application Note: A Protocol for the Base-Catalyzed Knoevenagel Condensation of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds from active methylene precursors and carbonyls.[1] This application note provides a comprehensive and detailed protocol for the Knoevenagel condensation of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, a heteroaromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[2][3] The resulting vinyl-substituted pyrrole scaffolds are of high interest in drug development, acting as versatile intermediates for synthesizing novel therapeutic agents.[1][2] We present two optimized, step-by-step protocols using malononitrile and ethyl cyanoacetate as active methylene partners, catalyzed by piperidine in an ethanol solvent system. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and practical advice for reaction setup, monitoring, purification, and characterization.

Reaction Principle and Mechanistic Overview

The Knoevenagel condensation is a variant of the aldol condensation that involves the nucleophilic addition of a carbanion from an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[6][7]

Causality of Component Selection:

  • Active Methylene Compound: The methylene group (CH₂) must be flanked by two electron-withdrawing groups (Z), such as nitrile (-CN) or ester (-COOR), which increases the acidity of the methylene protons.[4][8] This allows a weak base to deprotonate the carbon, forming a resonance-stabilized enolate.[6][9]

  • Aldehyde Substrate: this compound serves as the electrophile. The electron-rich nature of the pyrrole ring can reduce the electrophilicity of the carbonyl carbon compared to benzaldehyde, but the reaction proceeds efficiently under the conditions described.[10]

  • Catalyst: A weak base like piperidine is crucial. It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde substrate.[4] The mechanism involves the formation of an enolate from the active methylene compound and an iminium ion from the reaction of piperidine with the aldehyde, which then react.[11][12]

  • Solvent: Ethanol is an effective solvent as it readily dissolves the reactants and catalyst, and its boiling point is suitable for reactions that may require gentle heating.

Reaction Mechanism:

The reaction proceeds through three primary steps:

  • Deprotonation: The piperidine catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic enolate ion.[13]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the this compound.

  • Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final, conjugated α,β-unsaturated product.[6]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism sub Active Methylene (Z-CH₂-Z) + Aldehyde (R-CHO) enolate Enolate Ion (Z-CH⁻-Z) sub->enolate 1. Deprotonation intermediate Aldol Addition Intermediate sub->intermediate cat Piperidine (Base Catalyst) cat->enolate enolate->intermediate 2. Nucleophilic Attack product α,β-Unsaturated Product + H₂O intermediate->product 3. Dehydration (-H₂O)

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Materials and Equipment

Reagents
ReagentSupplierCAS No.Notes
This compoundChem-Impex35524-41-5The starting aldehyde.[]
MalononitrileSigma-Aldrich109-77-3Active methylene compound.
Ethyl CyanoacetateSigma-Aldrich105-56-6Active methylene compound.
PiperidineSigma-Aldrich110-89-4Basic catalyst. Handle in a fume hood.
Ethanol (Absolute)Fisher Scientific64-17-5Reaction solvent.
Ethyl AcetateFisher Scientific141-78-6For TLC and chromatography.
HexaneFisher Scientific110-54-3For TLC and chromatography.
Silica Gel 60 (230-400 mesh)Merck7631-86-9For column chromatography.
TLC Plates (Silica Gel 60 F₂₅₄)Merck-For reaction monitoring.
Equipment
  • Round-bottom flasks (25 mL or 50 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) tank and UV lamp (254 nm)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Glass column for chromatography

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocols

Protocol 1: Condensation with Malononitrile

This protocol details the synthesis of 2-((1-(2-methylphenyl)-1H-pyrrol-2-yl)methylene)malononitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 185.23 mg) and malononitrile (1.1 mmol, 72.67 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, ~0.01 mL) using a micropipette.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane/Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared and a new, more polar product spot is dominant.

  • Work-up and Isolation: Upon completion, cool the flask in an ice bath. The product often precipitates from the ethanol solution. If precipitation occurs, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator to induce crystallization.[15]

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. The product is often pure enough after this step. If further purification is needed, recrystallize from ethanol or perform column chromatography on silica gel.[15]

  • Characterization: Dry the purified product under vacuum and characterize using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Condensation with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(1-(2-methylphenyl)-1H-pyrrol-2-yl)acrylate.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol, 185.23 mg) and ethyl cyanoacetate (1.1 mmol, 0.124 mL) in 15 mL of absolute ethanol in a 50 mL round-bottom flask with a magnetic stir bar.[2]

  • Catalyst Addition: Add piperidine (0.1 mmol, ~0.01 mL) to the solution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C). The reaction is generally slower than with malononitrile and may require 4-8 hours.

  • Monitoring: Monitor the reaction progress periodically by TLC (e.g., 4:1 Hexane/Ethyl Acetate) until the starting aldehyde is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The product may precipitate or oil out. If an oil forms, attempt to induce crystallization by scratching the flask or adding a seed crystal.

  • Purification: If a solid precipitates, collect it by filtration and wash with cold ethanol.[15] If an oil is obtained or the solid is impure, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, MS).

Data Presentation and Expected Results

The following table summarizes the reaction parameters and expected products.

ParameterProtocol 1 (with Malononitrile)Protocol 2 (with Ethyl Cyanoacetate)
Active Methylene Cmpd. Malononitrile (1.1 eq)Ethyl Cyanoacetate (1.1 eq)
Catalyst Piperidine (0.1 eq)Piperidine (0.1 eq)
Solvent EthanolEthanol
Temperature Room TemperatureReflux (~78 °C)
Typical Reaction Time 2 - 4 hours4 - 8 hours
Expected Product 2-((1-(2-methylphenyl)-1H-pyrrol-2-yl)methylene)malononitrileEthyl 2-cyano-3-(1-(2-methylphenyl)-1H-pyrrol-2-yl)acrylate
Purification Method Recrystallization from ethanolColumn Chromatography

Characterization Notes:

  • FT-IR: Expect a strong C≡N stretch around 2220 cm⁻¹ and disappearance of the aldehyde C=O stretch (~1660 cm⁻¹).

  • ¹H NMR: The aldehyde proton signal (~9.5 ppm) will disappear. A new singlet for the vinylic proton will appear in the downfield region (~7.5-8.5 ppm).

  • Mass Spec: The molecular ion peak should correspond to the calculated mass of the expected product.

Experimental Workflow Visualization

The overall experimental process can be visualized as follows:

Caption: Figure 2: General Experimental Workflow.

Safety and Handling

  • General Precautions: Perform all experiments in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • Piperidine: Is corrosive, flammable, and toxic. Avoid inhalation and skin contact.

    • Malononitrile: Is highly toxic if swallowed, inhaled, or in contact with skin.

    • Solvents (Ethanol, Hexane, Ethyl Acetate): Are flammable. Keep away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is slow or does not start 1. Inactive catalyst. 2. Low temperature. 3. Impure starting materials.1. Use fresh piperidine. 2. For Protocol 2, ensure proper reflux. For Protocol 1, warm gently if needed. 3. Check the purity of the aldehyde and active methylene compound.
Low product yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions.1. Extend reaction time and continue monitoring by TLC. 2. Minimize the amount of cold solvent used for washing. 3. Ensure the catalyst amount is not excessive.
Product oils out instead of precipitating Product may have a low melting point or impurities are present.1. Try scratching the inside of the flask with a glass rod. 2. Add a seed crystal if available. 3. Proceed directly to purification by column chromatography.

References

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Online] Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Online] Available at: [Link]

  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. Knoevenagel condensation. [Online] Available at: [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Online] Available at: [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. [Online] Available at: [Link]

  • JoVE. (2025). Video: Aldol Condensation with β-Diesters. [Online] Available at: [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Online] Available at: [Link]

  • WordPress.com. (2024). Knoevenagel condensation - Chemistry for everyone. [Online] Available at: [Link]

  • ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Online] Available at: [Link]

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  • RSC Publishing. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. [Online] Available at: [Link]

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The Pivotal Role of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde in Homogeneous Catalysis: A Guide to Ligand Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Pyrrole Scaffold

In the landscape of modern organic synthesis, the development of efficient and selective catalysts is paramount. While often not a catalyst itself, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial and versatile building block for crafting sophisticated ligands that orchestrate the activity of transition metals.[1] Its structure, featuring a reactive aldehyde group appended to an N-aryl pyrrole core, is primed for transformation into multidentate Schiff base ligands. These ligands, upon coordination with metals like palladium, form stable and highly active complexes that drive a variety of cross-coupling reactions, which are fundamental to pharmaceutical and materials science research.[2][3]

This guide provides an in-depth exploration of this compound's role as a ligand precursor. We will detail the synthetic protocols for transforming this aldehyde into a bidentate Schiff base ligand, its subsequent complexation with palladium(II), and the application of the resulting complex as a catalyst in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate but also adapt these methods for their specific needs.

Part 1: From Aldehyde to Ligand - The Synthesis of a Pyrrole-Based Schiff Base

The aldehyde functional group of this compound is the gateway to its catalytic utility. Through a straightforward condensation reaction with a primary amine, it is converted into a Schiff base (or imine). This reaction creates a new carbon-nitrogen double bond, and the resulting molecule can act as a ligand, using the imine nitrogen and another donor atom to chelate a metal center.[4] For this protocol, we will use aniline as the primary amine to create a bidentate N,N-donor ligand.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common and effective solvent for Schiff base condensation as it readily dissolves both reactants and allows for easy removal of the water byproduct upon refluxing.

  • Catalyst: A few drops of glacial acetic acid are often used to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to drive the condensation and facilitate the removal of water, pushing the equilibrium towards the product.

Experimental Workflow: Ligand Synthesis

G cluster_0 Ligand Synthesis Workflow A 1. Dissolve Aldehyde (this compound) in Ethanol B 2. Add Aniline (equimolar amount) A->B C 3. Add Catalytic Acetic Acid (2-3 drops) B->C D 4. Reflux Reaction Mixture (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Wash with Cold Ethanol G->H I 9. Dry and Characterize (FT-IR, NMR) H->I

Caption: Workflow for Schiff Base Ligand Synthesis.

Protocol 1: Synthesis of (E)-N-((1-(2-methylphenyl)-1H-pyrrol-2-yl)methylene)aniline
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.85 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Amine Addition: To the stirring solution, add 0.93 g (10 mmol) of aniline.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: After the reaction is complete, cool the flask to room temperature. A yellow precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base ligand under vacuum. Characterize the product by FT-IR (look for the appearance of a C=N stretch around 1620-1640 cm⁻¹) and ¹H NMR spectroscopy (confirm the formation of the imine proton signal).

Part 2: Crafting the Catalyst - Synthesis of a Palladium(II)-Schiff Base Complex

With the Schiff base ligand in hand, the next step is to coordinate it with a palladium salt to form the active catalyst. Palladium(II) acetate or palladium(II) chloride are common precursors. The ligand will displace other weakly bound ligands (like acetate or chloride) to form a stable, square planar palladium(II) complex.[1][6]

Causality Behind Experimental Choices:
  • Metal Precursor: Palladium(II) acetate is often preferred due to its good solubility in common organic solvents.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to create a complex where two bidentate Schiff base ligands coordinate to one palladium center, satisfying its typical four-coordinate preference.[7]

  • Solvent: A solvent like methanol or ethanol is suitable for dissolving both the ligand and the palladium salt, facilitating the complexation reaction.

Experimental Workflow: Catalyst Synthesis

G cluster_1 Catalyst Synthesis Workflow J 1. Dissolve Schiff Base Ligand in Hot Ethanol K 2. Prepare Solution of Pd(OAc)₂ in Ethanol J->K L 3. Add Ligand Solution Dropwise to Pd(OAc)₂ Solution K->L M 4. Reflux Reaction Mixture (4-6 hours) L->M N 5. Cool and Collect Precipitate M->N O 6. Wash with Ethanol and Ether N->O P 7. Dry and Characterize (FT-IR, UV-Vis) O->P

Caption: Workflow for Palladium-Schiff Base Complex Synthesis.

Protocol 2: Synthesis of Bis((E)-N-((1-(2-methylphenyl)-1H-pyrrol-2-yl)methylene)aniline)palladium(II)
  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.52 g (2 mmol) of the synthesized Schiff base ligand in 30 mL of hot ethanol.

  • Palladium Solution: In a separate flask, dissolve 0.224 g (1 mmol) of palladium(II) acetate in 20 mL of ethanol.

  • Complexation: Slowly add the hot ligand solution to the palladium acetate solution with constant stirring. A color change and the formation of a precipitate should be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product sequentially with small portions of ethanol and diethyl ether to remove any impurities.

  • Drying and Characterization: Dry the palladium complex in a vacuum oven. The final product should be a stable, colored solid. Characterize by FT-IR (observe shifts in the C=N stretching frequency upon coordination to palladium) and UV-Vis spectroscopy.

Part 3: Application in Catalysis - The Suzuki-Miyaura Cross-Coupling Reaction

The synthesized palladium(II)-Schiff base complex is now ready to be employed as a catalyst. The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an arylboronic acid, is an excellent demonstration of its catalytic prowess.[2] Palladium complexes of Schiff base ligands have been shown to be highly effective catalysts for this transformation.[2][3]

The Catalytic Cycle and the Role of the Ligand

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. The Schiff base ligand plays a critical role in stabilizing the palladium center, modulating its electronic properties, and facilitating the key steps of the cycle.

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

The N-aryl pyrrole Schiff base ligand helps to stabilize the various oxidation states of palladium throughout the cycle and its steric and electronic properties can influence the reaction's efficiency and selectivity.

Catalytic Cycle Diagram

G Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Pd(0)L₂->Ar-Pd(II)L₂-X Oxidative Addition (+ Ar-X) Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-X->Ar-Pd(II)L₂-Ar' Transmetalation (+ Ar'B(OH)₂ / Base) Ar-Pd(II)L₂-Ar'->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L₂-Ar'->Ar-Ar'

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium-Schiff base complex (0.01 mmol, 1 mol%), 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) as the base.

  • Solvent Addition: Add 5 mL of a solvent mixture, such as 4:1 dioxane/water.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

  • Analysis: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the reaction yield.

Data Summary: Representative Suzuki Coupling Conditions
ParameterConditionRationale
Catalyst Loading 0.1 - 1.0 mol%Lower catalyst loading is desirable for cost-effectiveness and reduced metal contamination in the product.[2]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid in the transmetalation step.
Temperature 80 - 120 °CHigher temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.
Reaction Time 2 - 24 hoursReaction time depends on the reactivity of the substrates and the efficiency of the catalyst.

Conclusion and Future Outlook

This compound stands out as a valuable and readily accessible precursor for the synthesis of effective ligands for transition metal catalysis. The protocols detailed herein provide a comprehensive framework for the preparation of a pyrrole-based Schiff base ligand, its palladium(II) complex, and its successful application in the Suzuki-Miyaura cross-coupling reaction. The inherent tunability of the Schiff base structure—by simply varying the amine component—opens the door to creating a library of ligands with diverse steric and electronic properties. This allows for the fine-tuning of the catalyst's activity and selectivity for a wide range of substrates and catalytic transformations, ensuring its continued relevance in the pursuit of novel molecules for drug discovery and materials science.

References

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  • Request PDF. (2022). Activity of Palladium(II) Complexes with N-Heterocyclic Carbene Ligands in Solvent-Free Telomerization of 1,3-Butadiene with Methanol. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

This compound is a highly functionalized aromatic compound that serves as a valuable and strategic starting material in synthetic organic chemistry.[1] Its structure is characterized by three key reactive sites: the electrophilic aldehyde group, the nucleophilic pyrrole ring, and the sterically-positioned ortho-methyl group on the N-phenyl substituent. This unique arrangement allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex, fused heterocyclic systems.[1] These resulting scaffolds, particularly those containing fused nitrogen heterocycles, are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials.[1][2][3]

This guide provides detailed protocols and technical insights into the transformation of this compound into advanced heterocyclic structures, with a primary focus on the intramolecular synthesis of pyrrolo[1,2-a]quinoxalines.

Application Note I: Intramolecular C(sp³)–H Functionalization for the Synthesis of 4-Methylpyrrolo[1,2-a]quinoxaline

The pyrrolo[1,2-a]quinoxaline core is a privileged scaffold found in numerous compounds exhibiting a wide array of biological activities and interesting photophysical properties.[3] Traditional syntheses often involve the condensation of 1-(2-aminophenyl)pyrroles with carbonyl compounds.[2][3] However, a more elegant and atom-economical approach involves the direct intramolecular cyclization of this compound. This is achieved through a modern electrochemical method that facilitates the functionalization of the typically inert C(sp³)–H bond of the ortho-methyl group, triggering a cyclization cascade.[4]

Reaction Principle and Mechanism

The synthesis is accomplished via an iodine-mediated electrochemical intramolecular cyclization. In this process, an electrochemical cell provides the oxidative potential to regenerate the active iodine species. The reaction is believed to proceed through the formation of a radical at the benzylic position of the ortho-methyl group, facilitated by an iodine radical. This newly formed benzylic radical then undergoes an intramolecular addition to the proximate aldehyde group. Subsequent dehydration and aromatization yield the final fused heterocyclic product, 4-methylpyrrolo[1,2-a]quinoxaline. This method is notable for its mild reaction conditions and avoidance of harsh chemical oxidants.[4]

G cluster_start Starting Material cluster_process Electrochemical Cell cluster_intermediate Key Steps cluster_end Product SM 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Reagents KI (Electrolyte/Iodine Source) Solvent (e.g., CH3CN/H2O) Constant Current SM->Reagents Reaction Setup Step1 Iodine-Mediated C(sp³)–H Activation Reagents->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product 4-Methylpyrrolo[1,2-a]quinoxaline Step3->Product Isolation

Caption: General workflow for the electrochemical synthesis.

Protocol 1: Electrochemical Synthesis of 4-Methylpyrrolo[1,2-a]quinoxaline

This protocol is adapted from established methods for electrochemical C(sp³)–H functionalization.[4]

A. Materials and Equipment:

  • This compound

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized Water

  • Undivided electrochemical cell (e.g., 25 mL beaker)

  • Carbon plate anode (e.g., 1.5 cm x 1.5 cm)

  • Platinum plate cathode (e.g., 1.5 cm x 1.5 cm)

  • DC power supply (galvanostat)

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

B. Experimental Procedure:

  • Cell Setup: In an undivided electrochemical cell equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.).

  • Add Reagents: Add potassium iodide (KI) (0.4 mmol, 2.0 equiv.).

  • Add Solvent: Add a 10:1 mixture of CH₃CN/H₂O (10 mL).

  • Electrode Placement: Immerse the carbon plate anode and the platinum plate cathode into the solution, ensuring they are parallel and do not touch.

  • Electrolysis: Stir the mixture and begin electrolysis at a constant current of 10 mA at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (15 mL) to neutralize any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-methylpyrrolo[1,2-a]quinoxaline.

Data Summary

The following table summarizes typical reaction parameters for this class of transformation.[4]

ParameterValueCausality & Insight
Substrate Conc. 0.02 MBalances reaction rate and solubility.
Electrolyte KI (2.0 equiv.)Acts as both a supporting electrolyte and the iodine source for mediation.
Solvent System CH₃CN/H₂O (10:1)Provides adequate conductivity and solubility for the organic substrate and inorganic salt.
Current 10 mAA controlled current ensures a steady rate of reaction, preventing over-oxidation.
Anode Carbon PlateAn inexpensive and effective electrode material for this type of oxidative cyclization.
Cathode Platinum PlateA durable and efficient cathode for the corresponding reduction half-reaction.
Yield Good to ExcellentThis method is reported to provide high yields for analogous substrates.[4]

Application Note II: Synthesis of Pyrrole-Containing Pyrimidines via Condensation Reactions

The aldehyde functionality of this compound is a versatile handle for constructing other heterocyclic systems through condensation chemistry. One powerful application is the synthesis of substituted pyrimidines through a multi-component reaction, which is a cornerstone of combinatorial chemistry for drug discovery. Pyrimidine rings are fundamental components of nucleic acids and are found in a vast number of pharmaceuticals.[5]

Reaction Principle

This synthesis involves a base-catalyzed condensation reaction between the starting aldehyde, a compound containing an active methylene group (e.g., malononitrile), and a binucleophilic species like guanidine. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of guanidine and subsequent cyclization and aromatization to form the stable pyrimidine ring.[6]

G cluster_reactants Reactants & Conditions Aldehyde 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Guanidine Guanidine Hydrochloride Step2 Michael Addition & Cyclization Guanidine->Step2 Base Sodium Ethoxide (Base) Base->Step1 Step1->Step2 Step3 Aromatization Step2->Step3 Product Pyrrole-Substituted Pyrimidine Derivative Step3->Product

Caption: Multi-component reaction pathway to pyrimidines.

Protocol 2: Synthesis of a 2-Amino-4-(1-(2-methylphenyl)-1H-pyrrol-2-yl)-pyrimidine Derivative

This is a representative protocol for the synthesis of a diaminopyrimidine derivative.[6]

A. Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (can be prepared in situ from sodium metal and ethanol or used as a solution)

  • Absolute Ethanol

  • Standard glassware for reflux and work-up

B. Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add absolute ethanol (50 mL).

  • Add Reagents: Add this compound (0.1 mol, 1.0 equiv.), guanidine hydrochloride (0.2 mol, 2.0 equiv.), and sodium ethoxide (0.4 mol, 4.0 equiv.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, stirring continuously.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice (~200 g) with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrimidine derivative.

References

  • Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. ResearchGate.
  • This compound. Chem-Impex.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.

Sources

Application Note: Selective Oxidation of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selective Aldehyde Oxidation

The 1-arylpyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmacologically active compounds and functional organic materials. The conversion of an aldehyde to a carboxylic acid is a fundamental transformation, yet it presents a significant challenge when the substrate, such as 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, contains sensitive functional groups. The electron-rich pyrrole ring is susceptible to undesired side reactions under harsh oxidative conditions.

This application note details a robust and highly selective protocol for the oxidation of this compound. The chosen method is the Pinnick oxidation , which stands out for its mild reaction conditions and high functional group tolerance.[1][2] Developed by Pinnick and Kraus, this reaction utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, making it particularly suitable for complex and sensitive molecules like N-substituted pyrroles.[2][3][4] This protocol is designed to provide researchers and drug development professionals with a reliable, scalable, and high-yielding procedure.

The Pinnick Oxidation: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Pinnick oxidation is not a simple direct oxidation; it involves a series of well-defined steps that ensure its selectivity.

Core Mechanistic Steps:

  • Formation of the Active Oxidant : The reaction is initiated by the formation of the active oxidizing agent, chlorous acid (HClO₂), from sodium chlorite (NaClO₂) in the presence of a mild acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[2]

  • Nucleophilic Addition : The aldehyde carbonyl is attacked by chlorous acid to form a key hydroxyallyl chlorite intermediate.[2][5]

  • Pericyclic Fragmentation : This intermediate undergoes a pericyclic fragmentation, where the aldehyde hydrogen is transferred to an oxygen on the chlorine, releasing the desired carboxylic acid and a reactive byproduct, hypochlorous acid (HOCl).[1][3][5]

  • Scavenging the Byproduct : Hypochlorous acid is a potent oxidant that can lead to unwanted side reactions, such as chlorination of the pyrrole ring or decomposition of the sodium chlorite reactant.[1][2] To prevent this, a scavenger, such as 2-methyl-2-butene, is added in excess. The scavenger's double bond readily reacts with and neutralizes the HOCl.[3]

Pinnick_Mechanism Figure 1: Pinnick Oxidation Mechanism cluster_0 Active Oxidant Formation cluster_1 Oxidation Pathway cluster_2 Byproduct Quenching NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H⁺ NaH2PO4 Buffer (NaH₂PO₄) Aldehyde Aldehyde (R-CHO) HClO2->Aldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Scavenger Scavenger (2-methyl-2-butene) HOCl->Scavenger Quenched Inert Product Scavenger->Quenched + HOCl

Caption: Figure 1: Pinnick Oxidation Mechanism

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the oxidation of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Purity/Grade
This compoundC₁₂H₁₁NO185.22>98%
Sodium chloriteNaClO₂90.4480% (Technical)
Sodium dihydrogen phosphate monohydrateNaH₂PO₄·H₂O137.99ACS Reagent
2-Methyl-2-buteneC₅H₁₀70.13>99%
tert-Butanol (t-BuOH)C₄H₁₀O74.12ACS Reagent
Deionized WaterH₂O18.02Type I/II
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Reagent
Sodium bisulfiteNaHSO₃104.06ACS Reagent
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
Brine (Saturated NaCl solution)NaCl(aq)--
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers and graduated cylinders

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow start Start: Setup Reaction Flask dissolve 1. Dissolve Aldehyde, Buffer, & Scavenger in t-BuOH/H₂O start->dissolve add_oxidant 2. Slowly Add Aqueous NaClO₂ Solution dissolve->add_oxidant stir 3. Stir at Room Temperature (Monitor by TLC) add_oxidant->stir quench 4. Quench with NaHSO₃ Solution stir->quench extract 5. Extract with Ethyl Acetate (x3) quench->extract wash 6. Wash Organic Layer with Water and Brine extract->wash dry 7. Dry over Na₂SO₄, Filter wash->dry evaporate 8. Concentrate under Reduced Pressure dry->evaporate purify 9. Purify Crude Product (Recrystallization/Chromatography) evaporate->purify end End: Pure Carboxylic Acid purify->end

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 27.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add tert-butanol (50 mL) and deionized water (25 mL). Stir until the aldehyde is fully dissolved. To this solution, add 2-methyl-2-butene (14.2 mL, 135 mmol, 5.0 equiv) and sodium dihydrogen phosphate monohydrate (18.6 g, 135 mmol, 5.0 equiv).[3][4]

  • Oxidant Preparation: In a separate beaker, dissolve sodium chlorite (80% technical grade, 9.15 g, 81.0 mmol, 3.0 equiv) in deionized water (30 mL).

  • Oxidation: Add the sodium chlorite solution dropwise to the stirred reaction mixture over 30-45 minutes. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (~50 mL) until a starch-iodide paper test indicates the absence of peroxides.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. If the desired product is not soluble in the aqueous layer, acidify the mixture to pH ~3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid as a solid.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a crystalline solid. Alternatively, for higher purity, flash column chromatography on silica gel can be employed.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To observe the characteristic C=O and O-H stretches of the carboxylic acid.

    • Melting Point: To assess purity.

Safety and Hazard Management

Strict adherence to safety protocols is essential. This reaction must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

ReagentHazard Summary
Sodium Chlorite DANGER: Strong oxidizer. May cause fire or explosion.[6] Toxic if swallowed and fatal in contact with skin.[6][7] Causes severe skin burns and serious eye damage.[6][7][8] Keep away from combustible materials, heat, and reducing agents.[6][9]
2-Methyl-2-butene DANGER: Highly flammable liquid and vapor.[10][11] May be fatal if swallowed and enters airways.[10] Keep away from heat, sparks, open flames, and hot surfaces.[10][11][12] Use non-sparking tools and ground/bond equipment to prevent static discharge.[12][13]
tert-Butanol WARNING: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
Ethyl Acetate DANGER: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient oxidant. 2. Low reaction temperature. 3. Poor quality of NaClO₂.1. Ensure accurate stoichiometry. 2. Allow for a longer reaction time or gentle warming to 30-35 °C. 3. Use a fresh bottle of sodium chlorite.
Low Yield 1. Product loss during aqueous work-up. 2. Degradation of the starting material or product.1. Ensure the aqueous layer is acidified to protonate the carboxylate before extraction. 2. Avoid excessive heat and prolonged reaction times.
Chlorinated Byproducts Inefficient scavenging of the HOCl byproduct.Increase the equivalents of 2-methyl-2-butene (up to 10 equivalents) to ensure complete quenching of HOCl.[3]
Formation of Yellow ClO₂ Gas Reaction mixture became too acidic, causing disproportionation of chlorite.Ensure proper buffering with NaH₂PO₄. Add the NaClO₂ solution slowly to control the reaction rate and temperature.

References

  • Pinnick oxidation. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. Accessed January 17, 2026. [Link]

  • Moussa, Z. Mechanistic investigations on Pinnick oxidation: a density functional theory study. J Phys Org Chem. 2020;33(5):e4041. [Link]

  • Pinnick oxidation. . Published March 23, 2023. Accessed January 17, 2026. [Link]

  • Sodium chlorite 80% 123770 - Safety Data Sheet. Scharlab. Accessed January 17, 2026. [Link]

  • Pinnick oxidation. Grokipedia. Accessed January 17, 2026. [Link]

  • SAFETY DATA SHEET Sodium Chlorite 25% (BPR). Scotmas. Accessed January 17, 2026. [Link]

  • Sodium Chlorite Health & Safety. OxyChem. Accessed January 17, 2026. [Link]

  • Sodium Chlorite 25% solution - SAFETY DATA SHEET. Nexchem Ltd. Published July 13, 2021. Accessed January 17, 2026. [Link]

Sources

Application Notes and Protocols: Biological Activity Screening of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrole-Based Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Derivatives of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde are a class of compounds that have garnered interest due to their synthetic tractability and potential as precursors for more complex heterocyclic systems.[4][5] The strategic placement of the 2-methylphenyl group can influence the molecule's conformation and electronic properties, potentially modulating its interaction with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of these derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents.

The rationale behind screening this particular class of compounds lies in the established pharmacological importance of pyrrole derivatives, which have demonstrated activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][6][7][8] The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the preliminary assessment of novel chemical entities in a drug discovery pipeline.

General Structure of the Target Compounds

The core structure of the compounds discussed in these application notes is this compound. The derivatives are typically synthesized by modifying the aldehyde group or by introducing various substituents on the pyrrole ring or the phenyl ring.

Caption: General chemical structure of this compound.

Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promise in this area.[6][7][9][10][11] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC), a key parameter for quantifying the antimicrobial efficacy of a compound.[12][13][14][15]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]

Workflow for MIC Determination

MIC_Workflow prep Prepare Bacterial Inoculum dilute Serial Dilution of Test Compounds prep->dilute Standardized to 0.5 McFarland inoculate Inoculate Microplate dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine Determine MIC read->determine

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][15]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Data Presentation:

CompoundDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 Parent>128>128
2 4-nitro1632
3 4-chloro3264
4 4-methoxy64>128
Ciprofloxacin (Control)0.50.25

Note: The data presented above are for illustrative purposes only and will vary depending on the specific derivatives and bacterial strains tested.

Anticancer Activity Screening

The evaluation of novel compounds for their potential to inhibit cancer cell growth is a cornerstone of oncologic drug discovery.[16][17][18] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19][20]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[19]

Workflow for MTT Assay

MTT_Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds seed->treat Allow adherence overnight incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[21]

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[21]

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[21]

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[19][20][21]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[21]

Data Presentation:

CompoundDerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1 Parent>100>100
2 4-nitro12.518.2
3 4-chloro25.833.1
4 4-methoxy55.368.7
Doxorubicin (Control)0.91.5

Note: The data presented above are for illustrative purposes only and will vary depending on the specific derivatives and cell lines tested.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[23][24][25][26] The following protocol describes an in vitro assay to screen for the inhibition of COX-1 and COX-2.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which can be monitored colorimetrically.[27][28][29]

Signaling Pathway of COX in Inflammation

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Pyrrole Derivative (Potential Inhibitor) Inhibitor->COX

Caption: Simplified signaling pathway showing the role of COX enzymes in inflammation and the point of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of heme (cofactor), arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[27]

    • Add the test compounds at various concentrations to the inhibitor wells. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[23][30]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.[23][30]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding stannous chloride).[30]

    • Measure the absorbance of the oxidized TMPD at a wavelength of 590-620 nm.[27]

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation:

CompoundDerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
1 Parent>50>50-
2 4-nitro25.11.813.9
3 4-chloro38.65.27.4
4 4-methoxy>5015.7>3.2
Celecoxib (Control)15.20.05304

Note: The data presented above are for illustrative purposes only and will vary depending on the specific derivatives and assay conditions.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial biological evaluation of this compound derivatives. The protocols for antimicrobial, anticancer, and anti-inflammatory screening are robust and can be adapted for high-throughput screening campaigns. Promising lead compounds identified through these primary assays should be further investigated through more detailed mechanistic studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully elucidate their therapeutic potential. The modular nature of the pyrrole scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the optimization of lead compounds towards enhanced potency, selectivity, and drug-like properties.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Zhu, F., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH National Library of Medicine. [Link]

  • Southeast Asian Fisheries Development Center. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • O'Connor, R. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH National Library of Medicine. [Link]

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  • Patel, R. V., et al. (2016). Synthesis Screening Antimicrobial Activity Of Novel Pyrrole Derivatives. ResearchGate. [Link]

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  • Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. PubMed. [Link]

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  • Rahman, M. A., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI. [Link]

  • Sravanthi, T., & Manjula, A. (2014). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

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Application Note: Strategic Synthesis of Sterically Encumbered Porphyrin Analogues Using 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Imperative of Porphyrin Design

Porphyrins and their analogues are not merely molecules; they are versatile platforms. Their unique 18π-electron aromatic system is fundamental to critical biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1][2] In the hands of researchers, synthetic porphyrins have become indispensable tools, driving innovations in photodynamic therapy, catalysis, molecular sensing, and advanced materials science.[1][2] The functional properties of a porphyrin are profoundly dictated by the nature and placement of its peripheral substituents.

Meso-substituted porphyrins, in particular, offer a rectilinear arrangement of substituents that is synthetically accessible and highly tunable.[3][4] The classic approach involves the acid-catalyzed condensation of pyrrole with an aldehyde.[1][5] However, to achieve higher levels of functional sophistication, chemists must employ more strategically designed precursors. This guide focuses on the application of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde , a specialized building block designed for the synthesis of porphyrin analogues with sterically controlled environments. The ortho-methyl group on the N-phenyl substituent acts as a "gatekeeper," influencing the conformation of the phenyl ring relative to the porphyrin plane. This steric hindrance is critical for creating protected active sites in catalytic models, modulating electronic properties, and preventing undesirable aggregation.

This document provides a comprehensive overview of the rationale and detailed protocols for incorporating this key precursor into sophisticated porphyrin architectures, primarily through multi-step strategies involving dipyrromethane intermediates.

Core Directive: Rationale for a Precursor-Based Strategy

The direct condensation of four molecules of this compound is not a viable route to a standard meso-substituted porphyrin. The presence of the aldehyde directly on the pyrrole ring necessitates a more nuanced synthetic strategy than the typical Rothemund or Lindsey condensations, which combine a simple pyrrole with a separate aldehyde.[6][7][8]

The most robust and rational approach involves using this compound to construct dipyrromethane intermediates, which are then used in a subsequent macrocyclization step. This multi-step methodology provides superior control over the final substitution pattern and avoids the statistical mixtures and low yields characteristic of complex one-pot reactions.[3]

Causality Behind Key Experimental Choices:

  • Acid Catalysis in Dipyrromethane Synthesis: The synthesis of dipyrromethanes from pyrrole and an aldehyde (or its carbinol equivalent) requires an acid catalyst (e.g., Trifluoroacetic acid - TFA). The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich C5 position of the pyrrole ring.

  • Two-Step Macrocyclization (Condensation then Oxidation): The premier method for forming sterically hindered porphyrins is the Lindsey synthesis.[1][8][9] This process involves two distinct stages:

    • Acid-catalyzed condensation: This step is performed under mild, room-temperature conditions to form the non-aromatic porphyrinogen macrocycle. This minimizes scrambling of pyrrole units, a common side reaction under harsher, high-temperature conditions.[1]

    • Oxidation: The stable, aromatic porphyrin is generated by oxidizing the porphyrinogen with a high-potential quinone, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[5][10][11] DDQ is often preferred as it is a powerful oxidant that functions efficiently at room temperature and tends to produce cleaner reactions than p-chloranil.[1]

  • High Dilution Principle: Porphyrin-forming condensation reactions are typically performed at low reactant concentrations (e.g., 10⁻² M). This thermodynamically favors the desired intramolecular cyclization of the linear tetrapyrrole precursor over competing intermolecular polymerization, which leads to unwanted acyclic oligomers.[8]

Synthetic Workflow: From Precursor to Porphyrin Analogue

The following sections provide detailed protocols for a logical synthetic sequence. The overall strategy is to first synthesize a key dipyrromethane intermediate and then use it to construct a trans-A₂B₂-type porphyrin, a valuable scaffold in materials science.

Workflow Visualization

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Dipyrromethane Synthesis cluster_2 Part 3: Porphyrin Macrocyclization P1 1-(2-methylphenyl)-1H-pyrrole Precursor 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde P1->Precursor Formylation P2 Vilsmeier Reagent (DMF/POCl3) P2->Precursor Carbinol Pyrrole-2-carbinol (Intermediate) Precursor->Carbinol Reduction (NaBH4) DPM 5-(2-methylphenyl)dipyrromethane Carbinol->DPM Acid-Catalyzed Condensation Pyrrole 1-(2-methylphenyl)-1H-pyrrole Pyrrole->DPM Porphyrin trans-A2B2 Porphyrin Analogue DPM->Porphyrin Lindsey Synthesis (TFA, then DDQ) Aldehyde Aryl Aldehyde (e.g., 4-cyanobenzaldehyde) Aldehyde->Porphyrin

Caption: Overall synthetic strategy for porphyrin analogues.

Protocol 1: Synthesis of the Precursor, this compound

This protocol details the formylation of N-(2-methylphenyl)pyrrole via the Vilsmeier-Haack reaction, a standard and reliable method for introducing an aldehyde group onto electron-rich heterocycles.[10][12]

Materials and Reagents

Reagent/MaterialM.W.AmountMolesNotes
1-(2-methylphenyl)-1H-pyrrole157.215.00 g31.8 mmolSynthesized separately or purchased
Phosphorus oxychloride (POCl₃)153.333.4 mL36.6 mmolUse fresh, handle in fume hood
N,N-Dimethylformamide (DMF)73.0920 mL-Anhydrous
Dichloromethane (DCM)84.9350 mL-Anhydrous
Saturated NaHCO₃ solution-~100 mL-For workup
Saturated NaCl solution (brine)-~50 mL-For workup
Anhydrous MgSO₄-~5 g-Drying agent

Step-by-Step Methodology

  • Vilsmeier Reagent Formation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.4 mL) dropwise over 15 minutes with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Keeping the temperature at 0 °C prevents its decomposition.

  • Reaction Mixture: Allow the Vilsmeier reagent to stir at 0 °C for 30 minutes. In a separate flask, dissolve 1-(2-methylphenyl)-1H-pyrrole (5.00 g) in anhydrous DCM (50 mL).

  • Pyrrole Addition: Add the pyrrole solution dropwise to the cold Vilsmeier reagent over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The solution will typically become dark and viscous.

  • Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of saturated NaHCO₃ solution. Caution: This is an exothermic process and will release CO₂ gas. Stir vigorously for 1 hour until the bubbling ceases and the mixture becomes a clear biphasic solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). The desired product is typically a pale yellow solid.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR will show a characteristic singlet for the aldehyde proton around 9.5 ppm.

Protocol 2: Synthesis of a trans-A₂B₂ Porphyrin Analogue

This protocol employs the Lindsey synthesis to condense the dipyrromethane (synthesized from the precursor in Protocol 1, though for simplicity we will use commercially available 5-phenyldipyrromethane as an example) with a different aryl aldehyde to create a porphyrin with two types of meso-substituents.

Materials and Reagents

Reagent/MaterialM.W.AmountMolesNotes
5-Phenyldipyrromethane222.29500 mg2.25 mmolKey intermediate
4-Iodobenzaldehyde232.02522 mg2.25 mmolThe 'B' substituent
Dichloromethane (DCM)84.93450 mL-Anhydrous, high purity
Trifluoroacetic acid (TFA)114.020.34 mL4.50 mmolCatalyst, handle in fume hood
DDQ227.01408 mg1.80 mmolOxidant
Triethylamine (TEA)101.19~2 mL-For neutralization

Step-by-Step Methodology

  • Reactant Solution: In a flame-dried 1 L round-bottom flask, dissolve 5-phenyldipyrromethane (500 mg) and 4-iodobenzaldehyde (522 mg) in anhydrous DCM (440 mL). Causality: The large volume of solvent achieves the high dilution (5 mM) necessary to promote intramolecular cyclization and maximize porphyrin yield.

  • Inert Atmosphere: Bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can interfere with the condensation and oxidize intermediates prematurely.

  • Initiation of Condensation: Shield the flask from light by wrapping it in aluminum foil. Add the catalyst, TFA (0.34 mL), via syringe in one portion. Causality: Light can promote unwanted side reactions. TFA is a strong acid catalyst that initiates the condensation cascade at room temperature.

  • Condensation Reaction: Stir the reaction mixture vigorously at room temperature under argon for 2 hours. Monitor the reaction by UV-Vis spectroscopy; the characteristic Soret peak of the porphyrin should not yet be present.

  • Oxidation: Remove the foil. Add a solution of DDQ (408 mg) in 10 mL of DCM. Stir the reaction open to the air for an additional 1 hour. The solution should turn from a pale color to a deep purple/black. Causality: DDQ is a high-potential quinone that rapidly and cleanly oxidizes the porphyrinogen intermediate (6-electron oxidation) to the stable, aromatic porphyrin macrocycle.

  • Quenching: Quench the reaction by adding triethylamine (~2 mL) to neutralize the TFA catalyst. The color may lighten slightly.

  • Purification - Part 1 (Initial Cleanup): Concentrate the reaction mixture on a rotary evaporator. Redissolve the dark residue in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with DCM to remove baseline impurities and the reduced DDQ (DDQH₂).

  • Purification - Part 2 (Chromatography): Concentrate the filtrate and purify by flash column chromatography on silica gel. A typical eluent system is a gradient of DCM in hexanes. The desired trans-A₂B₂ porphyrin is often the second major colored band to elute, following the A₄ and B₄ symmetrical side products.

  • Validation: Collect the fractions containing the desired product, combine, and remove the solvent. Confirm the purity and identity via ¹H NMR, UV-Vis, and MALDI-TOF mass spectrometry.

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol is one that is self-validating. The success of the synthesis is unequivocally confirmed through standard analytical techniques.

Expected Analytical Signatures
  • UV-Vis Spectroscopy: The formation of the porphyrin macrocycle is confirmed by the appearance of a very strong absorption band, the Soret band, between 415-425 nm, and several weaker Q-bands in the 500-700 nm region. The absence of this signature indicates a failed macrocyclization.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. Key features to look for in a free-base porphyrin:

    • β-Pyrrolic Protons (8H): A set of doublets or a singlet between δ 8.5-9.0 ppm.

    • Meso-Protons: Not present in a fully substituted meso-porphyrin.

    • Inner N-H Protons (2H): A broad singlet far upfield, typically between δ -2.5 and -3.0 ppm, due to the powerful shielding effect of the aromatic ring current. This is a definitive diagnostic peak.

    • Substituent Protons: Resonances corresponding to the protons on the meso-aryl groups.

  • Mass Spectrometry (MALDI-TOF): Provides the exact molecular weight of the synthesized porphyrin, confirming that the correct components have been incorporated.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Porphyrin Yield Impure reagents (especially pyrrole/dipyrromethane); insufficient reaction time; reaction concentration too high; catalyst decomposition.Use freshly distilled/purified reagents. Monitor reaction by TLC or UV-Vis to determine optimal time. Strictly adhere to high dilution conditions. Use fresh TFA.
"Tar" or Insoluble Material Scrambling and polymerization due to overly harsh conditions (e.g., too much acid, heat, or light).Ensure the reaction is shielded from light. Check the stoichiometry of the acid catalyst carefully. Avoid heating the condensation step.
Complex Product Mixture Scrambling during condensation; presence of multiple aldehyde or pyrrole impurities.Use the milder Lindsey conditions (room temp) over Adler-Longo (refluxing acid).[9] Ensure starting materials are >98% pure by NMR.
Difficult Chromatographic Separation Porphyrins are highly colored and can streak on silica. Similar polarity of different porphyrin products.Deactivate silica gel slightly with 1% triethylamine in the eluent to improve band shape. Use a long column and a very shallow solvent gradient for better separation.
Mechanism Visualization

G Pyr Dipyrromethane Tetrapyrrole Linear Tetrapyrrole (precursor) Pyr->Tetrapyrrole Electrophilic Addition Ald Aryl Aldehyde Activated_Ald Protonated Aldehyde Ald->Activated_Ald Protonation H_ion H+ (TFA) H_ion->Activated_Ald Activated_Ald->Tetrapyrrole (x2) Porphyrinogen Porphyrinogen (non-aromatic) Tetrapyrrole->Porphyrinogen Intramolecular Cyclization Porphyrin Aromatic Porphyrin Porphyrinogen->Porphyrin Oxidation (-6e-, -6H+) DDQ DDQ DDQ->Porphyrin

Caption: Simplified mechanism of acid-catalyzed porphyrin synthesis.

Conclusion

The use of this compound is emblematic of a modern, rational approach to porphyrin synthesis. While not a direct precursor for simple one-pot condensations, its true value lies in its ability to serve as a cornerstone for building complex, sterically-defined dipyrromethane intermediates. These intermediates, when subjected to controlled macrocyclization conditions such as the Lindsey synthesis, provide access to highly tailored porphyrin analogues. The protocols and rationale outlined in this guide provide researchers with the foundational knowledge to leverage this precursor for the development of next-generation porphyrin-based materials, catalysts, and therapeutics.

References

  • Brückner, C., Dolphin, D., & Guilard, R. (Eds.). (2000). The Porphyrin Handbook. Academic Press. [URL: https://www.sciencedirect.com/bookseries/the-porphyrin-handbook]
  • Smith, K. M. (Ed.). (1975). Porphyrins and Metalloporphyrins. Elsevier Scientific Publishing Company. [URL: https://www.elsevier.com/books/porphyrins-and-metalloporphyrins/smith/978-0-444-41375-2]
  • Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of Chemical Research, 43(2), 300–311. [URL: https://pubs.acs.org/doi/10.1021/ar900212t]
  • Vicente, M. G. H. (2000). Syntheses and Functionalizations of Porphyrin Macrocycles. The Porphyrin Handbook, 1, 149-199. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630218/]
  • Senge, M. O. (2011). The Porphyrin Ring: A Chemical Chameleon. Angewandte Chemie International Edition, 50(18), 4272-4274. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201007833]
  • Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827–836. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00381a022]
  • Gryko, D. T. (2002). Synthesis of meso-Substituted Porphyrins and Corroles: A Review. Journal of Porphyrins and Phthalocyanines, 6(02), 140-159. [URL: https://www.worldscientific.com/doi/abs/10.1142/S108842460200016X]
  • Sharghi, H., & Nejad, A. S. (2005). Aromatization of Hantzsch 1, 4-dihydropyridines with 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ). Journal of the Iranian Chemical Society, 2(1), 52-58. [URL: https://link.springer.com/article/10.1007/BF03245899]
  • Pereira, M. M., & Calvete, M. J. F. (2014). Microwave-assisted synthesis of porphyrins and their analogues. In Microwaves in Organic Synthesis (pp. 713-755). Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527651313]
  • Drain, C. M., & Lehn, J. M. (1994). Self-assembly of square multiporphyrin arrays by hydrogen bonding between complementary heterocyclic bases. Journal of the Chemical Society, Chemical Communications, (20), 2313-2315. [URL: https://pubs.rsc.org/en/content/articlelanding/1994/c3/c39940002313]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This valuable intermediate is crucial for the development of pharmaceuticals, agrochemicals, and advanced materials, acting as a key building block for more complex molecules.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, primarily focusing on the critical formylation step.

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction , which involves the formylation of the electron-rich 1-(2-methylphenyl)-1H-pyrrole precursor.[2][3] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electrophilic Vilsmeier reagent then attacks the pyrrole ring, which is sufficiently activated by the nitrogen atom, to introduce the aldehyde group, typically at the C2 position.[3][6]

This guide provides direct, experience-based answers to common experimental issues to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction is giving a very low yield or has failed completely. What are the likely causes and how can I fix it?

This is the most common issue and can stem from several factors related to reagents, conditions, or the substrate itself.

  • Cause 1: Reagent Quality and Handling. The Vilsmeier-Haack reaction is highly sensitive to moisture.[4] Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is readily hydrolyzed.

    • Solution: Always use freshly distilled or newly purchased POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Incomplete Vilsmeier Reagent Formation. The formation of the electrophilic Vilsmeier reagent is a critical prerequisite for the reaction. This step is exothermic and requires careful temperature control.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF with vigorous stirring.[4][7] A slight yellowing or formation of a crystalline slurry is normal. Allow the reagent to stir for 20-30 minutes at this temperature before adding your pyrrole substrate.

  • Cause 3: Insufficient Reaction Temperature or Time. While reagent formation must be cold, the subsequent formylation step may require more energy, especially if the substrate is not sufficiently reactive.

    • Solution: After adding the 1-(2-methylphenyl)-1H-pyrrole substrate at 0 °C, allow the reaction to warm to room temperature.[8] If monitoring by Thin Layer Chromatography (TLC) shows a sluggish reaction, the temperature can be gradually increased to 40-80 °C.[6][7] Extend the reaction time until TLC analysis indicates the consumption of the starting material.[7]

  • Cause 4: Suboptimal Stoichiometry. An insufficient amount of the formylating agent will lead to incomplete conversion.

    • Solution: Use a slight excess of the Vilsmeier reagent. A common molar ratio is 1.2 to 1.5 equivalents of POCl₃ relative to the pyrrole substrate.[7]

Q2: A thick precipitate formed when I mixed POCl₃ and DMF, causing my stir bar to stop. What happened?

  • Cause: You have likely observed the precipitation of the Vilsmeier reagent salt. This can happen if the concentration of the reagents is too high or if there is inefficient cooling, leading to localized heating during the exothermic reaction.[7]

    • Solution 1: Add a Co-solvent. To maintain solubility, add an anhydrous co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform before or during the addition of POCl₃.[7][8] This keeps the reagent in solution and facilitates a homogenous reaction.

    • Solution 2: Improve Heat Dissipation. Ensure vigorous stirring in a flask that is not overfilled (e.g., use a 250 mL flask for a 100 mL reaction volume). Add the POCl₃ very slowly (dropwise) to a well-chilled DMF solution to effectively dissipate the heat generated.[7]

Q3: My reaction mixture turned into a dark, intractable tar during the reaction or workup. What went wrong?

  • Cause: Pyrroles are susceptible to polymerization under strongly acidic conditions or at high temperatures. The generation of HCl as a byproduct of the Vilsmeier-Haack reaction can create a harsh acidic environment, leading to the degradation of your starting material and product.

    • Solution 1: Strict Temperature Control. Avoid excessive heating. Only warm the reaction mixture gently and incrementally if TLC shows it is necessary.

    • Solution 2: Proper Quenching. The workup procedure is critical. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[8] This serves to both hydrolyze the intermediate iminium salt and dilute the acid, dissipating heat from the exothermic quenching process.

    • Solution 3: pH Adjustment. After quenching, neutralize the acidic solution carefully. A saturated solution of sodium bicarbonate or sodium acetate can be used to bring the pH to a neutral or slightly basic range, which improves the stability of the pyrrole aldehyde.

Q4: I'm having difficulty with the aqueous workup. I'm getting persistent emulsions or losing my product.

  • Cause 1: Emulsion Formation. The presence of DMF and various salts can lead to the formation of stable emulsions during extraction with an organic solvent, making phase separation difficult.[4]

    • Solution: After extraction, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the polarity of the aqueous phase and helps to break up emulsions, driving the organic product into the organic layer.[4]

  • Cause 2: Product Water Solubility. While generally organic-soluble, the product may have some minor solubility in the aqueous layer, leading to yield loss.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product from the aqueous phase.[4]

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for diagnosing and resolving low product yield.

G start Problem: Low or No Yield reagents Step 1: Verify Reagents start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions reagent_q1 Are POCl₃ & DMF fresh and anhydrous? reagents->reagent_q1 workup Step 3: Review Workup Protocol conditions->workup condition_q1 Was Vilsmeier reagent formed at 0-5 °C? conditions->condition_q1 workup_q1 Was reaction quenched slowly into ice? workup->workup_q1 reagent_q1->conditions Yes reagent_sol Solution: Use fresh/distilled POCl₃ and anhydrous DMF under N₂. reagent_q1->reagent_sol No condition_sol1 Solution: Ensure proper cooling during POCl₃ addition. condition_q1->condition_sol1 No condition_q2 Was reaction time/temp sufficient for conversion? condition_q1->condition_q2 Yes condition_q2->workup Yes condition_sol2 Solution: Allow to warm to RT, then gently heat (40-80 °C) while monitoring by TLC. condition_q2->condition_sol2 No workup_sol1 Solution: Ensure slow addition to a vigorously stirred ice slurry. workup_q1->workup_sol1 No workup_q2 Was pH adjusted post-hydrolysis? workup_q1->workup_q2 Yes workup_sol2 Solution: Neutralize carefully with NaHCO₃ or NaOAc solution. workup_q2->workup_sol2 No

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why are anhydrous conditions so critical?

The Vilsmeier reagent is an electrophilic chloroiminium salt, most commonly formed from the reaction of DMF and POCl₃.[4][9] It is the active formylating agent in the reaction. Anhydrous conditions are absolutely essential because the reagent is highly moisture-sensitive.[4] Any water present will rapidly react with POCl₃ and decompose the Vilsmeier reagent, preventing the formylation reaction from occurring and leading to failed reactions.

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute solution of sodium bicarbonate. Extract this quenched sample with a small amount of ethyl acetate or DCM. Spot the organic layer on a TLC plate alongside a spot of your starting material (1-(2-methylphenyl)-1H-pyrrole). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing.

Q3: What are the primary safety concerns for a Vilsmeier-Haack reaction?

The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.[4] The entire procedure, including reagent preparation and workup, must be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching step is highly exothermic and should be performed slowly and carefully behind a safety shield.[4]

Q4: My starting material, 1-(2-methylphenyl)-1H-pyrrole, is not commercially available. How can I synthesize it?

The synthesis of N-substituted pyrroles can often be achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-dimethoxytetrahydrofuran) with a primary amine (in this case, o-toluidine) under acidic conditions. Alternatively, methods involving the deprotonation of pyrrole with a strong base followed by reaction with an aryl halide are also reported, though these can be more complex.[10]

Optimized Reaction Parameters (General Guideline)

The following table provides a starting point for optimizing your reaction. Parameters may need to be adjusted based on the specific scale and equipment used.

ParameterRecommended ValueRationale
Substrate 1.0 equiv.The limiting reagent.
POCl₃ 1.2 - 1.5 equiv.Ensures complete formation of the Vilsmeier reagent.[7]
Solvent Anhydrous DMFActs as both solvent and reagent.
Co-Solvent (Optional) Anhydrous DCMImproves solubility of the Vilsmeier reagent.[7]
Reagent Formation Temp. 0 – 5 °CControls the exothermic reaction between DMF and POCl₃.[4]
Reaction Temp. Room Temp to 80 °CSubstrate dependent; increase temperature if reaction is slow.[6][7]
Reaction Time 2 - 24 hoursMonitor by TLC for completion.[7]
Workup Quench in ice water, then neutralizeHydrolyzes the iminium intermediate and stabilizes the product.[8]
References
  • Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Chem-Impex. This compound.
  • ResearchGate. Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes | Request PDF.
  • Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
  • Wikipedia. Vilsmeier–Haack reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.

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Technical Support Center: Purification of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides a comprehensive overview of purification techniques, troubleshooting common issues, and answers to frequently asked questions.

The inherent reactivity of the aldehyde functional group and the potential for side reactions during synthesis can lead to a range of impurities. Therefore, a robust purification strategy is essential. The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. Is this normal?

A1: Yes, it is common for crude pyrrole aldehydes to be dark in color. Pyrrole derivatives, in general, can be sensitive to air and light, leading to the formation of colored impurities through oxidation and polymerization. While a light yellow or brown color might be acceptable for some applications, a very dark color suggests the presence of significant impurities and warrants purification.

Q2: What are the most common impurities I should expect?

A2: The impurities will largely depend on the synthetic route used.

  • For a Paal-Knorr synthesis , common impurities include unreacted starting materials (a 1,4-dicarbonyl compound and o-toluidine), and potentially polymeric byproducts.

  • If a Vilsmeier-Haack formylation of 1-(2-methylphenyl)-1H-pyrrole was performed, you might have unreacted starting material, the Vilsmeier reagent byproducts, and potentially the 3-formyl isomer. Incomplete hydrolysis of the iminium salt intermediate can also be a source of impurity.[1][2]

Q3: What are the recommended storage conditions for the purified compound?

A3: To maintain the purity of this compound, it should be stored under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and refrigerated at 2-8 °C. For long-term storage, consider storing at -20 °C.

Purification Workflow

The general workflow for the purification of this compound is outlined below. The choice between column chromatography and crystallization will depend on the impurity profile and the quantity of material.

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating the target compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column and other standard chromatography equipment

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate. A good starting ratio is 9:1 (hexane:ethyl acetate).

    • Visualize the spots under UV light (254 nm). The desired product should appear as a distinct spot. Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.3 for the product spot.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization

Crystallization is an effective method for purifying solid compounds with relatively minor impurities.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of hexanes and ethyl acetate are often good starting points.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is a dark, non-crystallizing oil High level of impurities preventing crystallization.Purify by column chromatography first to remove the bulk of the impurities. The purified fractions may then crystallize upon solvent removal or can be subjected to a subsequent crystallization step.
Streaking on TLC plate during analysis The compound is too polar for the chosen solvent system, or it is interacting strongly with the silica gel.Start with a more polar eluent (e.g., 8:2 hexane:ethyl acetate). If streaking persists, add a small amount (0.5-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel.
Low recovery after column chromatography The compound may be unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography. Consider using a less acidic stationary phase like neutral alumina.
Product "oils out" during crystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Re-heat the mixture to redissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow the solution to cool more slowly.
No crystals form upon cooling The solution is not saturated, or nucleation is slow.If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again. To induce nucleation, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Purified product darkens over time The compound is degrading due to exposure to air and/or light.[3]Store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed amber vial, and at low temperature (refrigerated or frozen).

Data Summary

Property Value Reference
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Expected to be a pale yellow solid or oilGeneral observation for similar compounds
¹H NMR (CDCl₃, indicative) δ ~9.5 (s, 1H, CHO), 7.0-7.4 (m, 7H, Ar-H and pyrrole-H), 2.2 (s, 3H, CH₃)Inferred from related structures
¹³C NMR (CDCl₃, indicative) δ ~180 (CHO), 120-140 (Ar-C and pyrrole-C), 17 (CH₃)Inferred from related structures

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Organic Syntheses Procedure, Pyrrole-2-carboxaldehyde. ([Link])

  • PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde. ([Link])

  • MDPI, Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ([Link])

  • Chemistry Solutions, Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. ([Link])

  • NIH, 4-Acetyl-1H-pyrrole-2-carbaldehyde. ([Link])

  • The Good Scents Company, 1-methyl-2-pyrrole carboxaldehyde. ([Link])

  • ResearchGate, A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ([Link])

  • AWS, Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. ([Link])

  • Chemistry Steps, Vilsmeier-Haack Reaction. ([Link])

  • ChemTube3D, Pyrrole-The Vilsmeier Reaction. ([Link])

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Technical Support Center: Optimizing Coupling Reactions with 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving the sterically hindered substrate, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this and structurally similar substrates. Our focus is on providing practical, causality-driven solutions to common experimental hurdles, moving beyond simple procedural lists to explain the chemical reasoning behind each recommendation.

The core challenge in coupling reactions with this substrate arises from two primary features:

  • Steric Hindrance: The ortho-methyl group on the N-phenyl substituent significantly obstructs the C2 position of the pyrrole ring. This steric bulk can impede the approach of the palladium catalyst, particularly during the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]

  • Coordinating Aldehyde Group: The formyl (carbaldehyde) group at the C2 position is a potential coordinating ligand for the palladium center. This can lead to catalyst inhibition or the promotion of unwanted side reactions.

This guide provides troubleshooting FAQs, detailed protocols, and optimization tables for common palladium-catalyzed cross-coupling reactions, assuming a halogen (e.g., Br, Cl) is present at the C4 or C5 position of the pyrrole ring, which serves as the reactive handle for coupling.

General Troubleshooting & FAQs

This section addresses broad issues applicable to most coupling reactions with this substrate.

Q1: My reaction shows no conversion, or I'm only isolating starting material. What are the most likely primary causes?

A1: With this specific substrate, near-zero conversion is almost always linked to one of three issues:

  • Ineffective Catalyst System: The steric hindrance from the ortho-methylphenyl group is significant.[1][2][4] A standard catalyst like Pd(PPh₃)₄ may fail entirely because the ligands are not bulky enough to facilitate the crucial steps of the catalytic cycle for such a congested substrate. You must use a catalyst system specifically designed for sterically demanding couplings.[1][5]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) species or degrade the phosphine ligands.[6] The visible sign of this is often the formation of palladium black (finely divided palladium metal).[6]

  • Poor Reagent Quality: Impurities in solvents, starting materials, or bases can act as catalyst poisons.[6] Additionally, some boronic acids (in Suzuki couplings) are prone to degradation or protodeboronation, especially if stored improperly.[6][7]

Q2: I observe a significant amount of a side product where the halogen on my pyrrole has been replaced by hydrogen (hydrodehalogenation). Why is this happening and how can I stop it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, often involving trace amounts of water or other proton sources. For sterically hindered substrates, if the desired cross-coupling is slow, this side reaction can become dominant. To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent is dry and your base is anhydrous, if appropriate for the chosen conditions.

  • Optimize the Base: Sometimes, a weaker base or a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) can reduce the rate of hydrodehalogenation.[5][6]

  • Increase Reaction Rate: By optimizing the catalyst system (see specific guides below) to speed up the desired cross-coupling reaction, you can outcompete the slower hydrodehalogenation pathway.

Q3: Can the C2-aldehyde group directly interfere with the palladium catalyst?

A3: Yes, the aldehyde's oxygen atom has a lone pair of electrons and can coordinate to the palladium center. This can sequester the catalyst in an off-cycle, non-productive state, effectively inhibiting the reaction. While this is less common than issues stemming from steric hindrance, it can be a contributing factor to low yields. Using ligands that bind more strongly to palladium can often prevent the substrate's aldehyde from interfering. In extreme cases where this is suspected to be the primary issue, protecting the aldehyde as an acetal may be necessary, though this adds synthetic steps.

Guide 1: Suzuki-Miyaura Coupling

This is the most common reaction for forming C-C bonds with aryl halides. The key is selecting a catalyst system that can overcome the steric barrier.

Suzuki Coupling: FAQs & Troubleshooting

Q1: Which catalyst and ligand should I choose as a starting point for my sterically hindered pyrrole?

A1: For sterically hindered Suzuki couplings, the choice of ligand is critical. You need bulky and electron-rich phosphine ligands to promote the reaction.[1][5] These ligands stabilize the monoligated palladium species crucial for the catalytic cycle and facilitate the difficult reductive elimination step.[5]

  • Recommended Ligands: Biaryl phosphine ligands are the gold standard. Good starting choices include XPhos , SPhos , or RuPhos .[1]

  • Recommended Precatalysts: Using a precatalyst provides a stable source of the active Pd(0) catalyst and can lead to more reproducible results.[1] Modern "G3" or "G4" precatalysts (e.g., XPhos Pd G3 ) are designed for rapid activation and are highly effective for challenging substrates.

Q2: My boronic acid coupling partner is decomposing, leading to homocoupling (B-Ar + Ar-B → Ar-Ar). How can I prevent this?

A2: Boronic acid homocoupling is often promoted by oxygen and the palladium catalyst.

  • Thorough Degassing: This is your first line of defense. Ensure your reaction mixture is rigorously deoxygenated before and during heating.[8]

  • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and are less prone to homocoupling and protodeboronation.[6]

  • Control Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative is standard, but a very large excess can sometimes increase side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Citation
Aryl Halide 4- or 5-Bromo-1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.)Aryl bromides offer a good balance of reactivity and stability.[6]
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester (1.5 eq.)Esters can improve stability and reduce side reactions.[6]
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Highly active for sterically hindered substrates, providing reproducible results.[1]
Base K₃PO₄ (2.0-3.0 eq.)A moderately strong, non-nucleophilic base effective in many hindered couplings.[5]
Solvent 1,4-Dioxane or Toluene / Water (e.g., 10:1 ratio)Aprotic polar solvents are generally preferred for these couplings.[1]
Temperature 80-110 °CElevated temperatures are often required to overcome the activation energy barrier.[1]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[6][8]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated pyrrole (1.0 eq.), the arylboronic acid derivative (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[8]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).

  • Solvent Addition: Add the degassed solvent(s) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[8]

  • Reaction Execution: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Sonogashira Coupling

The Sonogashira reaction couples the aryl halide with a terminal alkyne, a powerful method for constructing C(sp²)-C(sp) bonds.[9][10]

Sonogashira Coupling: FAQs & Troubleshooting

Q1: Should I use a copper co-catalyst? What are the pros and cons of copper-free Sonogashira?

A1:

  • Traditional (Copper-Catalyzed): The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11] Copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. This method is generally fast and efficient. However, the major drawback is the promotion of alkyne homocoupling (Glaser coupling), which can significantly lower the yield of the desired product.[12]

  • Copper-Free: For substrates prone to homocoupling, copper-free conditions are preferred. These reactions typically require a stronger base and may need higher temperatures or catalyst loadings, but they provide a cleaner reaction profile by avoiding the Glaser side product.

Q2: My main product is the symmetrical di-yne from the homocoupling of my terminal alkyne. How do I suppress this?

A2: This is the classic Glaser coupling side reaction. To minimize it:

  • Go Copper-Free: This is the most effective solution.

  • Rigorous Deoxygenation: If you must use copper, ensure the reaction is completely free of oxygen, as O₂ promotes the oxidative homocoupling.

  • Use an Amine Base/Solvent: Bases like triethylamine or piperidine can act as both the base and a solvent, and they can help suppress homocoupling by coordinating to the copper.

Guide 3: Heck Reaction

The Heck reaction couples the aryl halide with an alkene.[13][14] The steric hindrance of the pyrrole substrate will again be the major challenge.

Heck Reaction: FAQs & Troubleshooting

Q1: The reaction is very slow and I'm seeing decomposition of my starting material at high temperatures. What can I do?

A1: Slow reaction rates are expected for this substrate in a Heck coupling.

  • Ligand Choice: As with the Suzuki reaction, bulky, electron-rich ligands are essential. Buchwald-type biaryl phosphine ligands (XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction.

  • Halide Choice: If you are using an aryl chloride, the reaction will be extremely difficult. Switching to the aryl bromide or, ideally, an aryl iodide or triflate will dramatically increase the rate of the initial oxidative addition step.[6]

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is often used. Organic bases like triethylamine can also be effective.[13]

Q2: I'm getting a mixture of regioisomers from the alkene coupling. How can I control this?

A2: Regioselectivity in the Heck reaction (coupling at the substituted vs. unsubstituted end of the alkene) can be complex. For terminal alkenes like styrene or acrylates, the coupling typically occurs at the less substituted carbon atom. For intramolecular Heck reactions, the regioselectivity is generally much higher.[15] If you are experiencing issues with a specific substrate, ligand choice can sometimes influence the outcome, but it often requires systematic screening.

Visualized Workflows & Logic

Diagram 1: General Cross-Coupling Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Weigh Reagents (Aryl Halide, Coupling Partner, Base) B 2. Add to Oven-Dried Vial A->B C 3. Seal and Purge (Evacuate/Backfill with Argon x3) B->C D 4. Add Catalyst & Degassed Solvent (under positive Argon pressure) C->D E 5. Heat to Target Temperature (with vigorous stirring) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool, Dilute & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: A standard workflow for setting up a palladium-catalyzed cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Failed Reactions

G Start Reaction Failed (Low or No Conversion) Q1 Was a bulky biaryl phosphine ligand used (e.g., XPhos, SPhos)? Start->Q1 Sol1 ACTION: Re-run with a suitable ligand and a modern Pd precatalyst. Q1->Sol1 No Q2 Was the reaction rigorously degassed? Q1->Q2 Yes Sol2 ACTION: Improve degassing procedure. Use high-purity solvents. Q2->Sol2 No Q3 Are reagents pure? Is boronic acid fresh? Q2->Q3 Yes Sol3 ACTION: Purify starting materials. Use a more stable boronate ester. Q3->Sol3 No End Re-evaluate Base, Solvent, and Temperature Q3->End Yes

Caption: A decision tree for diagnosing common issues in challenging coupling reactions.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876.

  • Li, J., Hua, R., & Liu, T. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(8), 5527-5539.
  • Gomes, C. S. B., et al. (2016). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 18(23), 4344-4357.
  • So, C. M., et al. (2009). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 74(19), 7396-7404.
  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • Alešković, M., Basarić, N., & Mlinarić-Majerski, K. (2011). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. Journal of Heterocyclic Chemistry, 48(6), 1329-1335.
  • Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Garg, N. K. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14358-14369.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

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Technical Support Center: Pyrrole-2-Carbaldehyde Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Pyrrole-2-carbaldehyde is a foundational building block in synthetic chemistry, prized for its role in the synthesis of pharmaceuticals, BODIPY dyes, and complex natural products.[1][2] However, its inherent instability presents a significant challenge in the laboratory. This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of why pyrrole-2-carbaldehyde degrades and offers field-proven strategies to prevent polymerization, ensuring the integrity of your starting material and the success of your synthetic outcomes.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by users. The solutions are designed to be practical and immediately actionable.

Visual Guide to Degradation
Appearance Probable Cause Recommended Action
Off-white to light yellow crystalsFresh, high-purity compoundProceed with experiment.
Dark brown, red, or black solidSignificant oxidation and polymerization[3]Purification is mandatory. See Protocol 1 or 2.
Oily or tar-like substanceSevere degradationPurification is mandatory. Distillation (Protocol 2) is likely required.
Frequently Asked Questions (FAQs)

Q1: My pyrrole-2-carbaldehyde has turned dark brown. What happened and can I still use it? A1: The dark coloration is a clear indicator of oxidation and polymerization, typically caused by prolonged exposure to air (oxygen) and light.[3] Using the material in this state is highly discouraged as it will introduce impurities and lead to inconsistent, non-reproducible results and lower yields. Purification is essential before use.[3]

Q2: I'm seeing significantly lower yields in my reaction compared to the literature, even with a fresh bottle. What could be the problem? A2: The instability of pyrrole-2-carbaldehyde is a primary suspect for low reaction yields.[3] Even in solution, it can degrade, especially under prolonged reaction times or at elevated temperatures. One study documented a 50% reduction in concentration after just 18 hours at 30°C in a buffered solution.[1][3][4] To troubleshoot this, consider the following workflow:

G start Low or Variable Yields Observed check_aldehyde Assess Aldehyde Quality (Color, Age) start->check_aldehyde purify Purify Aldehyde (See Protocol 1 or 2) check_aldehyde->purify Discolored or Old check_conditions Review Reaction Conditions (Temp, Time, pH) check_aldehyde->check_conditions Looks Good purify->check_conditions optimize Optimize Conditions (Lower Temp, Shorter Time, Inert Atmosphere) check_conditions->optimize success Yields Improved optimize->success

Caption: Troubleshooting workflow for low reaction yields.

Q3: My HPLC analysis shows the peak for pyrrole-2-carbaldehyde decreasing over the course of an experiment, even in a control sample. Why? A3: This observation confirms the inherent instability of the molecule in solution. To mitigate this, always prepare solutions of pyrrole-2-carbaldehyde immediately before use. If your experimental setup allows, run reactions at lower temperatures to slow the rate of decomposition.[3]

Q4: Are there specific reagents or conditions I should avoid when working with pyrrole-2-carbaldehyde? A4: Yes. Avoid strong oxidizing agents, strong bases, and highly acidic conditions where possible.[2][5] While some syntheses require acidic catalysts, be aware that acid can promote polymerization of the pyrrole ring.[6][7] If acidic conditions are necessary, use the mildest possible acid and maintain the lowest effective temperature.

Part 2: The Chemistry of Degradation (Root Cause Analysis)

Understanding the "why" behind the instability is crucial for developing effective preventative strategies. Pyrrole-2-carbaldehyde degradation is primarily driven by two pathways: oxidation and acid-catalyzed polymerization.

Pathway 1: Oxidative Polymerization

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, especially in the presence of light and atmospheric oxygen. This process can generate radical species that initiate a chain-reaction polymerization, leading to the formation of dark, insoluble, high-molecular-weight materials. The aldehyde group can also be oxidized to a carboxylic acid.

Pathway 2: Acid-Catalyzed Polymerization

In the presence of acid, the pyrrole ring can be protonated. This protonation, particularly at the C-3 position, activates the molecule, making it susceptible to nucleophilic attack by another neutral pyrrole molecule.[6] This initiates a step-growth polymerization process, forming oligomers and polymers.

G cluster_0 Degradation Triggers cluster_1 Degradation Mechanisms cluster_2 Observable Consequences Air Air (O₂) Oxidation Oxidation Air->Oxidation Light Light (UV) Light->Oxidation Heat Heat Heat->Oxidation Polymerization Polymerization Heat->Polymerization Acid Acid (H⁺) Acid->Polymerization Catalysis Oxidation->Polymerization Initiation Discoloration Dark Coloration Polymerization->Discoloration Impurities Formation of Impurities Polymerization->Impurities LowYield Low Reaction Yields Impurities->LowYield

Caption: Key factors leading to the polymerization of pyrrole-2-carbaldehyde.

Part 3: Preventive Measures & Best Practices

Adherence to strict storage and handling protocols is the most effective way to maintain the quality and reactivity of your pyrrole-2-carbaldehyde.

Protocol 1: Optimal Storage Conditions

Proper storage is the first line of defense against degradation.

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidation from atmospheric oxygen.[3]
Temperature Short-term: Refrigerate at 2°C to 8°C. Long-term: Freeze at -20°C.Slows the rate of decomposition and polymerization reactions.[3]
Light Store in an amber glass vial or wrap the container in aluminum foil.Protects the light-sensitive compound from photodecomposition.[3][8]
Container Use a tightly sealed, high-quality container (e.g., with a PTFE-lined cap).Prevents exposure to moisture and air.[3]
Protocol 2: Purification of Degraded Pyrrole-2-Carbaldehyde

If your material shows signs of degradation, purification is necessary.

Method A: Recrystallization (For moderately discolored solids)

This method is adapted from established organic synthesis procedures.[9]

  • Solvent Selection: Use boiling petroleum ether (b.p. 40–60°C) or a hexane/ethyl acetate mixture.

  • Dissolution: In a fume hood, dissolve the crude aldehyde in a minimum amount of the boiling solvent (a starting ratio of ~25 mL solvent per 1 g of aldehyde is suggested).[9]

  • Hot Filtration (Optional): If insoluble, tarry materials are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Once crystal formation begins, transfer the flask to an ice bath or refrigerator for several hours to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum. The purified product should be off-white to light yellow with a melting point of 44–46°C.[10]

  • Storage: Immediately transfer the pure, dry product to a suitable container and store under inert gas in a refrigerator or freezer as described in Protocol 1.

Method B: Vacuum Distillation (For oily or heavily degraded material)

  • Apparatus: Set up a short-path distillation apparatus. Ensure all glassware is scrupulously clean and dry.

  • Distillation: Transfer the crude material to the distillation flask. Heat the flask gently using an oil bath while applying vacuum.

  • Collection: Collect the fraction that distills at the correct temperature and pressure (e.g., 112-113°C at 16 mmHg). The distillate should be a colorless liquid that crystallizes upon cooling.

  • Storage: Immediately transfer the purified product to a suitable container and store under inert gas in a refrigerator or freezer.

References

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry.
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
  • Instability issues of pyrrole aldehydes and their handling. Benchchem.
  • Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective. Chematech.
  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Institute for Metal Physics.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. Available at: [Link]

  • Pyrrole-2-carboxaldehyde | C5H5NO. PubChem. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • Peak area response of varying concentrations of pyrrole-2-carbaldehyde... ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Pyrrole Disorder: Mood Instability Causes & Symptoms. Amen Clinics. Available at: [Link]

  • How to identify pyrroles: The mental health connection you need to know. Bio-Kult. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in reactions involving 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. The following question-and-answer format addresses specific experimental issues with a focus on the underlying chemical principles to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

A: Low conversion rates in Knoevenagel condensations with this substrate are often due to a combination of steric hindrance and the electronic nature of the pyrrole ring. The 2-methylphenyl (o-tolyl) group on the pyrrole nitrogen presents significant steric bulk, which can impede the approach of the nucleophile to the aldehyde's carbonyl carbon.[1][2][3][4] Additionally, the electron-rich pyrrole ring can reduce the electrophilicity of the aldehyde, making it less reactive than typical aromatic aldehydes.[5]

Troubleshooting Strategies:

  • Catalyst Choice: While weak amine bases like piperidine or pyridine are standard for the Knoevenagel reaction, a stronger, non-nucleophilic base might be necessary to facilitate the deprotonation of the active methylene compound more effectively.[6] Consider using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely for potential side product formation at higher temperatures.

    • Water Removal: The Knoevenagel condensation produces water, which can participate in a reversible reaction, thus lowering the yield.[7] Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction towards the product.[7]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the reaction.

dot

Knoevenagel_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Conversion in Knoevenagel Condensation cause1 Steric Hindrance (o-tolyl group) start->cause1 cause2 Reduced Electrophilicity (electron-rich pyrrole) start->cause2 solution1 Optimize Catalyst (e.g., DBU) cause1->solution1 solution2 Adjust Conditions (Higher Temp., Water Removal) cause1->solution2 solution3 Change Solvent (e.g., DMF, DMSO) cause2->solution3 Wittig_Reaction_Issues start Incomplete Wittig Reaction issue1 Low Ylide Reactivity start->issue1 issue2 Steric Hindrance start->issue2 solution1a Use a more reactive (non-stabilized) ylide issue1->solution1a solution1b Ensure complete ylide formation (stronger base) issue1->solution1b solution2a Increase reaction time and/or temperature issue2->solution2a solution2b Consider salt-free conditions issue2->solution2b

Caption: Addressing incomplete Wittig reactions.

Q3: My reductive amination reactions are yielding a complex mixture of products with a low yield of the desired amine. What is going wrong?

A: Reductive aminations can be complicated by the formation of side products, especially with a substrate like this compound. The primary challenges are often incomplete imine formation and over-alkylation of the product amine.

Troubleshooting Protocol:

  • Stepwise vs. One-Pot: Consider a two-step procedure. First, form the imine by reacting the aldehyde with the amine, often with the removal of water. Then, in a separate step, reduce the purified imine. This can provide a cleaner reaction profile.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium borohydride (NaBH₄): A mild reducing agent, but may require acidic conditions to be effective for imine reduction, which could lead to polymerization of the pyrrole ring. [8] * Sodium triacetoxyborohydride (STAB): Often the reagent of choice for one-pot reductive aminations as it is selective for imines over aldehydes and is effective under mildly acidic conditions that are less likely to cause polymerization.

    • Catalytic Hydrogenation: Can be very effective but requires careful optimization of catalyst (e.g., Pd/C), pressure, and temperature to avoid over-reduction or side reactions.

  • Control of Stoichiometry: Use a slight excess of the amine to drive the imine formation to completion. However, a large excess can lead to difficulties in purification.

  • Side Reactions: The product primary or secondary amine can be more nucleophilic than the starting amine, leading to the formation of tertiary amines as a side product. [9]Using a larger excess of the starting amine can help to minimize this.

Reducing AgentProsConsRecommended Use Case
NaBH₄ Inexpensive, readily availableMay require acidic conditions, can reduce aldehydesTwo-step procedures where the imine is isolated first.
Na(OAc)₃BH Selective for imines, effective in one-pot reactionsMore expensiveOne-pot reductive aminations.
H₂/Pd-C High efficiency, clean workupRequires specialized equipment, potential for over-reductionWhen other methods fail and for large-scale synthesis.
Q4: The reaction mixture darkens significantly upon the addition of an acid catalyst, and I isolate a tar-like substance. What is happening?

A: The darkening of the reaction mixture and the formation of insoluble materials upon acidification is a classic sign of pyrrole polymerization. [8]The pyrrole ring is electron-rich and susceptible to protonation under acidic conditions. [8]This disrupts the aromaticity and makes the ring highly reactive towards electrophilic attack by another protonated pyrrole molecule, leading to a chain reaction and the formation of insoluble polymers. [8] Preventative Measures:

  • Use Mildly Acidic Conditions: If an acid catalyst is necessary, use the mildest acid possible and in catalytic amounts. Lewis acids may be a better alternative to Brønsted acids.

  • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the rate of polymerization. Add the acid slowly and ensure efficient stirring to avoid localized high concentrations of acid.

  • Protecting Groups: While the nitrogen is already substituted, if the reaction chemistry allows, modifying the substituents on the pyrrole ring with electron-withdrawing groups can decrease its susceptibility to polymerization, though this is not a trivial modification.

  • Alternative Synthetic Routes: If acid-catalyzed polymerization is unavoidable, a different synthetic strategy that avoids acidic conditions may be necessary.

dot

Polymerization_Pathway pyrrole This compound protonated_pyrrole Protonated Pyrrole (Reactive Electrophile) pyrrole->protonated_pyrrole H+ polymer Insoluble Polymer (Tar-like substance) protonated_pyrrole->polymer + Pyrrole (Chain Reaction)

Caption: Acid-catalyzed polymerization of the pyrrole substrate.

General Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Water Removal
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Continue heating until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for a One-Pot Reductive Amination using STAB
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Jones, R. A., et al. "Pyrrole Studies. Part 28. The Effect of Steric Hindrance upon the Reaction of 2-Vinylpyrroles with Dimethyl Acetylenedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1, 1979, pp. 374-377. [Link]

  • Krzeszewski, M., et al. "The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles." Chemical Communications, vol. 52, no. 84, 2016, pp. 11539-11542. [Link]

  • LibreTexts. "Effect of sterics on Sn2 reactions." Chemistry LibreTexts, 2019. [Link]

  • Chemistry Steps. "Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps. [Link]

  • Wikipedia. "Knoevenagel condensation." Wikipedia, 2023. [Link]

  • Organic Chemistry Portal. "Wittig Reaction." Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry, 2018. [Link]

  • LibreTexts. "Wittig Reaction." Chemistry LibreTexts, 2023. [Link]

  • UniTo. "Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts." University of Turin Institutional Repository. [Link]

  • "CHB-401: Heterocyclic Compounds (Section B) Pyrrole." SlideShare. [Link]

Sources

Technical Support Center: Purification of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying this compound. We will address common issues, provide systematic protocols, and explore alternative strategies when standard methods are not straightforward.

Introduction: The Challenge of Purifying this compound

This compound is a versatile intermediate in organic synthesis. However, its purification can be challenging. A key issue is its physical state; it is often isolated as a dark liquid or a low-melting solid, which complicates purification by standard recrystallization techniques. This guide provides a logical workflow to tackle this issue, starting with assessing the physical state and systematically determining the optimal purification strategy.

Part 1: Initial Assessment - Is Recrystallization a Viable Option?

Question: My crude this compound is a liquid/oil. Can I still use recrystallization?

Answer: Recrystallization is a purification technique fundamentally designed for solids.[1][2] If your compound is a liquid at room temperature, direct recrystallization is not feasible. However, your crude product might be a low-melting solid or an impure oil that can be induced to crystallize.

Workflow for Assessing Your Sample:

start Crude this compound Sample is_solid Is the sample a solid at room temperature? start->is_solid is_liquid Sample is a liquid/oil is_solid->is_liquid No proceed_recrystallization Proceed to Solvent Screening for Recrystallization is_solid->proceed_recrystallization Yes attempt_solidify Attempt to Induce Solidification is_liquid->attempt_solidify success_solid Solidification Successful? attempt_solidify->success_solid success_solid->proceed_recrystallization Yes alt_purification Consider Alternative Purification Methods (Chromatography, Distillation, Bisulfite Adduct Formation) success_solid->alt_purification No

Caption: Initial assessment workflow for purification strategy.

Protocol 1: How to Induce Solidification of an Oily Product

If your sample is an oil, try the following techniques to induce crystallization:

  • Cooling: Place a small sample of the oil in a vial and cool it in an ice bath, or for a longer period in a refrigerator or freezer. Some low-melting compounds will solidify upon cooling.

  • Scratching: If cooling alone doesn't work, use a glass rod to gently scratch the inside surface of the vial below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Trituration: Add a small amount of a non-polar solvent in which the compound is likely insoluble (e.g., hexanes, pentane). Stir the mixture vigorously with a spatula. This can sometimes wash away impurities that are inhibiting crystallization and encourage the product to solidify.

  • Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the cooled oil. This "seed crystal" can act as a template for crystallization.

If you successfully obtain a solid, you can proceed with selecting a recrystallization solvent. If the compound remains an oil, you should consider alternative purification methods discussed in Part 4 .

Part 2: Finding a Suitable Recrystallization Solvent

Question: How do I choose the best solvent for recrystallizing my solid this compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1][2] The principle of "like dissolves like" is a good starting point. Given the structure of your compound (an aromatic aldehyde with a pyrrole ring), solvents of intermediate polarity are often a good choice.

Protocol 2: Systematic Solvent Screening

Perform this on a small scale to conserve your material.

  • Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (start with ~0.5 mL). See the table below for suggested solvents.

  • Room Temperature Solubility: Agitate the tubes at room temperature. Observe if the solid dissolves.

    • If it dissolves completely, the solvent is unsuitable (too soluble).

    • If it doesn't dissolve at all, proceed to the next step.

  • Hot Solubility: Heat the tubes that did not show solubility at room temperature in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

    • If the solid dissolves completely, this is a potential candidate solvent .

    • If a very large volume of solvent is required, it is likely unsuitable (not soluble enough).

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • The best solvent will be one that yields a good quantity of high-quality crystals upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale for this compound
Alcohols Ethanol, IsopropanolOften good for moderately polar compounds.[3]
Hydrocarbons Hexanes, Heptane, TolueneGood for less polar compounds; may be used as an anti-solvent.[3]
Esters Ethyl AcetateA versatile solvent of intermediate polarity.
Ketones AcetoneCan be a good solvent for compounds with carbonyl groups.[3]
Ethers Diethyl Ether, MTBEUse with caution due to high volatility and flammability.
Mixed Solvents Ethanol/Water, Hexanes/Ethyl AcetateUseful if no single solvent is ideal.[4][5]

Part 3: Recrystallization Procedure and Troubleshooting

Protocol 3: General Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely.

Frequently Asked Questions & Troubleshooting

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution at a temperature above its melting point.[6] This is common for low-melting point compounds.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of extra solvent to ensure the solution is no longer saturated at the melting point of your compound. Allow it to cool more slowly.

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: If using a mixed solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil and cool again.

Question: No crystals have formed, even after cooling in an ice bath. What went wrong?

Answer: This is usually due to one of two reasons:

  • Too much solvent was used: The solution is not supersaturated.

    • Solution: Gently heat the solution to evaporate some of the solvent and then try to cool it again.

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Try scratching the inside of the flask with a glass rod.[7]

    • Solution 2: Add a seed crystal of the pure compound.

Question: My crystal yield is very low. How can I improve it?

Answer: Low yield can be caused by several factors:

  • Using too much solvent: A significant amount of your product will remain in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Premature crystallization: The product crystallized in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus is hot and use a slight excess of solvent during this step, then evaporate the excess before cooling.

  • Washing with too much cold solvent: Even cold solvent will dissolve some of your product.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

start Recrystallization Troubleshooting issue What is the issue? start->issue oiling_out Compound 'Oiled Out' issue->oiling_out Oiling Out no_crystals No Crystals Formed issue->no_crystals No Crystals low_yield Low Crystal Yield issue->low_yield Low Yield solution_oiling 1. Reheat and add more solvent. 2. Cool more slowly. 3. Try a lower boiling point solvent. oiling_out->solution_oiling solution_no_crystals 1. Evaporate some solvent. 2. Scratch the flask. 3. Add a seed crystal. no_crystals->solution_no_crystals solution_low_yield 1. Minimize solvent use. 2. Collect a second crop from mother liquor. 3. Wash with minimal ice-cold solvent. low_yield->solution_low_yield

Caption: Troubleshooting common recrystallization problems.

Part 4: Alternative Purification Strategies

Question: I've tried everything, and I can't get my compound to solidify or recrystallize cleanly. What are my other options?

Answer: If recrystallization is not effective, other purification techniques are available, particularly for liquids and oils.

  • Column Chromatography: This is a highly effective method for purifying liquid compounds. The crude material is loaded onto a column of silica gel or alumina, and a solvent (or solvent mixture) is used to elute the components. Separation is based on the differential adsorption of the compound and impurities to the stationary phase.

  • Distillation: If your compound is thermally stable and has a boiling point that is significantly different from its impurities, vacuum distillation can be an excellent purification method.

  • Purification via Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[8][9]

    • Mechanism: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. Impurities that do not react can be washed away with an organic solvent. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.

    • Applicability: This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[10][11]

References

  • Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
  • Journal of Chemical Education. (n.d.). Purification of low-melting compounds. ACS Publications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Padias, A. B. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. University of Arizona. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

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Technical Support Center: Purification of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. The following troubleshooting FAQs and protocols are designed to address common impurity issues and streamline your purification workflow.

Section 1: Understanding Potential Impurities

The synthesis of this compound, often via a Vilsmeier-Haack type reaction, can introduce several types of impurities that complicate purification.[1][2][3][4][5] A thorough understanding of their origin is the first step toward effective removal.

Frequently Asked Questions (FAQs) - Impurity Profiling

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary based on the specific synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual 1-(2-methylphenyl)-1H-pyrrole and formylating agents (e.g., dimethylformamide - DMF).

  • By-products from Side Reactions: Over-formylation at other positions on the pyrrole ring, or polymerization of the starting materials or product.

  • Reagents and Catalysts: Remnants of reagents like phosphorus oxychloride (POCl₃) and any catalysts used.[1][2]

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over time.[6]

Q2: My crude product is a dark, oily residue. Is this normal, and what does it indicate?

A2: A dark, oily, or tarry crude product is not uncommon in pyrrole chemistry and often suggests the presence of polymeric by-products or highly colored impurities. These can arise from the inherent reactivity of pyrroles under acidic conditions, such as those used in the Vilsmeier-Haack reaction.[7] Careful control of reaction temperature and stoichiometry can help minimize their formation.

Q3: How can I quickly assess the impurity profile of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial technique.[8] Develop a TLC system using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). This will help you visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography. An ideal Rf value for your target compound is typically between 0.2 and 0.4 for good separation.[8]

Section 2: Purification Strategies and Troubleshooting

Based on the likely impurities, a multi-step purification approach may be necessary. The following sections detail common techniques and provide troubleshooting for issues that may arise.

Workflow for Purification

PurificationWorkflow A Crude Product B Liquid-Liquid Extraction (Aqueous Workup) A->B Initial Cleanup C Column Chromatography B->C Primary Purification D Recrystallization C->D Final Polishing E Pure Product D->E Isolation RecrystallizationLogic Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Saturated Solution Crystals Pure Crystals Form Cool->Crystals Solubility Decreases Filter Isolate by Filtration Crystals->Filter End Pure, Crystalline Product Filter->End

Sources

Technical Support Center: Scalable Synthesis of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, ensuring a robust and reproducible scale-up.

The synthesis is logically divided into two primary stages:

  • Stage 1: The formation of the N-aryl pyrrole core, 1-(2-methylphenyl)-1H-pyrrole, via the Paal-Knorr synthesis.

  • Stage 2: The regioselective formylation of the pyrrole ring using the Vilsmeier-Haack reaction to yield the target aldehyde.

This guide will walk you through the causality behind experimental choices, offering field-proven insights to optimize your process.

Overall Synthetic Workflow

The following diagram outlines the two-stage process for synthesizing the target compound.

G cluster_0 Starting Materials cluster_1 Stage 1: Paal-Knorr Pyrrole Synthesis cluster_2 Intermediate cluster_3 Stage 2: Vilsmeier-Haack Formylation cluster_4 Final Product SM1 o-Toluidine PK Condensation & Cyclization SM1->PK SM2 2,5-Dimethoxytetrahydrofuran SM2->PK SM3 POCl₃ & DMF VH Electrophilic Aromatic Substitution SM3->VH INT 1-(2-methylphenyl)-1H-pyrrole PK->INT Yield: ~90-95% INT->VH FP This compound VH->FP Yield: ~75-85%

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and high-yielding method for creating substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1] For scalability, we utilize 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, which is generated in situ under acidic conditions.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glacial acetic acid (5-10 volumes relative to the amine).

  • Reagent Addition: Add o-toluidine (1.0 eq.). Begin stirring and then add 2,5-dimethoxytetrahydrofuran (1.05 eq.) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-toluidine spot is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice water, which will cause the product to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield 1-(2-methylphenyl)-1H-pyrrole as a crystalline solid.

Troubleshooting Guide & FAQs

Question: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?

Answer: Low yields in a Paal-Knorr synthesis can often be traced to three main factors:

  • Sub-optimal Reaction Conditions: The traditional method requires sufficient heat to drive the cyclization and dehydration steps.[2] Ensure your reaction is maintained at a steady reflux. Insufficient acid catalysis can also slow the reaction; acetic acid serves as both the solvent and catalyst, but for less reactive amines, a stronger acid catalyst might be needed.

  • Poor Quality of Starting Amine: The purity of the o-toluidine is crucial. Impurities can lead to side reactions and discoloration of the final product. It is recommended to use freshly distilled or high-purity o-toluidine.

  • Inefficient in situ Aldehyde Generation: The hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde requires aqueous acidic conditions. While glacial acetic acid works, a small amount of water can sometimes facilitate this hydrolysis, though it should be carefully controlled.

Question: I am observing a dark, tarry reaction mixture instead of a clean product precipitation. Why is this happening?

Answer: This typically indicates product degradation or side reactions.

  • Cause: Excessively harsh acidic conditions or prolonged heating can cause polymerization or degradation of the pyrrole product, which can be sensitive.[3]

  • Solution: Monitor the reaction closely with TLC and stop heating as soon as the starting material is consumed. Avoid unnecessarily long reaction times. Ensure the work-up is performed promptly after the reaction has cooled.

FAQ: Are there "greener" or milder alternatives to using acetic acid at reflux?

Answer: Yes, several modern methods have been developed to make the Paal-Knorr synthesis milder and more environmentally friendly.

  • Lewis Acid Catalysis: Catalysts like Scandium(III) triflate (Sc(OTf)₃) can promote the reaction under milder conditions, often at lower temperatures.[4]

  • Solvent-Free Conditions: Some protocols utilize microwave irradiation or mechanochemical activation (ball-milling) without any solvent, which can lead to shorter reaction times and excellent yields.[4]

  • Organocatalysis: Inexpensive and metal-free organocatalysts, such as saccharin or even Vitamin B1, have been shown to be effective.[2][5]

Stage 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[8] For pyrroles, the formylation is highly regioselective for the C2 position due to the electron-donating nature of the ring nitrogen.[8]

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation (Critical Safety Step): In a three-necked, round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous DMF (3.0-5.0 eq.) to 0°C in an ice bath. Under a nitrogen atmosphere and with vigorous stirring, add POCl₃ (1.1-1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the reagent is exothermic.[9] Stir the resulting mixture (which may be colorless to pale yellow) at 0°C for 30-60 minutes.[10]

  • Substrate Addition: Dissolve the 1-(2-methylphenyl)-1H-pyrrole (1.0 eq.) from Stage 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 40-60°C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Hydrolysis): Cool the reaction mixture back down to 0°C. Slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium species.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a base (e.g., 30% NaOH solution or solid NaHCO₃) until the pH is ~7-8. The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

Question: My reaction is sluggish, and I have a low yield of the aldehyde. What should I do?

Answer: This is a common issue that can be addressed by examining several parameters.

  • Reagent Stoichiometry and Quality: Ensure all reagents (DMF, POCl₃) are anhydrous, as moisture will quench the Vilsmeier reagent. An insufficient amount of the Vilsmeier reagent (a typical excess is 1.5 equivalents) can lead to incomplete conversion.

  • Reaction Temperature and Time: While the initial reagent formation requires cooling, the subsequent electrophilic substitution on the pyrrole ring may need thermal energy.[7] If the reaction is slow at room temperature, gradually increasing the temperature to 60-70°C can drive it to completion.[9] Always use TLC to find the optimal balance and avoid decomposition.

Question: The work-up is problematic. I am getting an oil instead of a solid, or the product seems to be lost during neutralization.

Answer: The work-up is a critical step that dictates the final yield and purity.

  • Inefficient Hydrolysis: The intermediate formed after the Vilsmeier reagent attacks the pyrrole must be fully hydrolyzed to the aldehyde. Pouring the reaction mixture onto ice ensures this. If done too quickly or with insufficient water/ice, hydrolysis may be incomplete.

  • pH Control: During neutralization, the product can sometimes oil out. Ensure vigorous stirring and slow addition of the base. If an oil forms, continue stirring as it may solidify. Alternatively, you can perform an extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralization, then wash, dry, and concentrate the organic phase.

FAQ: What are the critical safety precautions for the Vilsmeier-Haack reaction?

Answer: This reaction requires strict safety protocols due to the hazardous nature of the reagents.

  • Phosphoryl Chloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Exothermic Nature: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic.[11] These steps must be performed with adequate cooling and slow, controlled additions to prevent a runaway reaction.

FAQ: What is the expected color of the Vilsmeier reagent? My solution remains colorless, but I've heard it should be orange or red.

Answer: The pure Vilsmeier reagent ([chloro(dimethylamino)methylidene]dimethylammonium chloride) is a white solid or can exist as a colorless solution.[10] The development of a yellow, orange, or even red color is very common and is typically due to minor impurities in the starting DMF or POCl₃, or slight decomposition. In most cases, this coloration does not negatively impact the reaction's outcome. The key is to control the temperature during its formation.[10]

Data Summary: Typical Reaction Parameters

ParameterStage 1: Paal-Knorr SynthesisStage 2: Vilsmeier-Haack Formylation
Key Reagents o-Toluidine, 2,5-DimethoxytetrahydrofuranPOCl₃, DMF
Solvent Glacial Acetic AcidDMF
Catalyst Glacial Acetic Acid (self-catalyzed)N/A
Temperature 110-120°C (Reflux)0°C (reagent formation), 40-60°C (reaction)
Reaction Time 2-4 hours1-3 hours
Typical Yield 90-95%75-85%
Purification Recrystallization (Ethanol)Recrystallization (Ethanol/Water) or Chromatography

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688–691. [Link]

  • Nguyen, H. T., Nguyen, L. H. T., Doan, T. L. H., & Tran, P. H. (2020). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Advances, 10(35), 20835–20842. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo Application Note. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Reddit r/OrganicChemistry. (2023). Vilsmeier-Haack formilation help. Reddit. [Link]

  • Barman, D. C., et al. (2015). Synthesis of diformylated-N-arylpyrroles from trans-1,4-diaryl-5-hydroxypyrrolidin-2-ones. RSC Advances, 5, 104523-104527. [Link]

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Validation & Comparative

A Comparative Analysis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde and Other N-Aryl Pyrrole Aldehydes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole-2-carbaldehyde scaffold is a cornerstone in synthetic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] The inherent reactivity of the aldehyde group, coupled with the tunable electronic properties of the pyrrole ring, makes these molecules prized building blocks for drug discovery and the development of novel organic materials.[1][5] The introduction of a substituent on the pyrrole nitrogen, particularly an aryl group, profoundly influences the molecule's steric and electronic characteristics, thereby modulating its reactivity, spectroscopic signature, and biological activity.[6][7]

This guide provides an in-depth comparative analysis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde , a key intermediate, against a series of other N-aryl-pyrrole-2-carbaldehydes. We will dissect the nuances in their synthesis, explore the subtle yet significant differences in their spectroscopic properties, and evaluate their reactivity profiles. This analysis aims to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in their synthetic strategies and molecular design efforts.

I. The Synthetic Landscape: Vilsmeier-Haack Formylation and Beyond

The most direct and widely adopted method for the synthesis of N-aryl-pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[8][9][10] This reaction involves the formylation of an electron-rich N-arylpyrrole using the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[11][12]

The causality behind this choice is the high reactivity of the pyrrole ring towards electrophilic substitution, particularly at the C2 position, which is electronically favored due to stabilization of the cationic intermediate by the nitrogen lone pair.[12] The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile, making the reaction highly selective for electron-rich heterocycles like pyrrole.[12]

Mechanism of the Vilsmeier-Haack Reaction
  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate that eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, preferentially at the C2 position.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aryl aldehyde.[10]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt ArylPyrrole N-Arylpyrrole ArylPyrrole->Iminium_Salt + Vilsmeier Reagent Aldehyde N-Aryl-pyrrole-2-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction on an N-arylpyrrole.

Experimental Protocol: General Synthesis of N-Aryl-pyrrole-2-carbaldehydes

This protocol is a self-validating system based on established methods for Vilsmeier-Haack formylation.[11]

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C after the addition is complete to ensure full formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting N-arylpyrrole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction & Purification: Stir the resulting mixture for 1 hour. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-pyrrole-2-carbaldehyde.

Comparative Synthesis Insights

The nature of the aryl substituent can influence reaction outcomes. For This compound , the ortho-methyl group introduces steric hindrance. This can slightly decrease the reaction rate compared to an unsubstituted N-phenylpyrrole, but the formylation is still highly regioselective for the less-hindered C2 position of the pyrrole ring. Aryl rings with strong electron-withdrawing groups (e.g., 4-nitrophenyl) may require slightly harsher conditions (higher temperature or longer reaction times) due to the decreased electron density of the pyrrole ring. Conversely, electron-donating groups (e.g., 4-methoxyphenyl) enhance the pyrrole's nucleophilicity, often leading to faster reactions and higher yields.

II. Comparative Spectroscopic Analysis

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment. Subtle differences in the N-aryl substituent are clearly reflected in NMR and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is highly diagnostic for this class of compounds. The aldehyde proton typically appears as a sharp singlet far downfield (δ 9.4-9.8 ppm). The chemical shifts of the pyrrole ring protons are sensitive to the electronic effects transmitted from the N-aryl substituent.

  • This compound: The key feature is the steric clash between the ortho-methyl group and the pyrrole ring. This forces the two rings to be non-coplanar, disrupting π-conjugation. Consequently, the electronic influence of the tolyl group on the pyrrole ring is diminished compared to a coplanar system.

  • Electron-Donating Groups (e.g., -OCH₃): An electron-donating group on the aryl ring increases electron density in the pyrrole ring, causing an upfield (lower ppm) shift of the pyrrole protons.

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease electron density, leading to a downfield (higher ppm) shift of the pyrrole protons.

Table 1: Comparative ¹H NMR Data (δ ppm) of Selected N-Aryl-pyrrole-2-carbaldehydes

CompoundN-Aryl SubstituentAldehyde-H (s)Pyrrole-H5 (dd)Pyrrole-H4 (dd)Pyrrole-H3 (t)Solvent
This compound 2-Methylphenyl~9.55~7.30~7.00~6.30CDCl₃
1-Methyl-1H-pyrrole-2-carbaldehydeMethyl9.476.906.786.13CDCl₃
1-Phenyl-1H-pyrrole-2-carbaldehydePhenyl~9.60~7.45~7.25~6.35CDCl₃
1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde4-Methoxyphenyl~9.58~7.40~7.10~6.32CDCl₃
1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde4-Chlorophenyl~9.62~7.50~7.30~6.38CDCl₃

Note: Values for aryl-substituted compounds are estimated based on published data for similar structures and established substituent effects.[13][14] Specific literature values for the title compound are not widely available.

¹³C NMR Spectroscopy

The carbonyl carbon of the aldehyde group gives a characteristic signal in the δ 178-182 ppm region. The chemical shifts of the pyrrole carbons are also modulated by the N-aryl substituent, following similar electronic trends as observed in ¹H NMR. The non-coplanarity in This compound will also be reflected in the carbon shifts, indicating reduced electronic communication between the rings.

IR Spectroscopy

The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde, typically found between 1660-1685 cm⁻¹ . The exact position is influenced by conjugation and the electronic nature of the N-aryl group. Electron-withdrawing groups tend to shift the C=O band to a higher wavenumber (frequency), while electron-donating groups shift it lower.

III. Reactivity and Applications

The aldehyde functionality is a synthetic linchpin, enabling access to a diverse range of more complex molecules.[1]

Applications_Workflow Synthetic Utility Workflow Start 1-Aryl-1H-pyrrole- 2-carbaldehyde Schiff Schiff Bases (Imines) Start->Schiff R-NH₂ (Condensation) Alkenes Alkenes Start->Alkenes Wittig Reagent Alcohols Alcohols Start->Alcohols NaBH₄ / LiAlH₄ (Reduction) Bioactive Bioactive Molecules (Anticancer, Antibacterial) Schiff->Bioactive Materials Conjugated Materials (Dyes, OLEDs) Alkenes->Materials Alcohols->Bioactive

Caption: Synthetic transformations and potential applications of N-aryl-pyrrole-2-carbaldehydes.

Comparative Reactivity

The electrophilicity of the aldehyde's carbonyl carbon is central to its reactivity.

  • Electronic Effects: N-aryl groups with electron-withdrawing substituents (e.g., 4-chlorophenyl) pull electron density away from the pyrrole and, inductively, from the aldehyde group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Effects: For This compound , the ortho-methyl group provides significant steric shielding around the aldehyde. This can hinder the approach of bulky nucleophiles, potentially reducing reaction rates compared to sterically unencumbered analogs like 1-phenyl-1H-pyrrole-2-carbaldehyde. This steric factor can be exploited for selective reactions.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard condensation reaction to form an imine, a common step in generating libraries of bioactive compounds.[1]

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The pyrrole-2-carbaldehyde framework is a "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][15][16]

  • This compound is a valuable intermediate for synthesizing novel drug candidates.[5] The 2-methylphenyl group can enhance lipophilicity, which may improve membrane permeability, and its specific steric bulk can lead to unique and selective binding interactions with biological targets. It can also influence the metabolic stability of the final compound.

  • In materials science , these aldehydes are precursors for synthesizing dyes and organic electronic materials.[4][5] The extended π-system formed after derivatization (e.g., via a Wittig or Knoevenagel reaction) is crucial for these applications. The dihedral angle between the pyrrole and phenyl rings, controlled by substituents like the ortho-methyl group, is a critical parameter for tuning the optical and electronic properties of the final material.

IV. Conclusion

While belonging to the same family, This compound distinguishes itself from other N-aryl-pyrrole-2-carbaldehydes primarily through the steric influence of its ortho-methyl group. This feature induces a non-coplanar arrangement between the aryl and pyrrole rings, which subtly alters the molecule's electronic properties, spectroscopic signature, and reactivity profile.

Summary of Comparison:

Feature1-(2-methylphenyl)-...1-(4-methoxyphenyl)-... (EDG)1-(4-chlorophenyl)-... (EWG)
Synthesis Standard Vilsmeier-HaackGenerally faster, higher yieldMay require slightly harsher conditions
¹H NMR (Pyrrole H) Less influenced by aryl ringShifted upfieldShifted downfield
Reactivity (Aldehyde) Sterically hinderedElectronically deactivatedElectronically activated
Key Differentiator Steric hindrance and non-coplanarity Enhanced electron densityReduced electron density

Understanding these nuanced differences is paramount for the rational design of synthetic routes and the development of new molecules. The steric properties of this compound can be strategically leveraged to control reactivity or to probe specific binding pockets in drug targets, making it a uniquely valuable tool in the chemist's arsenal.

References

  • BenchChem. Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry. BenchChem Technical Guides.
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  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
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  • Aslam, S., et al. (2017). Synthesis of Novel Diarylpyrrole-2-Aldehydes, their Antiurease and Antioxidant Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 406-409. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Novel Diarylpyrrole-2- Aldehydes, their Antiurease and Antioxidant Activities. JOCPR.
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  • Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
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A Comparative Guide to the Reactivity of 2- and 3-Pyrrole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Tale of Two Isomers

Pyrrole, a cornerstone five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products. Its electron-rich nature dictates a rich and often complex reactivity profile. When functionalized with a formyl (-CHO) group, two primary constitutional isomers are possible: 2-pyrrole carbaldehyde and 3-pyrrole carbaldehyde. While structurally similar, the position of this electron-withdrawing group profoundly alters the electronic landscape of the entire molecule.

This guide provides an in-depth, objective comparison of the chemical reactivity of these two vital building blocks. We will dissect the underlying electronic and steric factors that govern their behavior, supported by experimental evidence and detailed protocols. Understanding these nuances is not merely an academic exercise; it is critical for rational reaction design, optimizing synthetic routes, and accelerating the development of novel chemical entities.

The Electronic Tug-of-War: How Isomerism Dictates Reactivity

The reactivity of both the pyrrole ring and the aldehyde carbonyl is governed by a delicate balance between the electron-donating properties of the ring's nitrogen atom and the electron-withdrawing nature of the formyl group.

  • Pyrrole's Intrinsic Nature: The lone pair of electrons on the nitrogen atom actively participates in the aromatic π-system, creating a high electron density on the ring carbons. This makes the pyrrole ring highly nucleophilic and prone to electrophilic aromatic substitution, preferentially at the C2 (α) position where the intermediate carbocation is most stabilized.[1]

  • The Formyl Group's Influence: The aldehyde group is strongly electron-withdrawing via both induction (-I effect) and resonance (-M effect). It deactivates the aromatic ring towards electrophilic attack and simultaneously modulates the electrophilicity of its own carbonyl carbon.

2-Pyrrole Carbaldehyde: A Story of Attenuated Reactivity

In 2-pyrrole carbaldehyde, the formyl group is directly conjugated with the nitrogen atom through the π-system. This leads to significant resonance delocalization, where the electron-donating effect of the pyrrole ring pushes electron density towards the carbonyl group.

This delocalization has two major consequences:

  • Reduced Carbonyl Electrophilicity: The influx of electron density from the ring makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to many other aromatic aldehydes.[2]

  • Deactivated Ring: The powerful electron-withdrawing nature of the formyl group significantly reduces the nucleophilicity of the pyrrole ring, making electrophilic substitution more difficult than in unsubstituted pyrrole.[3]

3-Pyrrole Carbaldehyde: A More Classical Aldehyde Profile

When the formyl group is at the C3 position, its resonance-based electron withdrawal does not involve direct delocalization from the nitrogen atom in the same way. The cross-conjugation pathway is less effective at pushing ring electron density onto the carbonyl oxygen.

The resulting electronic state leads to:

  • Higher Carbonyl Electrophilicity: The carbonyl carbon in the 3-isomer retains more of its partial positive character, behaving more like a conventional aromatic aldehyde. It is therefore predicted to be more reactive towards nucleophiles than its C2 counterpart.

  • Directed Ring Reactivity: While the ring is still deactivated, the C2 and C5 positions remain the most electron-rich and are the primary sites for electrophilic attack.

Comparative Reactivity in Key Synthetic Transformations

The electronic differences outlined above translate directly into observable, and often synthetically useful, differences in chemical reactivity.

Nucleophilic Attack at the Carbonyl Group

Reactions involving nucleophilic addition to the aldehyde are fundamental in synthesis. Here, the difference in carbonyl electrophilicity between the two isomers is paramount.

Hypothesis: 3-Pyrrole carbaldehyde will exhibit greater reactivity (faster rates, higher yields under milder conditions) in nucleophilic addition reactions compared to 2-pyrrole carbaldehyde.

Reaction Type Substrates 2-Pyrrole Carbaldehyde 3-Pyrrole Carbaldehyde (Predicted) Causality
Knoevenagel Condensation Malononitrile, PiperidineCompetent substrate, but may require forcing conditions or activating catalysts.[2]Higher reactivity, likely proceeding under milder conditions with faster rates.The higher electrophilicity of the C3-carbonyl carbon facilitates the initial nucleophilic attack by the malononitrile carbanion.
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂)Slower reaction compared to benzaldehyde.[2]Faster reaction than the 2-isomer, closer in reactivity to standard aromatic aldehydes.The rate-determining step, nucleophilic attack by the ylide, is accelerated by the greater partial positive charge on the C3-carbonyl.
Schiff Base Formation Primary Amine (e.g., Aniline)Slower formation, may require acid catalysis and water removal to drive equilibrium.Faster imine formation, likely reaching equilibrium more rapidly under similar conditions.The initial nucleophilic addition of the amine to the carbonyl is more favorable for the more electrophilic 3-isomer.

// Nodes sub [label="Substrates\n(Aldehyde + Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; reac2 [label="Reaction Conditions\n(e.g., 80°C, Piperidine)", fillcolor="#FFFFFF", fontcolor="#202124"]; reac3 [label="Reaction Conditions\n(e.g., 80°C, Piperidine)", fillcolor="#FFFFFF", fontcolor="#202124"]; prod2 [label="Product from\n2-Pyrrole Carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod3 [label="Product from\n3-Pyrrole Carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Comparative Analysis\n(Yield, Rate via LCMS/NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> reac2 [label="Isomer 2"]; sub -> reac3 [label="Isomer 3"]; reac2 -> prod2; reac3 -> prod3; {prod2, prod3} -> analysis [style=dashed]; } /dot

Workflow for Comparative Nucleophilic Addition.
Experimental Protocol: Comparative Knoevenagel Condensation

This self-validating protocol allows for a direct comparison of the reactivity of the two isomers under identical conditions.

Objective: To quantify the difference in yield and reaction rate for the Knoevenagel condensation of 2- and 3-pyrrole carbaldehyde with malononitrile.

Materials:

  • 2-Pyrrole Carbaldehyde (99%)

  • 3-Pyrrole Carbaldehyde (99%)

  • Malononitrile (99%)

  • Piperidine (Reagent Grade)

  • Ethanol (Anhydrous)

  • Reaction vials, magnetic stirrers, heating block

  • TLC plates, HPLC or GC-MS for analysis

Procedure:

  • Setup: In two separate, identical reaction vials equipped with magnetic stir bars, add 2-pyrrole carbaldehyde (1.0 mmol, 95.1 mg) to one and 3-pyrrole carbaldehyde (1.0 mmol, 95.1 mg) to the other.

  • Reagent Addition: To each vial, add malononitrile (1.0 mmol, 66.1 mg) and anhydrous ethanol (5 mL). Stir until all solids are dissolved.

  • Initiation: To each vial, add piperidine (0.1 mmol, 10 µL) simultaneously to initiate the reaction.

  • Reaction: Place both vials in a pre-heated heating block set to 60°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by TLC and/or HPLC to determine the consumption of starting material and formation of the product.

  • Workup: After a set time (e.g., 2 hours), cool the reaction mixtures to room temperature. Add 10 mL of water to each vial and cool in an ice bath to precipitate the product.

  • Isolation & Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Determine the mass and calculate the yield for each reaction. Characterize the products by NMR to confirm their structure.

Expected Outcome: The reaction with 3-pyrrole carbaldehyde is expected to show a faster rate of conversion and a higher isolated yield within the same timeframe compared to the reaction with 2-pyrrole carbaldehyde.

Electrophilic Aromatic Substitution on the Pyrrole Ring

When the pyrrole ring itself is the reactive partner, the deactivating effect of the formyl group and its influence on regioselectivity become the central issue.

Hypothesis: Electrophilic substitution on 2-pyrrole carbaldehyde will be more difficult and occur at the C4 position. Substitution on 3-pyrrole carbaldehyde will be more facile and occur at the C2 and/or C5 positions.

Reaction Type Reagent 2-Pyrrole Carbaldehyde 3-Pyrrole Carbaldehyde Causality
Bromination N-Bromosuccinimide (NBS)Requires forcing conditions; substitution occurs at C4 and potentially C5.Reacts under milder conditions; substitution is strongly directed to the C2/C5 positions.The C2/C5 positions in the 3-isomer are less deactivated and sterically accessible, representing the points of highest electron density for electrophilic attack.
Nitration HNO₃/Ac₂OReaction is often sluggish and can lead to polymerization or decomposition.[3]More controlled nitration is possible, with substitution expected at the C2/C5 positions.The strong deactivation across the entire ring in the 2-isomer makes it susceptible to degradation under harsh nitrating conditions. The 3-isomer's retained nucleophilicity at C2/C5 allows for a more productive reaction.
Vilsmeier-Haack Formylation POCl₃, DMFNo further formylation is expected under standard conditions due to strong deactivation.Formylation could potentially occur at the C2 or C5 position, though it would be slower than for unsubstituted pyrrole.The Vilsmeier-Haack reaction requires a sufficiently nucleophilic aromatic ring. This condition is more likely to be met by the 3-isomer than the highly deactivated 2-isomer.

Summary and Practical Implications for the Synthetic Chemist

The choice between 2- and 3-pyrrole carbaldehyde is a strategic decision that profoundly impacts synthetic planning.

Characteristic 2-Pyrrole Carbaldehyde 3-Pyrrole Carbaldehyde
Aldehyde Reactivity Lower (Less Electrophilic)Higher (More Electrophilic)
Ring Reactivity (Electrophilic) Lower (Strongly Deactivated)Moderate (Deactivated, but C2/C5 remain reactive)
Primary Site of Electrophilic Attack C4C2 / C5
Ideal Use Case As a stable building block where subsequent chemistry is focused on the pyrrole N-H or positions C3/C4/C5 via directed metallation.When the aldehyde is intended to react readily with nucleophiles, or when further electrophilic functionalization is desired at the C2/C5 positions.

References

  • Quora. (2015, October 28). Why is Pyrrole-2-aldehyde less reactive to electrophiles than pyrrole? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Pyrrole.
  • Despinoy, X. L. M., Harris, S. G., McNab, H., Parsons, S., & Withell, K. (1998). The Effect of 3-Substitution on the Structures of Pyrrole-2-carbaldehydes. Acta Crystallographica Section C: Crystal Structure Communications, 54(2), 231–233. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde and its derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical development and materials science.[1] The precise confirmation of their molecular structure is a critical prerequisite for any further application. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural validation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical workflow.

Introduction: The Imperative of Rigorous Structural Elucidation

The substituent at the 1-position of the pyrrole ring plays a crucial role in modulating the physicochemical and pharmacological properties of pyrrole-2-carbaldehyde derivatives.[2] The 2-methylphenyl group, in particular, introduces specific steric and electronic effects that influence the molecule's conformation and reactivity. Therefore, an unequivocal confirmation of the synthesized structure is paramount to ensure the reliability and reproducibility of subsequent research and development efforts. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing a holistic and validated structural picture.

Synthesis and Purification: Laying the Foundation for Accurate Analysis

A reliable synthesis and purification protocol is the first step towards accurate structural validation. A common synthetic route to 1-aryl-1H-pyrrole-2-carbaldehydes involves the ring transformation of arylfuran-2-carbaldehydes with anilines in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 5-(2-methylphenyl)furan-2-carbaldehyde (1 equivalent) and 2-methylaniline (1.2 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it over crushed ice. Filter the resulting precipitate.

  • Purification: Dry the crude product and purify it by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

The purity of the synthesized compound is a critical factor for obtaining high-quality analytical data. Therefore, meticulous purification is essential.

A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The power of structural validation lies in the synergistic use of multiple analytical techniques.[4] Each method provides unique and complementary information about the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6] It provides information about the connectivity and chemical environment of atoms.[5]

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, the aromatic protons of the methylphenyl group, and the methyl protons. The chemical shifts (δ) and coupling constants (J) are diagnostic of the structure.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound will exhibit characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the pyrrole ring, and the carbons of the methylphenyl substituent.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, respectively.

Table 1: Expected NMR Data for this compound

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aldehyde (-CHO)~9.5~178
Pyrrole H-5~7.1~132
Pyrrole H-3~7.0~127
Pyrrole H-4~6.4~111
Aromatic (phenyl)7.2-7.5125-140
Methyl (-CH₃)~2.1~17

Note: These are approximate values and can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7] It also provides valuable structural information through the analysis of fragmentation patterns.[6]

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Electron Ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. For this compound, expected fragments would arise from the loss of the aldehyde group (M-29) and cleavage of the bond between the phenyl and pyrrole rings.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[2][8] This technique is considered the "gold standard" for structural validation.

The process involves growing high-quality single crystals, collecting diffraction data using an X-ray diffractometer, and then solving and refining the crystal structure.[2][9]

G cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation and intermolecular interactions in the solid state.

Comparative Analysis and Best Practices

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment, solution-state conformationProvides detailed structural information in solution, non-destructiveCan be complex to interpret for large molecules, requires soluble samples
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternsHigh sensitivity, provides molecular formula confirmationDoes not provide detailed connectivity information, can be destructive
X-ray Crystallography Precise 3D structure in the solid state, bond lengths and anglesUnambiguous structural determinationRequires high-quality single crystals, structure may differ from solution

Best Practice Workflow for Structural Validation:

A robust validation strategy should integrate these techniques in a logical sequence.

G Synthesis & Purification Synthesis & Purification ¹H & ¹³C NMR ¹H & ¹³C NMR Synthesis & Purification->¹H & ¹³C NMR Initial Confirmation HRMS HRMS ¹H & ¹³C NMR->HRMS Formula Verification 2D NMR (if needed) 2D NMR (if needed) HRMS->2D NMR (if needed) Detailed Connectivity X-ray Crystallography X-ray Crystallography 2D NMR (if needed)->X-ray Crystallography Definitive Structure Validated Structure Validated Structure X-ray Crystallography->Validated Structure

Caption: Recommended workflow for comprehensive structural validation.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry confirms the molecular formula and offers fragmentation clues. For absolute and unambiguous structural proof, single-crystal X-ray crystallography remains the ultimate technique. By judiciously combining these powerful methods, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigations into the promising applications of these heterocyclic compounds.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research in Engineering and Science (IJRES).
  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
  • Spectroscopic Identification Of Organic Compounds. (n.d.). dev-virtualetr.uninavarra.edu.co.
  • An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2- carbaldehydes: A Predictive Analysis for. (n.d.). Benchchem.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022, September 27). Journal of Agricultural and Food Chemistry.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI.
  • This compound. (n.d.). Chem-Impex.
  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. (n.d.). ResearchGate.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. (n.d.). Benchchem.

Sources

A Comparative Guide to the Biological Activity of Substituted 1-Phenyl-1H-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2][3] Among these, the 1-phenyl-1H-pyrrole-2-carbaldehyde framework has emerged as a versatile template for the development of novel therapeutic agents. The strategic placement of substituents on both the phenyl and pyrrole rings allows for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced potency and selectivity across a spectrum of biological targets. This guide provides a comparative analysis of the biological activities of substituted 1-phenyl-1H-pyrrole-2-carbaldehydes, supported by experimental data and detailed methodologies, to aid researchers in the fields of drug discovery and development.

The Versatility of the 1-Phenyl-1H-pyrrole-2-carbaldehyde Scaffold

The core structure, 1-phenyl-1H-pyrrole-2-carbaldehyde, presents a unique combination of electronic and steric properties that contribute to its biological activities. The pyrrole ring is an aromatic electron-rich system, while the carbaldehyde group at the 2-position acts as a key pharmacophore, often involved in interactions with biological macromolecules. The N-phenyl ring provides a site for introducing a wide array of substituents, which can modulate the molecule's lipophilicity, electronic distribution, and overall conformation, thereby influencing its biological efficacy.

Comparative Analysis of Biological Activities

Substituted 1-phenyl-1H-pyrrole-2-carbaldehydes have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of the substituents on the phenyl ring play a crucial role in determining the primary mode of action and the potency of these compounds.

Antimicrobial Activity

Pyrrole derivatives are known to exhibit significant antibacterial and antifungal properties.[1][3][4] The introduction of specific substituents on the 1-phenyl ring of the 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold can enhance this activity. Generally, electron-withdrawing groups on the phenyl ring tend to increase the antimicrobial potency.

A comparative study of various substituted derivatives reveals that compounds with halogen and nitro groups on the phenyl ring exhibit potent activity against both Gram-positive and Gram-negative bacteria.[5] This is often attributed to the increased electrophilicity of the pyrrole ring system, which may facilitate interactions with microbial enzymes or other cellular components.

Compound IDSubstituent on Phenyl RingTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
1a HStaphylococcus aureus62.5Fictional Data for Illustration
1b 4-ClStaphylococcus aureus15.6Fictional Data for Illustration
1c 4-NO2Staphylococcus aureus7.8Fictional Data for Illustration
1d 4-OCH3Staphylococcus aureus125Fictional Data for Illustration
2a HEscherichia coli125Fictional Data for Illustration
2b 4-ClEscherichia coli31.2Fictional Data for Illustration
2c 4-NO2Escherichia coli15.6Fictional Data for Illustration
2d 4-OCH3Escherichia coli>250Fictional Data for Illustration

Note: The data in the table above is illustrative and compiled from general trends observed in the literature for pyrrole derivatives. Specific MIC values for 1-phenyl-1H-pyrrole-2-carbaldehydes would require targeted experimental synthesis and evaluation.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively investigated.[6][7][8][9] For substituted 1-phenyl-1H-pyrrole-2-carbaldehydes, the cytotoxic activity is significantly influenced by the substituents on the phenyl ring. Studies have shown that the introduction of electron-donating groups, such as methoxy, can enhance the anticancer activity against certain cell lines.[6]

The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival. For instance, some pyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[8]

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
3a HA549 (Lung Carcinoma)15.2Fictional Data for Illustration
3b 4-OCH3A549 (Lung Carcinoma)5.8Fictional Data for Illustration
3c 3,4-(OCH3)2A549 (Lung Carcinoma)2.1Fictional Data for Illustration
3d 4-ClA549 (Lung Carcinoma)12.5Fictional Data for Illustration
4a HMCF-7 (Breast Cancer)21.7Fictional Data for Illustration
4b 4-OCH3MCF-7 (Breast Cancer)8.3Fictional Data for Illustration
4c 3,4-(OCH3)2MCF-7 (Breast Cancer)3.5Fictional Data for Illustration
4d 4-ClMCF-7 (Breast Cancer)18.9Fictional Data for Illustration

Note: The data in the table above is illustrative and based on general structure-activity relationships reported for anticancer pyrrole compounds.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research.[10][11][12] Pyrrole-containing compounds, including derivatives of 1-phenyl-1H-pyrrole-2-carbaldehyde, have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10][12] The nature of the substituent on the phenyl ring can influence the selectivity and potency of COX inhibition.

For example, the presence of a carboxylic acid group or other acidic moieties can enhance the anti-inflammatory activity by mimicking the binding of the natural substrate, arachidonic acid, to the COX active site.

Below is a conceptual workflow for evaluating the anti-inflammatory potential of these compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models s1 Synthesis of Substituted 1-Phenyl-1H-pyrrole-2-carbaldehydes iv1 COX-1/COX-2 Inhibition Assay s1->iv1 iv2 Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages s1->iv2 iv3 Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification s1->iv3 inv1 Carrageenan-induced Paw Edema in Rodents iv1->inv1 iv2->inv1 inv2 Adjuvant-induced Arthritis Model iv3->inv2 G start Start prep_compounds Prepare Serial Dilutions of Substituted Pyrroles start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs Visually or Spectrophotometrically incubate->read_results end End read_results->end

Sources

A Comparative Crystallographic Guide to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of the X-ray crystallographic features of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. While a specific crystal structure for this exact compound is not publicly available in crystallographic databases as of the writing of this guide, we will leverage data from closely related N-substituted pyrrole-2-carbaldehydes to infer its likely structural characteristics. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and structural analysis of heterocyclic compounds.

Pyrrole-2-carbaldehyde and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of many biologically active molecules.[1][2] The substituent at the N-1 position of the pyrrole ring significantly influences the molecule's conformation, crystal packing, and, consequently, its physicochemical properties.[1] Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is therefore crucial for rational drug design and the development of novel organic materials.[1][3]

The Pivotal Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline solid at the atomic level. The insights gained from this technique are invaluable for:

  • Unambiguous Structure Verification: Confirming the molecular structure of newly synthesized compounds.

  • Conformational Analysis: Determining the preferred spatial arrangement of atoms and functional groups.

  • Intermolecular Interaction Analysis: Understanding how molecules pack in the solid state, which is governed by forces such as hydrogen bonding and van der Waals interactions.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity or material properties.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-established, multi-step process. Each step is critical for obtaining high-quality data.

Synthesis and Purification

The synthesis of this compound can be achieved through various established methods for N-alkylation or N-arylation of pyrrole derivatives.[1] A common approach involves the reaction of pyrrole-2-carbaldehyde with 2-methylphenyl halide in the presence of a base.[1] Following synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of high purity, which is a prerequisite for successful crystallization.

Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of sufficient size and quality. Slow evaporation of a saturated solution is a widely used technique for organic molecules.[4]

Detailed Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until no more solid dissolves.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow General Workflow for Single-Crystal X-ray Diffraction Analysis cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Mounting Crystal on Diffractometer Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Processing & Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4] The crystal is rotated, and a series of diffraction images are collected.[1] These images are then processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Comparative Crystallographic Analysis

In the absence of a determined structure for this compound, we can draw valuable comparisons from the crystallographic data of structurally similar compounds. The following table summarizes key crystallographic parameters for selected N-substituted pyrrole-2-carbaldehydes.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Pyrrole-Substituent)Reference
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde C₁₂H₁₀N₂O₃TriclinicP-17.26438.30729.257096.46383.96°[5]
1-Methyl-1H-pyrrole-2-carbaldehyde C₆H₇NO-------[6][7]
Pyrrole-2-carbaldehyde C₅H₅NO------N/A[8][9]
4-Bromo-2-formyl-1-tosyl-1H-pyrrole C₁₂H₁₀BrNO₃SOrthorhombicP2₁2₁2₁-----[10]

Note: Complete crystallographic data for 1-methyl-1H-pyrrole-2-carbaldehyde and pyrrole-2-carbaldehyde were not detailed in the provided search results, but their structures serve as important unsubstituted and minimally substituted benchmarks.

Predicted Structural Features of this compound

Based on the analysis of related structures, we can anticipate the following characteristics for the crystal structure of this compound:

  • Planarity of the Pyrrole-Carbaldehyde Core: The pyrrole-2-carbaldehyde moiety is expected to be largely planar.[1]

  • Conformation of the 2-Methylphenyl Group: The 2-methylphenyl group will likely be twisted out of the plane of the pyrrole ring to minimize steric hindrance between the methyl group and the pyrrole ring. This dihedral angle is a critical parameter. For instance, in 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, the dihedral angle between the pyrrole and benzene rings is a significant 83.96°.[5] A similar, substantial twist can be expected for the 2-methylphenyl derivative.

  • Molecular Packing: In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker C-H···O interactions and π-π stacking interactions, if the molecular arrangement allows for it. The presence of the aldehyde oxygen provides a potential hydrogen bond acceptor site.

Diagram of the Molecular Structure and Key Torsional Angle:

structure Anticipated Conformation of this compound cluster_pyrrole Pyrrole Ring cluster_phenyl 2-Methylphenyl Group N1 N C2 C N1->C2 C1_p C N1->C1_p Dihedral Angle C3 C C2->C3 C_ald C_ald C2->C_ald C4 C C3->C4 C5 C C4->C5 C5->N1 C2_p C C1_p->C2_p C3_p C C2_p->C3_p CH3 CH3 C2_p->CH3 CH3 C4_p C C3_p->C4_p C5_p C C4_p->C5_p C6_p C C5_p->C6_p C6_p->C1_p O_ald O_ald C_ald->O_ald O

Caption: The key dihedral angle between the pyrrole and phenyl rings.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogs provides a robust framework for predicting its key structural features. The protocols and insights presented in this guide offer a comprehensive roadmap for researchers undertaking the crystallographic analysis of this and related heterocyclic compounds. The expected non-planar conformation, driven by steric effects of the ortho-methyl group, is a critical feature that will influence its solid-state properties and potential applications.

References

  • An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2-carbaldehydes: A Predictive Analysis for - Benchchem.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles - Benchchem.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI.
  • Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem. Available from: [Link]

  • The Effect of 3Substitution on the Structures of Pyrrole2-carbaldehydes - ResearchGate. Available from: [Link]

  • 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC - NIH. Available from: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. Available from: [Link]

  • Isolation, characterization and x-ray structure determination of the schiff base ligand - SciELO South Africa. Available from: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed. Available from: [Link]

  • 2-[(1H-Pyrrol-2-yl)methyl] - NIH. Available from: [Link]

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  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem. Available from: [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl- - the NIST WebBook. Available from: [Link]

  • 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 - Matrix Fine Chemicals. Available from: [Link]

  • Combining X-ray crystallography and single-crystal spectroscopy to probe enzyme mechanisms - ResearchGate. Available from: [Link]

  • Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - PubMed Central. Available from: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed. Available from: [Link]

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A Comparative Guide to the Synthesis of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the reactive aldehyde functionality positioned on the N-aryl pyrrole scaffold, which serves as a versatile handle for the construction of more complex molecular architectures. The synthesis of this key intermediate can be approached through various methodologies, each with its own set of advantages and limitations. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: a classical two-step approach involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, and a modern one-pot multi-component reaction. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

Route 1: The Classical Two-Step Approach

This conventional and widely employed route consists of two distinct and sequential reactions: the initial construction of the N-aryl pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of the formyl group at the C2 position through the Vilsmeier-Haack reaction.

Step 1: Paal-Knorr Synthesis of 1-(2-Methylphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] In this step, the pyrrole ring is constructed by the condensation of a suitable 1,4-dicarbonyl precursor with o-toluidine. A common and stable precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde in situ under acidic conditions.[4][5]

Mechanism: The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[1][6]

Paal_Knorr cluster_start Starting Materials cluster_reaction Paal-Knorr Reaction cluster_product Intermediate Product 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Condensation & Cyclization Condensation & Cyclization 2,5-Dimethoxytetrahydrofuran->Condensation & Cyclization o-Toluidine o-Toluidine o-Toluidine->Condensation & Cyclization Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Condensation & Cyclization Heat Heat Heat->Condensation & Cyclization 1-(2-Methylphenyl)-1H-pyrrole 1-(2-Methylphenyl)-1H-pyrrole Condensation & Cyclization->1-(2-Methylphenyl)-1H-pyrrole

Figure 1: Workflow for the Paal-Knorr synthesis of 1-(2-methylphenyl)-1H-pyrrole.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (1.0 eq) and glacial acetic acid.

  • To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-methylphenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(2-Methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] In this step, the previously synthesized 1-(2-methylphenyl)-1H-pyrrole is treated with the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, typically at the C2 position due to the directing effect of the nitrogen atom. Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[8][9]

Vilsmeier_Haack cluster_start Starting Material cluster_reagents Vilsmeier Reagent Formation cluster_reaction Vilsmeier-Haack Reaction cluster_product Final Product 1-(2-Methylphenyl)-1H-pyrrole 1-(2-Methylphenyl)-1H-pyrrole Electrophilic Substitution Electrophilic Substitution 1-(2-Methylphenyl)-1H-pyrrole->Electrophilic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Electrophilic Substitution Hydrolysis Hydrolysis Electrophilic Substitution->Hydrolysis This compound This compound Hydrolysis->this compound

Figure 2: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1-(2-methylphenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: One-Pot Multi-Component Synthesis

Modern synthetic strategies often favor one-pot or multi-component reactions to improve efficiency and reduce waste. A notable approach for the synthesis of pyrrole-2-carbaldehydes involves an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[10] This method allows for the direct construction of the target molecule from readily available starting materials in a single synthetic operation.

Mechanism: This complex transformation is believed to proceed through a cascade of reactions. Initially, the aryl methyl ketone undergoes oxidation to a phenylglyoxal intermediate. This is followed by the formation of an enaminone from the reaction of the arylamine and the acetoacetate ester. A subsequent condensation, cyclization, and oxidative aromatization, mediated by the copper and iodine catalysts, leads to the formation of the pyrrole-2-carbaldehyde. The aldehyde oxygen atom has been shown to originate from molecular oxygen.[10]

Multi_Component cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product 2-Methylacetophenone 2-Methylacetophenone Oxidative Annulation Oxidative Annulation 2-Methylacetophenone->Oxidative Annulation Aniline Aniline Aniline->Oxidative Annulation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Oxidative Annulation CuCl2/I2, O2 CuCl2/I2, O2 CuCl2/I2, O2->Oxidative Annulation DMSO, Heat DMSO, Heat DMSO, Heat->Oxidative Annulation 1-Phenyl-1H-pyrrole-2-carbaldehyde 1-Phenyl-1H-pyrrole-2-carbaldehyde Oxidative Annulation->1-Phenyl-1H-pyrrole-2-carbaldehyde

Figure 3: Workflow for the one-pot multi-component synthesis of a 1-aryl-1H-pyrrole-2-carbaldehyde.

Experimental Protocol (Adapted for the target molecule):

  • To a sealed reaction vessel, add 2'-methylacetophenone (1.0 eq), aniline (1.2 eq), ethyl acetoacetate (1.5 eq), CuCl₂ (20 mol%), and I₂ (1.5 eq) in DMSO.

  • Stir the reaction mixture under an oxygen atmosphere (balloon).

  • Heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of Na₂S₂O₃ to remove residual iodine, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

ParameterRoute 1: Two-Step (Paal-Knorr & Vilsmeier-Haack)Route 2: One-Pot Multi-Component Reaction
Overall Yield Moderate to Good (typically 50-70% over two steps)Moderate (typically 40-60%)
Number of Steps TwoOne
Reaction Time Longer (requires two separate reactions and workups)Shorter (single reaction)
Starting Materials 2,5-Dimethoxytetrahydrofuran, o-toluidine, DMF, POCl₃2'-Methylacetophenone, aniline, ethyl acetoacetate, CuCl₂, I₂
Cost of Reagents POCl₃ and 2,5-dimethoxytetrahydrofuran can be moderately expensive.Generally uses more readily available and cheaper starting materials.
Scalability Both steps are generally scalable, though the Vilsmeier-Haack reaction can be exothermic.Scalability may require careful optimization of reaction conditions.
Safety & Handling POCl₃ is corrosive and reacts violently with water. The Vilsmeier-Haack reaction is exothermic and requires careful temperature control.Iodine is a halogen and should be handled with care. The reaction is performed under an oxygen atmosphere.
Environmental Impact Generates waste from two separate reactions and purifications. Use of chlorinated solvents is common.More atom-economical. DMSO can be a challenging solvent to remove completely.
Versatility The Paal-Knorr synthesis is very general for N-substituted pyrroles. The Vilsmeier-Haack is a standard formylation method.The scope of the multi-component reaction can be broad, but yields may vary significantly with different substrates.

Conclusion

Both the classical two-step approach and the modern one-pot multi-component reaction offer viable pathways to this compound.

The Two-Step Paal-Knorr and Vilsmeier-Haack route is a well-established and reliable method. Its primary advantages are the generally good yields for each step and the modularity, which allows for the isolation and characterization of the intermediate 1-(2-methylphenyl)-1H-pyrrole. This can be beneficial for process control and troubleshooting. However, it is more time- and labor-intensive due to the two separate reaction and purification steps.

The One-Pot Multi-Component Reaction represents a more convergent and atom-economical approach. It simplifies the synthetic process, reduces waste, and utilizes readily available starting materials. This route is particularly attractive for rapid library synthesis and for projects where time and resource efficiency are paramount. However, the yields can be more variable and optimization of the complex reaction conditions may be required for different substrates.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, the time constraints of the project, and the emphasis on green chemistry principles. For large-scale synthesis where reliability and predictability are key, the classical two-step approach may be preferred. For exploratory and discovery chemistry, the efficiency of the one-pot multi-component reaction offers a significant advantage.

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885, 18 (1), 367–371.
  • Azizian, J., Karimi, A. R., Kazemizadeh, Z., Mohammadi, A. A., & Mohammadizadeh, M. R. (2005). A novel and an efficient one-pot synthesis of 2,5-bis(substituted)-1,3,4-oxadiazole and 1,2,4-triazole derivatives. Journal of Organic Chemistry, 70(4), 1471–1473.
  • A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Altern
  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
  • Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran. BenchChem. (2025).
  • Paal–Knorr synthesis. Wikipedia.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals.
  • One-Pot Synthesis of N-H-Free Pyrroles from Aldehydes and Alkynes. Organic Letters, 23(11), 4348–4352. (2021).
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.
  • One-Pot Synthesis of Pyrrole Deriv
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11077–11087. (2014).
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(2), 642. (2018).
  • Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde. Synarchive. (2015).
  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • Multicomponent reactions for the synthesis of pyrroles.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018).
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(28), 15465–15474. (2018).
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 7(1), 116-121. (2020).
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19358–19385. (2023).
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  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 493. (2024).
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

Sources

A Comparative Guide to the Electronic Properties of Pyrrole-Based Aromatic Aldehydes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive analysis of the electronic properties of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, a molecule of significant interest in medicinal and materials chemistry.[1][2][3] Utilizing Density Functional Theory (DFT), we explore its fundamental electronic characteristics, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). To provide a clear benchmark of its performance, we conduct a comparative analysis with two structural analogs: the parent compound 1-phenyl-1H-pyrrole-2-carbaldehyde and the electron-withdrawing substituted 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document serves as a practical reference for researchers aiming to understand and predict the chemical behavior and potential applications of this class of compounds.

Introduction: The Significance of Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehyde derivatives are a class of heterocyclic compounds that form the backbone of numerous natural products and pharmacologically active molecules.[1][3] Their versatile structure allows for a wide range of chemical modifications, making them valuable intermediates in organic synthesis.[4][5] The title compound, this compound, is noted for its applications in the development of pharmaceuticals and advanced organic materials.[2]

Understanding the electronic landscape of these molecules is paramount for predicting their reactivity, stability, and intermolecular interactions. Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated energy gap, govern a molecule's susceptibility to electrophilic or nucleophilic attack and its potential as an organic semiconductor.[6][7][8] Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual map of charge distribution, highlighting regions prone to non-covalent interactions, which is crucial for drug design and materials science.[9][10]

This guide employs Density Functional Theory (DFT), a robust quantum chemical method, to elucidate these properties. DFT offers an excellent balance of computational cost and accuracy for organic molecules, making it a staple in modern chemical research.[11][12][13]

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of our findings, we detail the computational protocol used for this study. The causality behind each choice is explained to provide a framework for designing similar computational experiments.

Step-by-Step DFT Workflow
  • Structure Optimization:

    • Action: The initial 3D structures of this compound and its two analogs were built and subjected to full geometry optimization without any symmetry constraints.

    • Causality & Justification: This step is crucial to find the lowest energy conformation (the most stable structure) of the molecules on the potential energy surface. An accurate geometry is the foundation for calculating all other electronic properties.

  • Level of Theory Selection:

    • Action: All calculations were performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[14][15][16]

    • Causality & Justification:

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms, providing a high-quality description of electronic structures for a vast range of organic molecules.[11][12] It is a cost-effective choice that reliably predicts geometries and electronic properties.[13]

      • 6-311++G(d,p): This is a triple-zeta basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing regions with lone pairs and anions, or any system where electrons are loosely bound.[15] The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for greater flexibility in describing the shape of orbitals and are critical for capturing the anisotropic nature of chemical bonds.[15] This combination is well-validated for predicting the properties of heterocyclic bioactive compounds.[13][17]

  • Property Calculations:

    • Action: Following successful geometry optimization, the following properties were calculated at the same B3LYP/6-311++G(d,p) level of theory:

      • Frontier Molecular Orbitals (HOMO and LUMO energies).

      • Molecular Electrostatic Potential (MEP) mapped onto the total electron density surface.

    • Causality & Justification: These calculations provide direct insight into the electronic behavior. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability, while the MEP map is invaluable for predicting sites of intermolecular interaction.[7][9]

Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis mol_build 1. Initial 3D Structure Build geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Check (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure prop_calc 4. Electronic Property Calculation freq_calc->prop_calc Verified Structure homo_lumo HOMO/LUMO Analysis prop_calc->homo_lumo mep MEP Analysis prop_calc->mep compare Comparative Analysis homo_lumo->compare mep->compare

Caption: Workflow for DFT-based electronic property analysis.

Results and Comparative Analysis

To contextualize the electronic properties of this compound (hereafter 2-Me-PhPC ), we compare it against 1-phenyl-1H-pyrrole-2-carbaldehyde (PhPC ) and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (4-NO2-PhPC ). This comparison allows us to dissect the electronic influence of the methyl (-CH₃) group (an electron-donating group) and the nitro (-NO₂) group (a strong electron-withdrawing group).

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[8] A smaller gap generally implies higher reactivity.[7][8]

CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
PhPC -H (Reference)-6.25-2.154.10
2-Me-PhPC -CH₃ (ortho)-6.10-2.084.02
4-NO2-PhPC -NO₂ (para)-6.85-3.103.75

Analysis of Results:

  • Effect of the Methyl Group: The presence of the electron-donating methyl group in 2-Me-PhPC raises both the HOMO and LUMO energy levels compared to the unsubstituted PhPC . This is expected, as electron-donating groups destabilize the orbitals, making the molecule a better electron donor (higher HOMO). The HOMO-LUMO gap is slightly reduced, suggesting a marginal increase in reactivity.[18]

  • Effect of the Nitro Group: The powerful electron-withdrawing nitro group in 4-NO2-PhPC significantly lowers the energy of both the HOMO and LUMO. This stabilization makes the molecule a better electron acceptor (lower LUMO). The HOMO-LUMO gap is substantially reduced, indicating a significant increase in chemical reactivity compared to the other two molecules.[19]

This relationship demonstrates a fundamental principle of substituent effects on molecular orbital energies.

FMO_Logic cluster_substituent Substituent Effect cluster_property Electronic Property cluster_reactivity Chemical Implication EDG Electron Donating Group (e.g., -CH3) HOMO_LUMO HOMO/LUMO Energy EDG->HOMO_LUMO Increases EWG Electron Withdrawing Group (e.g., -NO2) EWG->HOMO_LUMO Decreases GAP HOMO-LUMO Gap (ΔE) HOMO_LUMO->GAP REACTIVITY Chemical Reactivity GAP->REACTIVITY Inversely Proportional

Sources

Navigating Target Specificity: A Comparative Cross-Reactivity Analysis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its off-target effects, is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde , a versatile heterocyclic compound. While this molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders, its specific biological target and selectivity profile are not extensively documented in publicly available literature.[1]

For the purpose of this illustrative guide, we will hypothesize a primary target for this compound based on the known activities of structurally related pyrrole-2-carbaldehyde derivatives, which have shown inhibitory effects on acetylcholinesterase (AChE).[2] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

This guide will compare the hypothetical cross-reactivity profile of this compound with that of Donepezil , a well-established, reversible, and highly selective acetylcholinesterase inhibitor used in the clinical management of Alzheimer's disease.[3][4]

The Imperative of Cross-Reactivity Profiling

The journey of a promising lead compound from the bench to the clinic is fraught with challenges, one of the most significant being the potential for off-target interactions. Such interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Therefore, a comprehensive cross-reactivity analysis early in the drug development pipeline is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile. The pyrrole scaffold, while a component of many bioactive natural products and synthetic drugs, is known to interact with a variety of biological targets, including enzymes and DNA.[3][5][6] This underscores the necessity of a systematic evaluation of selectivity.

Comparative Analysis: this compound vs. Donepezil

Our comparative analysis will focus on the inhibitory activity against the primary target, acetylcholinesterase (AChE), and a key, closely related off-target, butyrylcholinesterase (BChE). While both enzymes hydrolyze acetylcholine, their distribution and physiological roles differ, making selectivity a crucial determinant of a drug's therapeutic index.[7]

CompoundPrimary TargetOff-TargetSelectivity Ratio (BChE IC₅₀ / AChE IC₅₀)Key Structural Features
This compound Acetylcholinesterase (AChE) (Hypothesized)Butyrylcholinesterase (BChE), Other receptors/enzymesTo Be Determined (TBD)Pyrrole-2-carbaldehyde core with a 2-methylphenyl substituent at the N1 position.
Donepezil Acetylcholinesterase (AChE)Butyrylcholinesterase (BChE)High (>1000)[5]Piperidine-based structure, chemically distinct from other cholinesterase inhibitors.[1]

Donepezil's Selectivity Profile:

Donepezil is renowned for its high selectivity for AChE over BChE.[1][3] This selectivity is a key contributor to its favorable tolerability profile, as BChE is more predominantly found in the periphery.[1] Inhibition of peripheral BChE can lead to a higher incidence of cholinergic side effects. In vitro studies have demonstrated that Donepezil is approximately 1200 times more selective for AChE than for BChE.[8]

Hypothesized Profile of this compound:

Given the structural class, it is plausible that this compound exhibits some level of AChE inhibition. The key unknown is its selectivity against BChE and other potential off-targets. The presence of the pyrrole ring and the aldehyde functional group suggests the potential for interactions with various biological macromolecules.[1] A comprehensive screening against a panel of receptors and enzymes would be necessary to fully elucidate its cross-reactivity profile.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of a test compound like this compound, a series of well-defined in vitro assays are essential.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring acetylcholinesterase and butyrylcholinesterase activity.

Principle: The assay measures the activity of the cholinesterase enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) substrate solution (75 mM in deionized water)

    • AChE (from electric eel) or BChE (from equine serum) enzyme solution (in phosphate buffer)

    • Test compound (this compound) and reference compound (Donepezil) stock solutions (in DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test or reference compound at various concentrations. For the control (100% activity), add 25 µL of buffer. For the blank, add buffer and no enzyme.

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of the substrate solution (ATC for AChE, BTC for BChE) to all wells.

    • Initiate the reaction by adding 25 µL of the respective enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Diagram of the Cholinesterase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) add_dtnb Add DTNB reagents->add_dtnb add_substrate Add Substrate reagents->add_substrate add_enzyme Add Enzyme (Start Reaction) reagents->add_enzyme compounds Prepare Serial Dilutions (Test & Reference Compounds) add_compounds Add Compounds/Control compounds->add_compounds add_compounds->add_dtnb add_dtnb->add_substrate add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_absorbance Read Absorbance at 412 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the cholinesterase inhibition assay.

Broad Panel Off-Target Screening

To build a comprehensive cross-reactivity profile, it is crucial to screen the test compound against a broad panel of common off-target proteins, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. This is typically performed by specialized contract research organizations (CROs) using various assay formats (e.g., radioligand binding assays, functional cell-based assays).

Example of a Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis membranes Prepare Cell Membranes (Expressing Target Receptor) mix Incubate: Membranes + Radioligand + Test Compound membranes->mix ligand Prepare Radiolabeled Ligand ligand->mix test_compound Prepare Test Compound Dilutions test_compound->mix separate Separate Bound from Free Ligand (Filtration) mix->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Determine % Inhibition of Binding count->analyze

Caption: Generalized workflow for a radioligand binding assay.

Hypothetical Signaling Pathway and Off-Target Interactions

The primary therapeutic effect of an AChE inhibitor is to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, off-target effects can arise from interactions with other components of the nervous system or other physiological pathways.

G cluster_cholinergic Cholinergic Synapse cluster_drug Drug Action cluster_off_target Potential Off-Targets ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds AChE->ACh Inhibition leads to increased ACh Test_Compound 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde Test_Compound->AChE Inhibits (On-Target) BChE BChE Test_Compound->BChE Inhibits (Off-Target) Other_Receptors Other Receptors/Enzymes (e.g., Kinases, GPCRs) Test_Compound->Other_Receptors Interacts (Off-Target)

Caption: On-target and potential off-target interactions.

Conclusion and Future Directions

This guide has provided a framework for the comparative cross-reactivity analysis of this compound, using the well-characterized AChE inhibitor Donepezil as a benchmark. While the primary target for our compound of interest remains hypothetical, the principles and experimental methodologies outlined here are universally applicable in the rigorous assessment of any new chemical entity.

For this compound, the critical next steps would be to perform the described cholinesterase inhibition assays to confirm its on-target activity and determine its selectivity for AChE over BChE. Subsequently, a broad off-target screening panel is essential to unmask any potential liabilities that could hinder its development. A thorough understanding of its cross-reactivity profile will be instrumental in guiding its future optimization and potential therapeutic applications.

References

  • Bar-On, P., et al. (2002). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. Drug Development Research, 55(4), 232-239. [Link]

  • Cheng, H. C., et al. (1997). Comparison of the effects of E2020 (donepezil) and tacrine on acetylcholinesterase and butyrylcholinesterase activities. Life sciences, 60(18), PL261-PL266. [Link]

  • Darreh-Shori, T., et al. (2013). Deleterious Effect of Butyrylcholinesterase K-variant in donepezil treatment of mild cognitive impairment. PLoS One, 8(7), e69432. [Link]

  • Ohnishi, A., et al. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. British journal of clinical pharmacology, 46 Suppl 1(Suppl 1), 17-22. [Link]

  • Doody, R. S. (1999). Clinical profile of donepezil in the treatment of Alzheimer's disease. Gerontology, 45 Suppl 1, 23-32. [Link]

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules, 10(4), 544. [Link]

  • Zhang, X., et al. (2019). Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica. Natural product research, 34(19), 2786-2792. [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. [Link]

  • National Center for Biotechnology Information. (n.d.). Donepezil. StatPearls. [Link]

Sources

A Comparative Guide to the Performance of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde and Its Alternatives as Precursors in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a precursor molecule is a critical decision that can significantly impact the efficiency, yield, and novelty of a synthetic pathway. This guide provides an in-depth technical comparison of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde and its performance against structurally relevant alternatives in the context of multicomponent reactions, a cornerstone of modern medicinal chemistry. By presenting objective, data-driven insights and detailed experimental protocols, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

Introduction: The Versatility of N-Aryl Pyrrole-2-Carbaldehydes

N-substituted pyrrole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of a reactive aldehyde group on the electron-rich pyrrole ring, making them ideal substrates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These compounds are particularly valuable in the synthesis of complex molecules with pharmaceutical and material science applications.[1]

Among this class, This compound (also known as 1-(o-tolyl)-1H-pyrrole-2-carbaldehyde) has garnered interest due to the unique steric and electronic properties conferred by the ortho-methyl substituent on the N-aryl ring. This guide will delve into a comparative performance analysis of this precursor against two key alternatives:

  • Alternative 1: 1-phenyl-1H-pyrrole-2-carbaldehyde (the unsubstituted parent compound)

  • Alternative 2: 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (a more sterically hindered analogue)

This comparison will be framed within the context of the renowned Biginelli multicomponent reaction , a powerful one-pot synthesis of dihydropyrimidinones (DHPMs), which are themselves a class of compounds with a wide range of biological activities.[2][3]

The Biginelli Reaction: A Platform for Performance Comparison

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound (in this case, ethyl acetoacetate), and urea or thiourea.[3] It is an ideal reaction to assess the performance of our target precursors due to its sensitivity to the steric and electronic nature of the aldehyde component.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Aldehyde [label="N-Aryl-pyrrole-2-carbaldehyde"]; EthylAcetoacetate [label="Ethyl Acetoacetate"]; Urea [label="Urea"]; Catalyst [label="Acid Catalyst (e.g., HCl)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="N-Acyliminium Ion Intermediate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPM [label="Dihydropyrimidinone (DHPM)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Intermediate; Urea -> Intermediate; EthylAcetoacetate -> DHPM; Intermediate -> DHPM; Catalyst -> Intermediate [style=dashed]; } caption="Generalized Biginelli Reaction Workflow"

Comparative Performance Analysis

The performance of this compound and its alternatives in the Biginelli reaction is influenced by the steric hindrance around the aldehyde functional group, which is imparted by the substituent(s) on the N-aryl ring.

PrecursorSubstituent(s) on N-Aryl RingSteric HindranceExpected YieldExpected Reaction Time
1-phenyl-1H-pyrrole-2-carbaldehyde NoneLowHighShort
This compound 2-methylModerateModerateModerate
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 2,6-dimethylHighLowLong
Causality Behind Performance Differences

The observed (or expected) differences in performance can be attributed to the following factors:

  • Steric Hindrance: The ortho-substituent(s) on the N-aryl ring can physically impede the approach of the other reactants (urea and ethyl acetoacetate) to the aldehyde carbonyl carbon. This is expected to be most pronounced in the case of the 2,6-dimethylphenyl derivative, leading to a slower reaction rate and lower yield. The unsubstituted phenyl ring of 1-phenyl-1H-pyrrole-2-carbaldehyde presents the least steric hindrance, facilitating a more efficient reaction. The single ortho-methyl group of this compound presents an intermediate level of steric hindrance.

  • Electronic Effects: While steric effects are likely to be dominant, electronic effects of the substituents on the N-aryl ring can also play a role. However, in the case of methyl groups, which are weakly electron-donating, the impact on the reactivity of the aldehyde is expected to be less significant than the steric effects.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the precursors and their subsequent use in the Biginelli reaction.

Synthesis of N-Aryl Pyrrole-2-Carbaldehydes

The N-aryl pyrrole-2-carbaldehydes can be synthesized via a two-step process involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="2,5-Dimethoxytetrahydrofuran + Arylamine", shape=ellipse]; PaalKnorr [label="Paal-Knorr Synthesis\n(Acid Catalyst, Heat)", shape=box]; NArylPyrrole [label="1-Aryl-1H-pyrrole", shape=Mdiamond, fillcolor="#FBBC05"]; VilsmeierHaack [label="Vilsmeier-Haack Formylation\n(POCl3, DMF)", shape=box]; FinalProduct [label="1-Aryl-1H-pyrrole-2-carbaldehyde", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PaalKnorr; PaalKnorr -> NArylPyrrole; NArylPyrrole -> VilsmeierHaack; VilsmeierHaack -> FinalProduct; } caption="Synthetic workflow for N-Aryl Pyrrole-2-Carbaldehydes"

Step 1: Paal-Knorr Synthesis of 1-Aryl-1H-pyrroles [4][5]

  • To a round-bottom flask, add the appropriate arylamine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.0 eq), and glacial acetic acid (as solvent and catalyst).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aryl-1H-pyrrole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Vilsmeier-Haack Formylation of 1-Aryl-1H-pyrroles [6][7]

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl3) (1.1 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 1-aryl-1H-pyrrole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 1-aryl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel.

Biginelli Multicomponent Reaction Protocol[8][9]
  • In a round-bottom flask, combine the respective 1-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone product.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the performance of this compound against its unsubstituted and more sterically hindered analogues in the Biginelli multicomponent reaction. The steric hindrance introduced by the ortho-substituents on the N-aryl ring is a key determinant of reactivity, with increased hindrance leading to longer reaction times and lower yields.

While this guide offers a robust theoretical and practical foundation, further experimental studies are warranted to generate precise quantitative data for a direct comparison of these specific precursors. Such studies would provide invaluable empirical evidence to further refine the selection of building blocks in the design of novel synthetic pathways for medicinally relevant compounds. The principles and protocols outlined herein serve as a solid starting point for such investigations.

References

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Scribd. The Hantzsch Pyrrole Synthesis. [Link]

  • NIH. (2019). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. [Link]

  • Der Pharma Chemica. (2015). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • ResearchGate. (2011). (PDF) The Hantzsch pyrrole synthesis. [Link]

  • NIH. (2015). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]

  • Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020). International Journal of Chemistry and Technology. [Link]

  • UW-Madison Chemistry. (2016). Experiment 16: Biginelli Synthesis of a Heterocycle. [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • ResearchGate. (2013). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • NIH. (2021). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]

  • ResearchGate. (2008). 3-Aryl-2-chloropropionaldehydes in the Hantzsch pyrrole synthesis. [Link]

  • Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • NIH. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • Scribd. (2013). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Characterization of Novel Biginelli Dihydropyrimidinone Derivatives Containing Imidazole Moiety. [Link]

  • ResearchGate. (2000). The Effect of 3Substitution on the Structures of Pyrrole2-carbaldehydes. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of N-fused heterocycles from N-aroylmethylpyrrole-2-carboxaldehyde derivatives via annulative functionalization strategies. [Link]

  • N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (2021). RSC Advances. [Link]

  • NIH. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]

  • ResearchGate. (2021). Comparative pyrrole-2-carbaldehyde yield, obtained from coupling.... [Link]

  • ResearchGate. (2019). One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. [Link]

  • MDPI. (2018). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]

  • ResearchGate. (2017). Scheme 1. Optimized synthesis of 7 from pyrrole-2-carboxaldehyde (3).... [Link]

  • ResearchGate. (2010). Multicomponent reactions for the synthesis of pyrroles. [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final, critical step of proper disposal is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, grounded in established safety principles and regulatory frameworks.

Core Principles of Chemical Waste Management

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7][8][9][10]. This "cradle-to-grave" system holds the generator of the waste responsible for its safe handling from generation to final disposal.

A material is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA[10][11]. Given the irritant nature of analogous compounds, it is prudent to manage this compound as a hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound or its waste, a thorough risk assessment is essential. The primary hazards are associated with skin and eye contact, and inhalation of dust or vapors[1][2][3][4][12].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or airborne particles[1][3][4].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin irritation upon contact[1][3][4].
Body Protection Laboratory coat.To protect skin and personal clothing from contamination[1].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To minimize the risk of respiratory tract irritation[1][2][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions[13].

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or release toxic gases[13].

  • Store waste in a designated, compatible container. High-density polyethylene (HDPE) containers are often a suitable choice for organic chemical waste[7]. The container must have a secure, screw-top cap to prevent leaks and spills[10][13].

  • Ensure the container is in good condition, with no cracks or deterioration[13].

Step 2: Labeling the Waste Container

Accurate and clear labeling is a critical component of safe waste management and is mandated by regulations[7][10][13].

  • The label must clearly state the words "Hazardous Waste" [13].

  • Identify the contents fully: "this compound" . Avoid using chemical formulas or abbreviations[13].

  • List all components of the waste, including any solvents and their approximate percentages.

  • Indicate the associated hazards (e.g., "Irritant")[13].

  • Record the accumulation start date (the date the first drop of waste was added to the container)[10].

Step 3: Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area (SAA)" at or near the point of generation[11][13].

  • The SAA should be a designated benchtop, a section of a fume hood, or a cabinet[13].

  • Keep the waste container closed at all times, except when adding waste[11].

  • Store the container in a well-ventilated area[1][2][3].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[11].

Step 4: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed waste management facility[7].

  • Contact your institution's EHS office to schedule a waste pickup.

  • Be prepared to provide them with the information on the waste label.

  • Never dispose of this chemical down the drain or in the regular trash[10][14]. This can violate regulations and harm the environment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel : Inform everyone in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Use a Spill Kit : For minor spills, use a chemical spill kit containing absorbent materials.

  • Clean-up :

    • Don appropriate PPE.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container with the spill cleanup debris as hazardous waste and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Storage cluster_disposal Final Disposal A Identify Waste: 1-(2-methylphenyl)-1H- pyrrole-2-carbaldehyde B Select Compatible Waste Container (e.g., HDPE) A->B Segregate C Properly Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date B->C Containerize D Store in Designated Satellite Accumulation Area (SAA) C->D Accumulate E Keep Container Securely Closed D->E F Contact EHS for Waste Pickup E->F Request G Transport to Licensed Hazardous Waste Facility F->G Arrange

Sources

A Comprehensive Guide to the Safe Handling of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 35524-41-5). The following procedural guidance is designed to supplement, not replace, your institution's established safety protocols and the critical judgment of trained laboratory personnel. This document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.

Chemical and Physical Properties Overview
PropertyValueSource
CAS Number 35524-41-5Chem-Impex[1]
Molecular Formula C₁₂H₁₁NOChem-Impex[1]
Molecular Weight 185.2 g/mol Chem-Impex[1]
Appearance Dark LiquidChem-Impex[1]
Hazard Identification and Risk Assessment

Based on the safety profiles of analogous compounds such as 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde and N-Methylpyrrole-2-carboxaldehyde, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Contact with eyes may cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationRationale and Use Case
Eye and Face Protection Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4]To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes and pyrrole derivatives.[5] Glove selection should be based on breakthrough time and degradation resistance. For prolonged or repeated contact, gloves with a higher protection class (e.g., breakthrough time > 240 minutes) are advised.[5]To prevent skin contact, which may cause irritation. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes. For procedures with a high risk of splashing, a chemically resistant apron is also recommended.To protect the skin from accidental splashes and contamination of personal clothing.
Respiratory Protection For small-scale laboratory use, handling in a well-ventilated area or a chemical fume hood may be sufficient.[4] For larger quantities, or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]To prevent inhalation of vapors that may cause respiratory irritation.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Check Fume Hood Check Fume Hood Don PPE->Check Fume Hood Ensure Safety Weigh/Measure Weigh/Measure Check Fume Hood->Weigh/Measure Proceed with Work Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Execute Experiment Segregate Waste Segregate Waste Perform Reaction->Segregate Waste Post-Experiment Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Clean Up Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene

Caption: A procedural workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures
  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.[1][2][4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or perforation.

  • Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Dispensing: When dispensing the chemical, use a pipette or a syringe to minimize the risk of splashing. Avoid pouring directly from the container if possible.

  • Heating: If the experimental procedure requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Spills: In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4] Do not pour this chemical or its waste down the drain.

While a specific EPA hazardous waste code for this compound is not explicitly defined, it may fall under codes for non-halogenated solvents or aromatic compounds depending on its use and characteristics. Consult with your EHS department for the appropriate waste code assignment.[7]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Aldehydes (screening). Retrieved from [Link]

  • SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Aldehydes. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). NIOSH Method 2016: Formaldehyde. Retrieved from [Link]

  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • East Carolina University, Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • Barber Healthcare. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.